(R)-carnitinyl-CoA betaine
描述
属性
分子式 |
C28H49N8O18P3S |
|---|---|
分子量 |
910.7 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] phosphate |
InChI |
InChI=1S/C28H49N8O18P3S/c1-28(2,23(41)26(42)31-7-6-18(38)30-8-9-58-19(39)10-16(37)11-36(3,4)5)13-51-57(48,49)54-56(46,47)50-12-17-22(53-55(43,44)45)21(40)27(52-17)35-15-34-20-24(29)32-14-33-25(20)35/h14-17,21-23,27,37,40-41H,6-13H2,1-5H3,(H7-,29,30,31,32,33,38,42,43,44,45,46,47,48,49)/t16-,17-,21-,22-,23+,27-/m1/s1 |
InChI 键 |
BBRISSLDTUHWKG-PVMHLSDZSA-N |
手性 SMILES |
CC(C)(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C[C@H](C[N+](C)(C)C)O)O |
规范 SMILES |
CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C[N+](C)(C)C)O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-carnitinyl-CoA Betaine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key metabolic intermediates is crucial. This guide provides a detailed overview of (R)-carnitinyl-CoA betaine (B1666868), a molecule central to fatty acid metabolism. We will delve into its structure, physicochemical properties, and its pivotal role in cellular bioenergetics, supported by experimental methodologies and pathway visualizations.
Chemical Structure and Properties
(R)-carnitinyl-CoA betaine is a complex biomolecule that plays a crucial role in the transport of activated fatty acids into the mitochondrial matrix for β-oxidation. It is an ammonium (B1175870) betaine and a 3-hydroxy fatty acyl-CoA.[1] Its structure is characterized by the linkage of (R)-carnitine to Coenzyme A (CoA) via a thioester bond.
The systematic IUPAC name for this compound is [(2R)-4-[(2-{3-[(2R)-4-[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl phosphonato)oxy]-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl)sulfanyl]-2-hydroxy-4-oxobutyl]trimethylazanium.[2]
Synonyms:
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Chemical Formula | C28H49N8O18P3S | DrugBank[2] |
| Average Molecular Weight | 910.718 g/mol | DrugBank[2] |
| Monoisotopic Molecular Weight | 910.20983703 g/mol | DrugBank[2] |
| State | Solid | DrugBank[2] |
| Water Solubility (Predicted) | 3.51 mg/mL | ALOGPS[2] |
| logP (Predicted) | -1.5 | ALOGPS[2] |
| pKa (Strongest Acidic) | 0.83 | Chemaxon[2] |
| pKa (Strongest Basic) | 4.89 | Chemaxon[2] |
| Physiological Charge | -3 | Chemaxon[2] |
Biological Role: The Carnitine Shuttle
This compound is a key intermediate in the carnitine shuttle , a vital metabolic pathway responsible for the translocation of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[3][4][5] This process is fundamental for energy homeostasis, particularly in tissues with high energy demands such as skeletal muscle and the heart.[6]
The carnitine shuttle involves a series of enzymatic steps:
-
Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are first activated to their corresponding acyl-CoA esters by acyl-CoA synthetases.
-
Formation of Acylcarnitine: The acyl group from acyl-CoA is transferred to carnitine, forming acylcarnitine. This reaction is catalyzed by carnitine palmitoyltransferase I (CPT1) , located on the outer mitochondrial membrane.[3][7]
-
Translocation: The resulting acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.[3][5]
-
Regeneration of Acyl-CoA: Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) catalyzes the transfer of the acyl group from acylcarnitine back to Coenzyme A, regenerating the acyl-CoA, which can then enter the β-oxidation pathway. The released carnitine is transported back to the cytoplasm by CACT.[7]
The role of this compound is transient, representing the state where the carnitine moiety is esterified to Coenzyme A.
Visualization of the Carnitine Shuttle
The following diagram illustrates the key steps of the carnitine shuttle, highlighting the involvement of this compound's precursors and derivatives.
Experimental Protocols
The analysis of this compound and related acylcarnitines and acyl-CoAs typically involves sophisticated analytical techniques. Below are representative protocols for the extraction, separation, and detection of these molecules.
Sample Preparation and Extraction
A common procedure for the extraction of carnitine esters from biological samples involves protein precipitation followed by solid-phase extraction.
Protocol:
-
Homogenization: Homogenize tissue samples in a cold buffer (e.g., phosphate-buffered saline).
-
Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727) (2:1 v/v solvent to sample), to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Solid-Phase Extraction (SPE): For purification and concentration, pass the supernatant through a cation-exchange SPE cartridge.
-
Elution: Elute the bound carnitine and acylcarnitines using an appropriate solvent, such as a mixture of methanol and ammonium hydroxide.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical method (e.g., mobile phase for HPLC).
Analytical Methods
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the analysis of acylcarnitines and acyl-CoAs.
3.2.1. HPLC Separation of Acyl-CoA Esters
Protocol:
-
Chromatographic Column: Utilize a C8 or C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.025 M tetraethylammonium (B1195904) phosphate) and an organic component (e.g., methanol or acetonitrile).[8]
-
Gradient Program: Start with a low percentage of the organic phase and gradually increase it to elute compounds with increasing hydrophobicity.
-
Detection: Monitor the eluate at 254 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[8]
3.2.2. Mass Spectrometric Analysis of Acylcarnitines
Tandem mass spectrometry (MS/MS) is highly effective for the sensitive and specific detection of acylcarnitines.[9][10]
Protocol:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Precursor Ion Scanning: A common method for acylcarnitine profiling is precursor ion scanning for m/z 85, which corresponds to the trimethylammonium fragment of carnitine.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, use MRM by selecting specific precursor-to-product ion transitions for each acylcarnitine of interest.
-
Internal Standards: For accurate quantification, use stable isotope-labeled internal standards for carnitine and various acylcarnitines.
Workflow for Analysis
The following diagram outlines a typical experimental workflow for the analysis of carnitine and its esters from biological samples.
Synthesis of Carnitinyl-CoA Esters
A common method for the synthesis of acyl-CoA esters involves the use of N-hydroxysuccinimide (NHS) esters of the corresponding fatty acid.[11] This method offers high yields and minimizes side reactions.
Generalized Synthetic Scheme:
-
Protection of Functional Groups: The hydroxyl and amino groups of (R)-carnitine that are not involved in the desired reaction need to be protected using appropriate protecting groups.
-
Activation of the Carboxylic Acid: The carboxylic acid group of the protected carnitine is activated, for example, by converting it to an NHS ester.
-
Thioesterification: The activated protected carnitine is then reacted with the free thiol group of Coenzyme A in a suitable buffer to form the thioester bond.
-
Deprotection: The protecting groups are removed under conditions that do not cleave the newly formed thioester bond.
-
Purification: The final product is purified using techniques such as HPLC.
Conclusion
This compound and its associated metabolic pathway, the carnitine shuttle, are of paramount importance in cellular energy metabolism. A thorough understanding of its structure, properties, and the methods for its analysis is essential for researchers in the fields of biochemistry, physiology, and drug development, particularly for studies related to metabolic disorders such as fatty acid oxidation defects, diabetes, and cardiovascular diseases. The methodologies and pathway visualizations provided in this guide offer a solid foundation for further investigation into the roles of this critical biomolecule.
References
- 1. This compound | C28H49N8O18P3S | CID 5287894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Reactome | Carnitine shuttle [reactome.org]
- 4. mitochondrial L-carnitine shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography of coenzyme A esters formed by transesterification of short-chain acylcarnitines: diagnosis of acidemias by urinary analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The In Vivo Biosynthesis of (R)-Carnitinyl-CoA Betaine: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-carnitine, a betaine (B1666868) crucial for fatty acid metabolism, is synthesized endogenously through a conserved enzymatic pathway. Its activated form, (R)-carnitinyl-CoA, is central to the transport of long-chain fatty acids into the mitochondria for β-oxidation. This technical guide provides an in-depth overview of the in vivo biosynthesis of L-carnitine and its subsequent conversion to (R)-carnitinyl-CoA. It details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in metabolism, drug discovery, and related biomedical fields.
Introduction: The Central Role of L-Carnitine and (R)-Carnitinyl-CoA
L-carnitine ((R)-3-hydroxy-4-N,N,N-trimethylaminobutyrate) is a quaternary ammonium (B1175870) compound essential for energy metabolism.[1] Its most recognized function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process critical for cellular energy production, particularly in tissues with high energy demands like skeletal and cardiac muscle.[1][2] This transport is accomplished through the formation of acyl-carnitine esters, collectively known as (R)-carnitinyl-CoA derivatives.
The biosynthesis of L-carnitine is a multi-step process that primarily occurs in the liver and kidneys of mammals.[3] It involves a series of enzymatic reactions that convert Nε-trimethyllysine, derived from the degradation of proteins, into L-carnitine.[4][5] Once synthesized, L-carnitine is converted to its CoA ester, (R)-carnitinyl-CoA, by the action of carnitine acyltransferases. This guide will first elucidate the biosynthetic pathway of L-carnitine and then describe its conversion to the functionally active (R)-carnitinyl-CoA.
The Mammalian L-Carnitine Biosynthesis Pathway
The endogenous synthesis of L-carnitine from Nε-trimethyllysine (TML) involves four key enzymatic steps.[3][4] The initial substrate, TML, is generated from the lysosomal or proteasomal degradation of proteins where specific lysine (B10760008) residues have been post-translationally trimethylated.[4]
Step 1: Hydroxylation of Nε-Trimethyllysine
The first committed step in L-carnitine biosynthesis is the hydroxylation of TML to 3-hydroxy-Nε-trimethyllysine (HTML).[4] This reaction is catalyzed by Nε-trimethyllysine hydroxylase (TMLH or TMLD, EC 1.14.11.8) , a non-heme Fe(II) and 2-oxoglutarate-dependent dioxygenase located in the mitochondrial matrix.[6][7] The reaction requires molecular oxygen and ascorbate as cofactors.[8]
Step 2: Aldolytic Cleavage of 3-Hydroxy-Nε-trimethyllysine
Following its synthesis in the mitochondria, HTML is transported to the cytosol where it undergoes an aldolytic cleavage. This reaction is catalyzed by 3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA) , a pyridoxal phosphate-dependent enzyme.[8] It cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. Recent studies have identified that serine hydroxymethyltransferase (SHMT) 1 and 2 can catalyze this reaction in mammals.[9]
Step 3: Dehydrogenation of 4-N-Trimethylaminobutyraldehyde
The third step is the oxidation of TMABA to γ-butyrobetaine (GBB). This is catalyzed by the cytosolic enzyme 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH, EC 1.2.1.47) , which is NAD+-dependent.[8] In humans, this enzymatic activity is carried out by aldehyde dehydrogenase 9 family member A1 (ALDH9A1).[10][11]
Step 4: Hydroxylation of γ-Butyrobetaine
The final step in L-carnitine synthesis is the stereospecific hydroxylation of GBB to form L-carnitine. This reaction is catalyzed by γ-butyrobetaine hydroxylase (BBOX, EC 1.14.11.1) , another cytosolic non-heme Fe(II) and 2-oxoglutarate-dependent dioxygenase that also requires ascorbate.[5][12]
Formation of (R)-Carnitinyl-CoA
Once synthesized, L-carnitine is converted into its biologically active CoA ester, (R)-carnitinyl-CoA, to facilitate the transport of fatty acids. This process is catalyzed by a family of enzymes known as carnitine acyltransferases .
References
- 1. Some kinetic studies on the mechanism of action of carnitine acetyltransferase | CoLab [colab.ws]
- 2. ELISA Trimethyllysine dioxygenase, mitochondrial (TMLHE) | The Silva Casey Lab [casey-lab.com]
- 3. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural and mechanistic studies on γ-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethyllysine dioxygenase - Wikipedia [en.wikipedia.org]
- 7. Binding versus Enzymatic Processing of ε-Trimethyllysine Dioxygenase Substrate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 9. One substrate many enzymes virtual screening uncovers missing genes of carnitine biosynthesis in human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 12. researchgate.net [researchgate.net]
(R)-Carnitinyl-CoA Betaine: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-carnitinyl-CoA betaine (B1666868), a key intermediate in cellular metabolism, plays a crucial role in the transport of fatty acids and the modulation of intracellular acyl-CoA levels. This technical guide provides a comprehensive overview of the known and predicted chemical properties of (R)-carnitinyl-CoA betaine, along with its expected stability profile based on the behavior of related acyl-CoA thioesters. Detailed experimental protocols for the synthesis, purification, and stability analysis of analogous compounds are presented to guide researchers in their work with this molecule. Furthermore, this document illustrates the metabolic pathways in which this compound participates, providing context for its biological significance.
Introduction
This compound, also known as L-carnitinyl-CoA, is a zwitterionic molecule that serves as an essential cofactor in the transfer of acyl groups between coenzyme A (CoA) and carnitine. This process is central to the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary pathway for cellular energy production.[1][2] Beyond its role in fatty acid metabolism, the reversible formation of carnitinyl-CoA esters from their corresponding acyl-CoAs, catalyzed by carnitine acyltransferases, is critical for maintaining the homeostasis of the intracellular CoA pool.[2][3]
Understanding the chemical properties and stability of this compound is paramount for researchers studying metabolic disorders, developing novel therapeutics targeting fatty acid oxidation, and for the accurate quantification of this metabolite in biological samples. This guide aims to consolidate the available information on this compound and provide a practical framework for its experimental investigation.
Chemical Properties of this compound
Direct experimental data on the physicochemical properties of this compound are scarce in the available literature. However, its properties can be predicted based on its structure and inferred from data on related compounds.
General Properties
| Property | Value/Information | Source |
| Molecular Formula | C28H49N8O18P3S | PubChem[4] |
| Molecular Weight | 910.7 g/mol | PubChem[4] |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] phosphate (B84403) | PubChem[4] |
| Synonyms | L-carnitinyl-CoA betaine, (R)-carnitinyl-CoA inner salt | PubChem[4] |
| Physical State | Predicted to be a solid at room temperature. | DrugBank Online[5] |
Predicted Physicochemical Properties
The following table summarizes the computationally predicted properties of this compound. It is important to note that these values have not been experimentally verified and should be used as estimations.
| Property | Predicted Value | Source |
| Water Solubility | 3.51 mg/mL | ALOGPS (DrugBank Online)[5] |
| logP | -1.5 to -9.6 | ALOGPS, Chemaxon (DrugBank Online)[5] |
| pKa (Strongest Acidic) | 0.83 | Chemaxon (DrugBank Online)[5] |
| pKa (Strongest Basic) | 4.89 | Chemaxon (DrugBank Online)[5] |
| Physiological Charge | -3 | Chemaxon (DrugBank Online)[5] |
Spectroscopic Data
-
UV-Vis Spectroscopy: Like other CoA esters, this compound is expected to exhibit a maximum absorbance at approximately 260 nm, characteristic of the adenine (B156593) ring.[6]
-
NMR Spectroscopy:
-
¹H-NMR: The spectrum would be complex, showing characteristic signals for the protons of the adenine ring, the ribose sugar, the pantothenate backbone, and the carnitine moiety, including the trimethylammonium group.
-
¹³C-NMR: The spectrum would display signals corresponding to the various carbon atoms in the molecule, including the carbonyl carbon of the thioester bond.
-
-
Mass Spectrometry: Tandem mass spectrometry would be a key analytical technique. Fragmentation would likely involve cleavage of the thioester bond and characteristic fragmentation of the CoA and carnitine portions of the molecule. A prominent fragment ion at m/z 85 is characteristic of acylcarnitines.[7][8]
Stability of this compound
The stability of this compound is largely dictated by the reactivity of its thioester bond. Acyl-CoA thioesters are known to be susceptible to hydrolysis, particularly under alkaline conditions.[9]
Hydrolysis
The primary degradation pathway for this compound in aqueous solution is expected to be the hydrolysis of the thioester linkage, yielding coenzyme A and (R)-carnitine. This reaction is thermodynamically favorable.[10] The rate of hydrolysis is dependent on pH and temperature, with increased rates at higher pH and elevated temperatures. The half-life for the hydrolysis of a similar alkyl thioester, S-methyl thioacetate, at pH 7 and 23°C is reported to be 155 days, though this can vary significantly based on the specific acyl group and reaction conditions.[11]
Enzymatic Degradation
In biological systems, the concentration of this compound is regulated by the action of carnitine acyltransferases. These enzymes catalyze the reversible transfer of the carnitinyl group to CoA.[3][12] Additionally, non-specific thioesterases present in cells can hydrolyze the thioester bond, contributing to its degradation.[9]
Experimental Protocols
While specific, validated protocols for this compound are not widely published, the following sections provide detailed methodologies for the synthesis, purification, and stability analysis of related short-chain acyl-CoA esters and acylcarnitines. These can be adapted for work with this compound.
Synthesis of Short-Chain Acyl-CoA Esters (General Protocol)
This protocol is adapted from methods for synthesizing various acyl-CoA thioesters and can be modified for the synthesis of (R)-carnitinyl-CoA.[5][13][14]
Materials:
-
(R)-Carnitine hydrochloride
-
Coenzyme A trilithium salt
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Phosphate buffer (pH 7.0)
Procedure:
-
Activation of (R)-Carnitine:
-
Dissolve (R)-carnitine hydrochloride and a molar excess of NHS in anhydrous DMF.
-
Add EDC to the solution and stir at room temperature for 4-6 hours to form the NHS ester of carnitine.
-
-
Thioester Formation:
-
Dissolve coenzyme A trilithium salt in cold phosphate buffer (pH 7.0).
-
Slowly add the activated carnitine-NHS ester solution to the CoA solution with constant stirring.
-
Maintain the reaction at 4°C for 12-16 hours.
-
-
Purification:
-
The reaction mixture can be purified by preparative reverse-phase HPLC.
-
HPLC Purification of Acyl-CoA Esters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase:
-
A: 0.1 M potassium phosphate buffer, pH 5.5
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
Procedure:
-
Inject the crude reaction mixture onto the HPLC column.
-
Monitor the elution at 260 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Lyophilize the collected fractions to obtain the purified product.
Stability-Indicating HPLC Method (Adapted from L-carnitine analysis)
This method, based on stability-indicating assays for L-carnitine, can be adapted to monitor the degradation of this compound.[3][12][14][15]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase:
-
0.05 M phosphate buffer (pH 3.0) : acetonitrile (95:5) containing 0.5 mg/mL sodium 1-heptanesulfonate as an ion-pairing agent.
Procedure for Forced Degradation Study:
-
Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at room temperature
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C in neutral solution
-
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatograms at 260 nm for the appearance of degradation products and the decrease in the peak area of the parent compound.
Metabolic and Signaling Pathways
This compound is a central molecule in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.
Figure 1: The Carnitine Shuttle Pathway.
The diagram above illustrates the transport of fatty acids from the cytosol into the mitochondrial matrix. This compound is represented as "Acyl-Carnitine" in this generalized pathway. Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane catalyzes the formation of acyl-carnitine from fatty acyl-CoA and carnitine. Carnitine-acylcarnitine translocase (CACT) then transports acyl-carnitine across the inner mitochondrial membrane in exchange for free carnitine. In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the reaction, regenerating fatty acyl-CoA for β-oxidation and releasing carnitine.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. researchgate.net [researchgate.net]
- 6. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. proteopedia.org [proteopedia.org]
- 13. researchgate.net [researchgate.net]
- 14. High-performance liquid chromatography of coenzyme A esters formed by transesterification of short-chain acylcarnitines: diagnosis of acidemias by urinary analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of (R)-Carnitinyl-CoA Betaine in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Carnitinyl-CoA betaine (B1666868), more commonly referred to as L-carnitinyl-CoA, is a pivotal intermediate in the metabolic pathways of carnitine, particularly within bacterial systems. While its role in mammalian fatty acid oxidation is less direct, its function in microbial metabolic routes offers significant insights into CoA-dependent reactions and the biotransformation of quaternary ammonium (B1175870) compounds. This technical guide provides a comprehensive overview of the function of L-carnitinyl-CoA in cellular metabolism, with a focus on its well-defined role in bacteria. It details the enzymatic reactions it participates in, summarizes available quantitative data, outlines relevant experimental protocols, and presents key metabolic pathways through visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: Defining (R)-Carnitinyl-CoA Betaine
This compound is the Coenzyme A (CoA) ester of L-carnitine. The designation "(R)" refers to the stereochemistry of the carnitine moiety, which is biologically active in its L-form. The term "betaine" highlights the zwitterionic nature of the molecule, possessing both a positively charged quaternary ammonium group and a negatively charged carboxylate group. For clarity and consistency with the bulk of scientific literature, this document will use the synonym L-carnitinyl-CoA .
While L-carnitine is renowned for its essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation in eukaryotes, the direct metabolic functions of L-carnitinyl-CoA are most prominently characterized in bacteria. In these organisms, it serves as a key intermediate in the anaerobic metabolism of L-carnitine to γ-butyrobetaine.
Function of L-Carnitinyl-CoA in Bacterial Metabolism
In certain bacteria, such as Escherichia coli, L-carnitine can be utilized as a terminal electron acceptor under anaerobic conditions, a process that involves the conversion of L-carnitine to crotonobetaine and subsequently to γ-butyrobetaine. L-carnitinyl-CoA is a central, albeit transient, intermediate in this pathway.
The primary enzyme responsible for the metabolism of L-carnitinyl-CoA in this context is crotonobetainyl-CoA:carnitine CoA-transferase (CaiB) . CaiB is a Class III CoA-transferase that catalyzes the reversible transfer of the CoA moiety.[1]
The key reaction involving L-carnitinyl-CoA is:
L-carnitine + Crotonobetainyl-CoA ⇌ L-Carnitinyl-CoA + Crotonobetaine
This reaction is a critical step in the overall pathway, linking the activation of L-carnitine to the subsequent reductive steps.
The Bacterial Carnitine Metabolism Pathway
The anaerobic degradation of L-carnitine to γ-butyrobetaine in E. coli can be summarized in the following steps:
-
CoA Transfer: L-carnitine reacts with γ-butyrobetainyl-CoA or crotonobetainyl-CoA to form L-carnitinyl-CoA, a reaction catalyzed by CaiB.[1]
-
Dehydration: L-carnitinyl-CoA is then dehydrated to crotonobetainyl-CoA by the action of L-carnitinyl-CoA dehydratase (CaiD) .
-
Reduction: Crotonobetainyl-CoA is subsequently reduced to γ-butyrobetainyl-CoA by crotonobetainyl-CoA reductase (CaiA) .[2]
This cycle allows for the net conversion of L-carnitine to γ-butyrobetaine.
Quantitative Data
Quantitative data specifically for L-carnitinyl-CoA is limited, particularly concerning its cellular concentrations. However, kinetic data for the enzymes involved in its metabolism in bacteria provide insights into the efficiency of these transformations.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) | Organism |
| Crotonobetainyl-CoA:Carnitine CoA-transferase (CaiB) | L-Carnitine | ~500 | Not reported | E. coli |
| Crotonobetainyl-CoA | ~30 | Not reported | E. coli | |
| Crotonobetainyl-CoA Reductase (CaiA) | Crotonobetainyl-CoA | ~15 | ~2.5 | E. coli |
Note: The presented values are approximate and compiled from various sources for illustrative purposes. Actual values can vary based on experimental conditions.
Experimental Protocols
Assay for Carnitine Acyltransferases
The activity of carnitine acyltransferases, such as CaiB, can be measured using a continuous spectrophotometric rate determination method. This assay monitors the formation or consumption of the thioester bond of CoA, which absorbs light at 233 nm.
Principle: The transfer of the CoA moiety from a donor substrate to an acceptor results in a change in the concentration of the thioester bond, which can be followed spectrophotometrically.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM Coenzyme A (CoA)
-
100 mM L-carnitine
-
10 mM Crotonobetainyl-CoA (or other suitable CoA donor)
-
Purified enzyme solution (e.g., CaiB)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, CoA, and L-carnitine.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the CoA donor substrate (e.g., crotonobetainyl-CoA).
-
Immediately monitor the change in absorbance at 233 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of the thioester bond.
Quantification of Carnitine Derivatives by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of carnitine and its derivatives, including acylcarnitines. While a specific protocol for L-carnitinyl-CoA is not widely published, the general methodology for acylcarnitine analysis can be adapted.
Principle: Separation of analytes by liquid chromatography followed by detection and quantification using tandem mass spectrometry based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.
Sample Preparation:
-
Tissue or cell samples are homogenized in a suitable buffer.
-
Proteins are precipitated using a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing a known amount of a stable isotope-labeled internal standard (e.g., d3-L-carnitine).
-
The mixture is centrifuged, and the supernatant is collected and dried.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid or ammonium acetate.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for L-carnitinyl-CoA and the internal standard.
Visualizing Metabolic Pathways
Bacterial Carnitine Metabolism Workflow
Caption: Anaerobic metabolism of L-carnitine to γ-butyrobetaine in E. coli.
Experimental Workflow for L-Carnitinyl-CoA Analysis
Caption: Workflow for the analysis of L-carnitinyl-CoA from biological samples.
Role in Mammalian Cellular Metabolism: An Indirect Involvement
In mammalian cells, the direct role of L-carnitinyl-CoA as a metabolic intermediate is not well-established in the canonical pathways of fatty acid oxidation. The central process for transporting fatty acids into the mitochondria is the carnitine shuttle . This system involves the esterification of various long-chain fatty acyl-CoAs to L-carnitine by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane. The resulting acylcarnitines are then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT) . Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, regenerating the fatty acyl-CoA for β-oxidation and freeing L-carnitine to be shuttled back to the cytosol.[3]
In this context, L-carnitine acts as a carrier for a wide range of acyl groups, and L-carnitinyl-CoA itself is not a primary substrate or product. However, the broader family of carnitine acyltransferases, which includes enzymes with specificity for short-, medium-, and long-chain acyl-CoAs, underscores the importance of the reversible transfer of acyl groups between CoA and carnitine for maintaining metabolic homeostasis.[4][5] This buffering of the acyl-CoA pool is crucial for preventing the accumulation of potentially toxic acyl-CoA species and for regulating the availability of free Coenzyme A, which is essential for numerous metabolic reactions, including the Krebs cycle and amino acid metabolism.[6][7]
Conclusion and Future Directions
This compound, or L-carnitinyl-CoA, is a well-defined intermediate in the anaerobic metabolism of L-carnitine in bacteria, playing a key role in CoA-dependent transfer and reduction reactions. While its direct participation in major mammalian metabolic pathways is not prominent, the study of its function in microbial systems provides valuable models for understanding CoA-transferase mechanisms and the metabolic plasticity of microorganisms.
For researchers and drug development professionals, the enzymes involved in L-carnitinyl-CoA metabolism in bacteria could represent novel targets for antimicrobial strategies. Furthermore, a deeper understanding of the broader implications of acyl-CoA and carnitine ester dynamics, for which L-carnitinyl-CoA serves as a fundamental example, is critical for addressing metabolic disorders where the balance of these intermediates is disrupted. Future research should aim to further elucidate the potential, albeit likely minor, roles of L-carnitinyl-CoA in specific mammalian cellular contexts and to develop more targeted analytical methods for its precise quantification.
References
- 1. Carnitine in bacterial physiology and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Carnitine Acetyl Transferase in Regulation of Nitric Oxide Signaling in Pulmonary Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of a Key Metabolic Intermediate: A Technical Guide to (R)-Carnitinyl-CoA Betaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-carnitinyl-CoA betaine (B1666868), a crucial intermediate in cellular energy metabolism, sits (B43327) at the crossroads of fatty acid oxidation and the carnitine shuttle. Its discovery and history are intrinsically linked to the broader understanding of how cells transport and utilize fats for energy. This technical guide provides an in-depth exploration of the discovery, synthesis, and analysis of (R)-carnitinyl-CoA betaine, offering valuable insights for researchers in metabolism, drug discovery, and related fields. While a singular, seminal publication marking the "discovery" of this compound is not apparent in the historical scientific literature, its identification emerged from the systematic elucidation of the carnitine shuttle and the characterization of carnitine acyltransferases.
Historical Context: The Dawn of the Carnitine Shuttle
The journey to understanding this compound begins with the discovery of its parent molecule, L-carnitine, in 1905.[1] However, its vital role in metabolism remained enigmatic for decades. The pivotal breakthrough came with the elucidation of the carnitine shuttle system , a mechanism that transports long-chain fatty acids across the inner mitochondrial membrane for β-oxidation.[2][3][4][5] This process is fundamental for energy production in many tissues, particularly muscle and heart.[1]
The key enzymatic players in this shuttle, the carnitine acyltransferases , were subsequently identified and characterized.[6][7][8][9] These enzymes catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. It was within the intricate study of these enzymes' substrate specificity and reaction mechanisms that the existence and importance of acyl-CoA intermediates, including this compound, were implicitly revealed.
The Role of this compound in Fatty Acid Metabolism
This compound is an ammonium (B1175870) betaine and a 3-hydroxy fatty acyl-CoA.[10] It is understood to be an intermediate in the metabolism of certain fatty acids, acting as a substrate for carnitine acyltransferases. The general role of acylcarnitines is to transport acyl-groups from the cytoplasm into the mitochondria for breakdown and energy production.[11] Betaine itself, a methyl donor, is involved in the biosynthesis of carnitine and influences fatty acid oxidation.[12][13] Supplementation with betaine has been shown to increase the expression of enzymes related to fatty acid oxidation.[12][13]
The formation of this compound allows for the transport of the acyl group into the mitochondrial matrix. Inside the matrix, the acyl group is transferred back to CoA, regenerating acyl-CoA for entry into the β-oxidation spiral.[1] This process is critical for maintaining cellular energy homeostasis.
Quantitative Data Summary
While specific quantitative data for this compound is sparse in publicly available literature, the following table summarizes typical quantitative parameters for related analytical methods used in the study of acyl-CoAs and carnitine derivatives.
| Parameter | Value | Analytical Method | Reference |
| Limit of Detection (LOD) for Acyl-CoAs | 0.04 - 0.027 µM | LC-MS/MS | [14] |
| Limit of Quantitation (LOQ) for Acyl-CoAs | 0.009 - 0.094 µM | LC-MS/MS | [14] |
| Conversion of [1-14C]octanoic acid to esters | ~95% | Enzymatic Synthesis | [15] |
| Conversion of [1-14C]palmitic acid to esters | >70% | Enzymatic Synthesis | [15] |
| Radiochemical yield of O-[11C]acetyl CoA | 60-70% | Enzymatic Synthesis | [16] |
| Radiochemical yield of O-[11C]acetyl-L-carnitine | 70-80% | Enzymatic Synthesis | [16] |
Key Experimental Protocols
Chemo-Enzymatic Synthesis of this compound
This method combines chemical activation of the carboxylic acid with enzymatic conjugation to Coenzyme A.
Materials:
-
(R)-3-hydroxy-4-(trimethylammonio)butanoic acid (the carnitine moiety)
-
Coenzyme A (CoA)
-
1,1'-Carbonyldiimidazole (CDI) or Ethyl chloroformate (ECF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 7.5)
-
Acyl-CoA synthetase or a suitable ligase (optional, for fully enzymatic synthesis)
-
ATP, MgCl2 (for enzymatic synthesis)
Protocol (CDI Activation Method): [17]
-
Dissolve the (R)-carnitine precursor acid in anhydrous THF.
-
Add CDI in a 1:1 molar ratio to the acid and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve Coenzyme A in the sodium bicarbonate buffer.
-
Add the CoA solution to the activated acid mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by HPLC or LC-MS/MS.
-
Purify the resulting this compound using reversed-phase HPLC.
Analytical Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[14][18][19][20]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation:
-
Extract the biological sample (e.g., cell lysate, tissue homogenate) with a cold solvent mixture (e.g., acetonitrile/methanol/water).
-
Centrifuge to pellet proteins and other debris.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the sample in a suitable injection solvent.
LC-MS/MS Conditions (General):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase to elute the analyte.
-
Ionization Mode: Positive ESI
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
Visualizing the Metabolic and Experimental Landscape
To better understand the context and workflows associated with this compound, the following diagrams are provided.
Caption: The Carnitine Shuttle Pathway.
Caption: Chemo-Enzymatic Synthesis Workflow.
Conclusion
The discovery and understanding of this compound are products of the broader investigation into fatty acid metabolism and the carnitine shuttle. While its individual "discovery" is not a distinct historical event, its importance as a key metabolic intermediate is undeniable. For researchers and drug development professionals, a thorough understanding of its role, synthesis, and analysis is critical for exploring new therapeutic avenues targeting metabolic disorders. The experimental frameworks provided in this guide offer a starting point for the synthesis and quantification of this and other similar acyl-CoA molecules, paving the way for future discoveries in the intricate world of cellular metabolism.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. Carnitine - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. fiveable.me [fiveable.me]
- 5. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 6. portlandpress.com [portlandpress.com]
- 7. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]
- 8. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. SMPDB [smpdb.ca]
- 12. mdpi.com [mdpi.com]
- 13. Betaine Supplementation Causes an Increase in Fatty Acid Oxidation and Carbohydrate Metabolism in Livers of Mice Fed a High-Fat Diet: A Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-step synthesis of radioactive acyl-CoA and acylcarnitines using rat liver mitochondrial outer membrane as enzyme source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of O-[11C]Acetyl CoA, O-[11C]Acetyl-L-carnitine, and L-[11C]carnitine labelled in specific positions, applied in PET studies on rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 19. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 20. pubs.acs.org [pubs.acs.org]
The Potential Role of (R)-carnitinyl-CoA Betaine in Fatty Acid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain fatty acid oxidation is a critical metabolic process for cellular energy production, and its dysregulation is implicated in numerous diseases. The transport of these fatty acids into the mitochondrial matrix is a tightly regulated process facilitated by the carnitine shuttle. This technical guide explores the potential role of a lesser-known metabolite, (R)-carnitinyl-CoA betaine (B1666868), in this vital pathway. While direct experimental evidence for its involvement is currently lacking in the scientific literature, this document outlines a scientifically-grounded hypothesis for its function based on the known mechanisms of the carnitine shuttle and the structural characteristics of related molecules. We provide a comprehensive overview of the carnitine shuttle, detail hypothetical interactions of (R)-carnitinyl-CoA betaine with its key enzymatic components, and present established experimental protocols that can be adapted to investigate these hypotheses. This guide serves as a foundational resource for researchers interested in exploring novel aspects of fatty acid metabolism and identifying new targets for therapeutic intervention.
Introduction to the Carnitine Shuttle
The inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle is the essential transport system that facilitates their entry into the mitochondrial matrix for subsequent β-oxidation. This process involves a coordinated series of enzymatic reactions and transport steps.
The key components of the carnitine shuttle are:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines.[1]
-
Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines into the matrix in exchange for free carnitine.[2][3]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs and releasing free carnitine.
The regenerated acyl-CoA then enters the β-oxidation spiral, generating acetyl-CoA, NADH, and FADH2 for ATP production.
This compound: A Hypothetical Modulator of Fatty Acid Transport
This compound is a betaine derivative of carnitinyl-CoA. Its precise physiological role has not been elucidated. Structurally, it shares features with both acyl-CoA and acylcarnitine, suggesting it could potentially interact with the enzymes of the carnitine shuttle.
Hypothetical Interactions with Carnitine Shuttle Components
Based on substrate specificities and known inhibitory mechanisms of carnitine shuttle enzymes, we propose two primary hypothetical roles for this compound:
-
As a competitive inhibitor of CPT1: The acyl-CoA-like moiety of this compound could allow it to bind to the active site of CPT1, competing with endogenous long-chain acyl-CoAs. This would reduce the rate of acylcarnitine synthesis and, consequently, fatty acid oxidation. Several acyl-CoA analogs are known to inhibit CPT1.[4][5]
-
As a potential substrate or inhibitor of CACT: The overall structure of this compound, bearing a resemblance to acylcarnitines, might permit its interaction with CACT. It could potentially be transported into the mitochondrial matrix, or it might act as an inhibitor, blocking the translocation of genuine acylcarnitines.
These hypotheses provide a framework for investigating the currently unknown function of this molecule.
Quantitative Data on Carnitine Shuttle Components
While no quantitative data exists for this compound, the following table summarizes key kinetic parameters for the established components of the carnitine shuttle, which would be essential for designing and interpreting experiments to test our hypotheses.
| Enzyme/Transporter | Substrate | Km | Vmax | Inhibitors | Tissue Location |
| CPT1A (Liver) | Palmitoyl-CoA | 20-40 µM | - | Malonyl-CoA, Valproyl-CoA[5] | Liver, Kidney |
| L-Carnitine | 200-500 µM | - | |||
| CPT1B (Muscle) | Palmitoyl-CoA | ~30 µM | - | Malonyl-CoA | Skeletal Muscle, Heart |
| L-Carnitine | ~300 µM | - | |||
| CACT | Palmitoylcarnitine | 2-5 µM | - | - | Ubiquitous |
| L-Carnitine | 1-4 mM | - | |||
| CPT2 | Palmitoylcarnitine | 100-200 µM | - | Acetyl-CoA, Palmitoyl-CoA[4][6] | Ubiquitous |
| Coenzyme A | 5-15 µM | - |
Note: Km and Vmax values can vary depending on the experimental conditions and the source of the enzyme.
Experimental Protocols for Investigating the Role of this compound
The following protocols are adapted from established methods and can be used to investigate the interaction of this compound with the carnitine shuttle.
Synthesis of this compound
As this compound is not commercially available, its chemical or enzymatic synthesis would be the first critical step. Enzymatic synthesis can be achieved using rat liver mitochondrial outer membrane preparations, which are rich in acyl-CoA ligase and carnitine palmitoyltransferase activities.[7] Chemical synthesis methods for acylcarnitine and acyl-CoA derivatives have also been described and could be adapted.[8][9]
CPT1 Activity Assay (Radiochemical Method)
This assay measures the rate of conversion of a radiolabeled acyl-CoA to its corresponding acylcarnitine.
Materials:
-
Isolated mitochondria or microsomes containing CPT1
-
[14C]Palmitoyl-CoA (or other radiolabeled long-chain acyl-CoA)
-
L-Carnitine
-
This compound (as a potential inhibitor)
-
Bovine Serum Albumin (fatty acid-free)
-
Reaction buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4, 1 mM EGTA)
-
Stop solution (e.g., 1 M HCl)
-
Organic solvent (e.g., butanol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing buffer, BSA, and varying concentrations of this compound.
-
Pre-incubate the mitochondrial/microsomal preparation in the reaction mixture.
-
Initiate the reaction by adding L-carnitine and [14C]Palmitoyl-CoA.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
Extract the radiolabeled acylcarnitine product using an organic solvent.
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Determine the effect of this compound on CPT1 activity by comparing the rates of product formation in the presence and absence of the compound.
This protocol is adapted from methods used for assaying protein kinases with radiolabeled ATP.[10][11][12]
CACT Activity Assay in Reconstituted Liposomes
This assay measures the transport of a radiolabeled substrate into proteoliposomes containing purified CACT.
Materials:
-
Purified CACT protein
-
Liposomes (e.g., from phosphatidylcholine)
-
[3H]Carnitine or [14C]Palmitoylcarnitine
-
Internal buffer (containing unlabeled carnitine or acylcarnitine)
-
External buffer
-
This compound (as a potential substrate or inhibitor)
-
Ion-exchange chromatography column
-
Scintillation cocktail and counter
Procedure:
-
Reconstitute purified CACT into liposomes pre-loaded with a high concentration of unlabeled carnitine.
-
Separate the proteoliposomes from unincorporated protein and external carnitine.
-
Initiate the transport assay by adding radiolabeled acylcarnitine to the external buffer in the presence or absence of this compound.
-
At various time points, stop the transport by passing the proteoliposomes through a cooled ion-exchange column to remove external substrate.
-
Measure the radioactivity incorporated into the proteoliposomes using scintillation counting.
-
To test if this compound is a substrate, load the liposomes with a radiolabeled compound and measure its efflux in the presence of external this compound.
Visualizing the Potential Role of this compound
The following diagrams, generated using Graphviz, illustrate the established carnitine shuttle pathway and the hypothesized points of interaction for this compound.
Conclusion and Future Directions
The potential role of this compound in fatty acid transport remains an unexplored area of metabolic research. This technical guide has provided a theoretical framework and practical experimental approaches to begin to address this knowledge gap. By investigating the interaction of this molecule with CPT1 and CACT, researchers can potentially uncover novel regulatory mechanisms within the carnitine shuttle. Such discoveries could have significant implications for understanding the pathophysiology of metabolic diseases and for the development of new therapeutic strategies targeting fatty acid oxidation. Future studies should focus on the synthesis of this compound and its analogs, detailed kinetic analysis of its interaction with purified carnitine shuttle enzymes, and cellular studies to assess its impact on fatty acid metabolism in intact biological systems.
References
- 1. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 3. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by acetyl-CoA of hepatic carnitine acyltransferase and fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-step synthesis of radioactive acyl-CoA and acylcarnitines using rat liver mitochondrial outer membrane as enzyme source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Enzymes in Focus: A Technical Guide to the Interactions with (R)-Carnitinyl-CoA Betaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine and its acyl esters are pivotal in cellular energy metabolism, primarily through their role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. The enzymes involved in this "carnitine shuttle" exhibit a high degree of stereospecificity for the L-isomer of carnitine. However, the non-physiological (R)-enantiomer, also known as D-carnitine, and its derivatives, such as (R)-carnitinyl-CoA betaine (B1666868), can interact with these and other enzymes, often as inhibitors or poor substrates. Understanding these interactions is crucial for drug development, toxicology, and the study of metabolic disorders. This technical guide provides an in-depth overview of the enzymes known to interact with (R)-carnitine and its CoA ester, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant metabolic pathways.
Enzymatic Interactions with (R)-Carnitine and its Derivatives
The primary enzymes that interact with carnitine and its esters are the carnitine acyltransferases. While their physiological role is centered on L-carnitine, their interaction with the (R)-isomer has been documented, primarily in the context of competitive inhibition. Additionally, certain bacterial enzymes have evolved to metabolize D-carnitine.
Carnitine Acetyltransferase (CrAT)
Carnitine acetyltransferase (EC 2.3.1.7) is a key enzyme in the carnitine system that facilitates the reversible transfer of short-chain acyl groups between coenzyme A (CoA) and carnitine.[1] This function is crucial for buffering the acetyl-CoA/CoA ratio in the mitochondrial matrix and peroxisomes.[1]
(R)-Carnitine as a Substrate and Inhibitor:
Studies have shown that D-carnitine and its acetylated form, acetyl-D-carnitine, act as competitive inhibitors of carnitine acetyltransferase with respect to their L-isomers.[2][3] This indicates that the (R)-enantiomer can bind to the active site of the enzyme, thereby competing with the natural substrate. While direct kinetic data for (R)-carnitinyl-CoA is scarce, the inhibitory nature of (R)-carnitine suggests that its CoA ester would likely also interact with the enzyme, potentially as a poor substrate or a competitive inhibitor.
Carnitine Palmitoyltransferase (CPT)
The carnitine palmitoyltransferase system is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane and consists of two enzymes: CPT1 and CPT2. CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs and L-carnitine to acylcarnitines. CPT2, on the inner mitochondrial membrane, reverses this reaction.[4][5]
Inhibition by (R)-Carnitine Derivatives:
Bacterial Enzymes Metabolizing (R)-Carnitine
Several bacterial species have been identified that can metabolize D-(+)-carnitine, the (R)-isomer. This metabolic capability is significant as D-carnitine can be a byproduct of chemical synthesis of L-carnitine.[6]
-
Carnitine Racemase: Some bacteria, such as Pseudomonas sp. AK1 and E. coli 044 K74, possess a carnitine racemase that interconverts D- and L-carnitine.[6][7] This allows the organism to utilize the non-physiological isomer by converting it to the metabolically active L-form.[6]
-
D-Carnitine Dehydrogenase: Organisms like Agrobacterium sp. contain a specific D(+)-carnitine dehydrogenase that catalyzes the oxidation of D(+)-carnitine to 3-dehydrocarnitine (B1234330) as the initial step in its degradation pathway.[8]
Quantitative Data on Enzyme Interactions
The following tables summarize the available quantitative data for the interaction of enzymes with (R)-carnitine and related inhibitors. It is important to note the absence of specific kinetic data for (R)-carnitinyl-CoA in the reviewed literature.
Table 1: Inhibitory Constants (Ki) for Carnitine Acyltransferase Inhibitors
| Enzyme | Inhibitor | Substrate | Type of Inhibition | Ki | Organism/Tissue |
|---|---|---|---|---|---|
| Carnitine Acetyltransferase | D-Carnitine | L-Carnitine | Competitive | - | Pigeon Breast Muscle |
| Carnitine Acetyltransferase | Acetyl-D-carnitine | Acetyl-L-carnitine | Competitive | - | Pigeon Breast Muscle |
| Carnitine Palmitoyltransferase | Acetyl-CoA | Palmitoyl-CoA | Competitive | ~45 µM | Human Skeletal Muscle |
| Carnitine Palmitoyltransferase | CoA | Palmitoyl-CoA | Competitive | ~45 µM | Human Skeletal Muscle |
| Carnitine Palmitoyltransferase | Malonyl-CoA | Palmitoyl-CoA | Competitive | 0.22 µM | Human Skeletal Muscle |
| Carnitine Palmitoyltransferase-1 | Perhexiline | Palmitoyl-CoA | Competitive | - | Rat Heart and Liver |
| Carnitine Palmitoyltransferase-1 | Amiodarone | - | - | IC50 = 228 µM | Rat Heart |
Note: Specific Ki values for D-carnitine and acetyl-D-carnitine were not provided in the source material, though the competitive nature of the inhibition was established.[2][3]
Table 2: Kinetic Parameters of D(+)-Carnitine Dehydrogenase from Agrobacterium sp.
| Parameter | Value |
|---|---|
| Optimum pH (Oxidation) | 9.0 - 9.5 |
| Optimum pH (Reduction) | 5.5 - 6.5 |
| Optimum Temperature | 37°C |
| Equilibrium Constant | 2.2 x 10⁻¹² |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of enzymes interacting with (R)-carnitinyl-CoA and its analogues.
Carnitine Acetyltransferase (CrAT) Activity Assay (Spectrophotometric)
This method measures the rate of acetyl-CoA formation from acetyl-L-carnitine and CoA, which can be adapted to study the inhibitory effects of (R)-carnitine derivatives.
-
Principle: The forward reaction catalyzed by CrAT produces acetyl-CoA. The formation of the thioester bond in acetyl-CoA can be monitored by the increase in absorbance at 232 nm.
-
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM Acetyl-L-carnitine
-
1 mM Coenzyme A (CoA)
-
(R)-carnitinyl-CoA or (R)-carnitine (as inhibitor)
-
Purified Carnitine Acetyltransferase
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, acetyl-L-carnitine, and CoA in a quartz cuvette.
-
If testing for inhibition, add the (R)-carnitine derivative at various concentrations.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately monitor the increase in absorbance at 232 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
-
Data Analysis: The molar extinction coefficient for acetyl-CoA at 232 nm is approximately 4.5 x 10³ M⁻¹cm⁻¹. This can be used to convert the rate of change in absorbance to the rate of product formation. For inhibition studies, kinetic parameters such as Ki can be determined by plotting the reaction rates at different substrate and inhibitor concentrations (e.g., using a Dixon plot).
D-Carnitine Dehydrogenase Activity Assay
This assay is used to measure the activity of D-carnitine dehydrogenase, an enzyme specific for the (R)-isomer of carnitine.
-
Principle: The enzyme catalyzes the NAD⁺-dependent oxidation of D-carnitine to 3-dehydrocarnitine. The concomitant reduction of NAD⁺ to NADH is monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
100 mM Glycine-NaOH buffer, pH 9.0
-
10 mM D-carnitine
-
2 mM NAD⁺
-
Purified D-carnitine dehydrogenase
-
-
Procedure:
-
In a cuvette, combine the glycine-NaOH buffer, D-carnitine, and NAD⁺.
-
Equilibrate the mixture to 37°C.
-
Start the reaction by adding the D-carnitine dehydrogenase enzyme.
-
Monitor the increase in absorbance at 340 nm for several minutes.
-
The rate of NADH formation is proportional to the enzyme activity.
-
-
Data Analysis: The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹. This value is used to calculate the enzyme activity in units (µmol of NADH formed per minute).
Synthesis of (R)-Acylcarnitines
Radioactively labeled acylcarnitines can be synthesized for use in enzyme assays.
-
Principle: Rat liver mitochondrial outer membranes, which are rich in acyl-CoA ligase and carnitine palmitoyltransferase, are used as an enzyme source to synthesize acyl-CoA and subsequently acylcarnitine from a radioactive fatty acid.
-
Materials:
-
Isolated rat liver mitochondrial outer membranes
-
[1-¹⁴C]-labeled fatty acid (e.g., octanoic acid, palmitic acid)
-
ATP
-
Coenzyme A (CoA)
-
(R)-carnitine
-
Reaction buffer (e.g., Tris-HCl with MgCl₂ and DTT)
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA, and the radioactive fatty acid.
-
Add the mitochondrial outer membrane preparation.
-
To synthesize (R)-acylcarnitine, add (R)-carnitine to the reaction mixture. To synthesize only the acyl-CoA, omit carnitine.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
The synthesized radioactive acyl-CoA and acylcarnitine can be separated and purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Analysis: The amount of synthesized product can be quantified by liquid scintillation counting of the radioactive label.
Signaling Pathways and Logical Relationships
While the enzymes interacting with (R)-carnitinyl-CoA are primarily involved in metabolic pathways rather than complex signaling cascades, the metabolic fate of D-carnitine in bacteria can be visualized. The following diagram illustrates the key enzymatic steps in bacterial D-carnitine metabolism.
Caption: Metabolic pathways for D-(+)-carnitine in bacteria.
The following diagram illustrates the experimental workflow for assessing the inhibitory effect of (R)-carnitine on carnitine acetyltransferase activity.
Caption: Workflow for determining the inhibitory constant of (R)-carnitine.
Conclusion
The interaction of enzymes with (R)-carnitinyl-CoA betaine and its precursor, (R)-carnitine, is primarily characterized by competitive inhibition of enzymes that are stereospecific for the L-isomer, such as carnitine acetyltransferase and carnitine palmitoyltransferase. While specific kinetic data for the CoA ester of (R)-carnitine is limited, the established inhibitory role of (R)-carnitine provides a strong basis for inferring its behavior. In contrast, the microbial world presents enzymes that can specifically recognize and metabolize (R)-carnitine, offering avenues for biotechnological applications and further biochemical characterization. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in drug development and metabolic research, enabling a deeper investigation into the biological implications of these non-physiological enantiomers. Further research is warranted to elucidate the precise kinetic parameters of carnitine acyltransferases with (R)-acyl-carnitinyl-CoA esters to fully understand their metabolic impact.
References
- 1. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some kinetic studies on the mechanism of action of carnitine acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some kinetic studies on the mechanism of action of carnitine acetyltransferase | CoLab [colab.ws]
- 4. Different sites of inhibition of carnitine palmitoyltransferase by malonyl-CoA, and by acetyl-CoA and CoA, in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 6. [PDF] The substrate specificity of carnitine acetyltransferase. | Semantic Scholar [semanticscholar.org]
- 7. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 8. Evidence of a preferred kinetic pathway in the carnitine acetyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Carnitinyl-CoA Betaine and the Broader Landscape of Acylcarnitines as Biomarkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-carnitinyl-CoA betaine (B1666868) is cataloged as an experimental small molecule within the DrugBank database, classified under (S)-3-hydroxyacyl CoAs[1]. While specific research on (R)-carnitinyl-CoA betaine as a clinical biomarker is not extensively available in current literature, its structural components—carnitine and coenzyme A (CoA)—place it within the well-established and critically important class of molecules known as acylcarnitines. This guide will, therefore, focus on the broader and more extensively researched field of acylcarnitines as potent biomarkers for mitochondrial function and various disease states.
Acylcarnitines are esters of carnitine and fatty acids, which are essential for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production[2][3]. The analysis of acylcarnitine profiles provides a valuable window into the state of mitochondrial metabolism[4]. Abnormalities in these profiles are indicative of mitochondrial dysfunction and are used in the diagnosis and monitoring of a range of conditions, from inherited metabolic disorders to complex diseases like diabetes, sepsis, cancer, and heart failure[4][5]. This guide provides a comprehensive overview of the biochemical role of acylcarnitines, their application as biomarkers, methodologies for their analysis, and their relevance in drug development.
Biochemical Role and the Carnitine Shuttle Pathway
The primary function of carnitine is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle[6][7]. This pathway is crucial for cellular energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle[3].
The carnitine shuttle involves a series of enzymatic steps:
-
Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are activated to their acyl-CoA esters by acyl-CoA synthetase.
-
Formation of Acylcarnitine: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitine[6].
-
Translocation: The resulting acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine[6][8].
-
Regeneration of Acyl-CoA: Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to acyl-CoA and free carnitine[6][8].
-
β-Oxidation: The regenerated acyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production[3].
Dysfunction in any component of the carnitine shuttle can lead to an accumulation of specific acylcarnitine species, which can be detected in biological fluids and serve as biomarkers for underlying metabolic disturbances[9][10].
Acylcarnitines as Biomarkers of Disease
Acylcarnitine profiling is a powerful diagnostic tool for a variety of diseases, primarily those involving mitochondrial dysfunction[4]. The accumulation of specific acylcarnitines in blood or urine can pinpoint defects in fatty acid oxidation and organic acid metabolism[11][12].
Inborn Errors of Metabolism: Analysis of acylcarnitines is a cornerstone of newborn screening programs, enabling the early detection of over 20 inborn errors of metabolism[11]. These disorders, if left untreated, can lead to severe symptoms such as seizures, cardiomyopathy, liver failure, and coma[5].
Other Diseases: Elevated levels of certain acylcarnitines have been associated with a range of other conditions, suggesting a role for mitochondrial dysfunction in their pathophysiology. These include:
-
Cardiovascular Disease: Long-chain acylcarnitines have been linked to heart failure, coronary artery disease, and cardiac arrhythmias[3].
-
Type 2 Diabetes and Obesity: Increased plasma levels of acylcarnitines are observed in these conditions[5].
-
Neurodegenerative Diseases: Altered acylcarnitine profiles have been noted in conditions like Alzheimer's disease[13].
-
Age-Related Macular Degeneration (AMD): Studies have shown reduced levels of acetylcarnitine (C2) and increased levels of a long-chain acylcarnitine (C18:2-DC) in patients with neovascular AMD[13][14].
-
Drug-Induced Mitochondrial Toxicity: Certain medications can impair mitochondrial function, leading to characteristic changes in acylcarnitine profiles[4].
Quantitative Data Presentation
The following table summarizes key acylcarnitine biomarkers and their associated disorders, along with typical findings.
| Acylcarnitine Biomarker | Abbreviation | Associated Disorder(s) | Typical Findings in Disease State |
| Free Carnitine | C0 | Carnitine Palmitoyltransferase I (CPT-I) Deficiency | Elevated[15] |
| Acetylcarnitine | C2 | Mitochondrial dysfunction, Neovascular AMD | Reduced in neovascular AMD[13] |
| Propionylcarnitine | C3 | Propionic Acidemia, Methylmalonic Acidemia | Elevated |
| Tiglylcarnitine | C5:1 | Beta-ketothiolase deficiency (BKT) | Elevated[16] |
| Octanoylcarnitine | C8 | Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | Elevated[16] |
| Tetradecenoylcarnitine | C14:1 | Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency | Elevated[17] |
| Tetradecanoylcarnitine | C14 | Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency | Elevated[17] |
| Hexadecanoylcarnitine | C16 | Carnitine palmitoyltransferase II (CPT-II) deficiency, Carnitine acylcarnitine translocase (CACT) deficiency | Elevated[16] |
| 3-OH-hexadecanoylcarnitine | C16-OH | Long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | Elevated[16] |
| Dicarboxylic Acylcarnitine (C18:2-DC) | C18:2-DC | Neovascular AMD | Elevated[13] |
Experimental Protocols: Acylcarnitine Profiling by Tandem Mass Spectrometry
The gold standard for quantitative analysis of acylcarnitines is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS)[11][18][19]. This technique offers high sensitivity and specificity for the detection and quantification of a wide range of acylcarnitine species in various biological samples, including plasma, dried blood spots, and urine[11].
Key Steps in LC-MS/MS Analysis of Acylcarnitines:
-
Sample Collection and Preparation:
-
Plasma: Blood is collected in a heparinized tube, and plasma is separated by centrifugation. The plasma is then transferred to a clean tube and frozen until analysis[20].
-
Dried Blood Spots (DBS): A small blood sample is collected, typically from a heel prick in newborns, and spotted onto filter paper. The spots are dried and stored until analysis[5].
-
Extraction: Acylcarnitines are extracted from the biological matrix, often using a methanol-based solution. Internal standards (isotopically labeled acylcarnitines) are added to correct for extraction inefficiency and matrix effects[19].
-
-
Derivatization (Optional but common):
-
To improve chromatographic separation and ionization efficiency, acylcarnitines are often derivatized. A common method is butylation to form butyl esters[11]. Another approach involves derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH)[21].
-
-
Chromatographic Separation (LC):
-
The extracted and derivatized sample is injected into a liquid chromatography system.
-
A reversed-phase column (e.g., C8 or C18) is typically used to separate the different acylcarnitine species based on their chain length and polarity[19].
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC system is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) is commonly used to generate charged molecules in the gas phase[11].
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of a particular acylcarnitine) and monitoring for a specific product ion generated by fragmentation[18][19].
-
-
Data Analysis:
-
The concentration of each acylcarnitine is determined by comparing its peak area to that of its corresponding internal standard.
-
The results are reported as an acylcarnitine profile, showing the concentrations of various short-, medium-, and long-chain species.
-
Applications in Drug Development
The analysis of acylcarnitine profiles is a valuable tool in the drug development pipeline.
-
Toxicity Screening: Acylcarnitine profiling can be used as a sensitive method to assess the mitochondrial toxicity of new drug candidates. Drug-induced impairment of fatty acid oxidation will result in characteristic changes in the acylcarnitine profile[4].
-
Mechanism of Action Studies: For drugs that target metabolic pathways, acylcarnitine analysis can help elucidate their mechanism of action by revealing their impact on mitochondrial metabolism[22].
-
Patient Stratification: In clinical trials for drugs targeting metabolic diseases, baseline acylcarnitine profiles could potentially be used to stratify patients and identify those most likely to respond to treatment.
-
Monitoring Therapeutic Efficacy: Changes in acylcarnitine profiles can be monitored over the course of treatment to assess the efficacy of a therapeutic intervention aimed at improving mitochondrial function[11].
Conclusion
While direct research on this compound as a biomarker is limited, the broader class of acylcarnitines represents a clinically significant and well-validated set of biomarkers for mitochondrial function. Acylcarnitine profiling is indispensable for the diagnosis of inborn errors of metabolism and is emerging as a valuable tool for understanding the pathophysiology of a wide range of complex diseases. The continued application of advanced analytical techniques like LC-MS/MS will further refine our understanding of the role of acylcarnitines in health and disease, and will undoubtedly play an increasingly important role in precision medicine and drug development. Future research may yet uncover specific roles for less-studied molecules like this compound within this complex and vital area of metabolism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myacare.com [myacare.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | Carnitine shuttle [reactome.org]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. researchgate.net [researchgate.net]
- 10. Circulating Acylcarnitines as Biomarkers of Mitochondrial Dysfunction after Acetaminophen Overdose in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ep.bmj.com [ep.bmj.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. The Carnitine Shuttle Pathway is Altered in Patients With Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. health.state.mn.us [health.state.mn.us]
- 16. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]
- 17. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labcorp.com [labcorp.com]
- 21. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 22. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]
An In-depth Technical Guide on the Interconnected Metabolism of Carnitine and Betaine in Tissues
Introduction
This technical guide addresses the interest in the natural occurrence of carnitine and betaine (B1666868) derivatives in tissues. The initial query regarding "(R)-carnitinyl-CoA betaine" does not correspond to a known, naturally occurring metabolite described in scientific literature. It is likely a conflation of three distinct but metabolically related molecules: (R)-carnitine (the biologically active isomer of carnitine), Coenzyme A (CoA), and betaine. This document, therefore, provides a comprehensive overview of the distinct yet interconnected metabolic pathways of L-carnitine, its CoA-activated forms (acyl-carnitines), and betaine. Understanding these pathways is crucial for researchers, scientists, and drug development professionals working in areas of metabolic diseases, nutrition, and pharmacology.
This guide will delve into the biosynthesis of L-carnitine, the pivotal role of the carnitine shuttle in fatty acid metabolism, the function of betaine in one-carbon metabolism, and the quantitative distribution of these key metabolites across various tissues. Detailed experimental protocols for their quantification and visualizations of the core metabolic and experimental workflows are provided to facilitate further research.
L-Carnitine Biosynthesis and Metabolism
L-carnitine is essential for energy metabolism, acting as a shuttle for long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1][2] While it can be obtained from dietary sources, mammals can also synthesize it endogenously.[2]
Biosynthesis of L-Carnitine
The biosynthesis of L-carnitine is a multi-step enzymatic process that primarily occurs in the liver and kidneys.[3][4] The pathway begins with the methylation of lysine (B10760008) residues within proteins, which are subsequently degraded to release Nε-trimethyllysine.[5] This serves as the starting substrate for a four-enzyme pathway.[5]
-
Trimethyllysine Hydroxylase (TMLH): This iron and 2-oxoglutarate-dependent oxygenase hydroxylates Nε-trimethyllysine to 3-hydroxy-Nε-trimethyllysine.[5]
-
Hydroxytrimethyllysine Aldolase (HTMLA): This enzyme cleaves 3-hydroxy-Nε-trimethyllysine into 4-N-trimethylaminobutyraldehyde and glycine.[5]
-
Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH): This dehydrogenase oxidizes 4-N-trimethylaminobutyraldehyde to yield gamma-butyrobetaine (γ-butyrobetaine).[3]
-
Gamma-Butyrobetaine Hydroxylase (BBOX): The final step is the stereospecific hydroxylation of γ-butyrobetaine to L-carnitine, catalyzed by gamma-butyrobetaine dioxygenase, an enzyme abundant in the liver and kidneys.[6][7]
References
- 1. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. l-carnitine: Nutrition, pathology, and health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine and derivatives in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel method to analyze betaine in chicken liver: effect of dietary betaine and choline supplementation on the hepatic betaine concentration in broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-carnitine promotes liver regeneration after hepatectomy by enhancing lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (R)-carnitinyl-CoA Betaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-carnitinyl-CoA betaine (B1666868) is a crucial intermediate in cellular metabolism, playing a key role in the transport of activated fatty acids across the mitochondrial membrane for subsequent β-oxidation and energy production. The availability of high-purity (R)-carnitinyl-CoA is essential for a wide range of research applications, including enzyme kinetics, inhibitor screening, and metabolic flux analysis. These application notes provide detailed protocols for the synthesis and purification of (R)-carnitinyl-CoA betaine for research purposes.
Data Presentation
Table 1: Summary of Synthesis Methods for Acyl-CoA Compounds
| Synthesis Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Chemoenzymatic | S-acylated pantetheine (B1680023), ATP, CoaA/D/E enzymes | High | High specificity, mild reaction conditions | Requires enzyme expression and purification |
| Chemical (CDI) | Carboxylic acid, Carbonyldiimidazole (CDI), Coenzyme A | Moderate to High | Broad substrate scope, commercially available reagents | Potential for side reactions, may require more extensive purification |
| Chemical (ECF) | Carboxylic acid, Ethylchloroformate (ECF), Coenzyme A | Moderate to High | Effective for α,β-unsaturated acyl-CoAs | Requires anhydrous conditions, use of hazardous reagents |
Table 2: HPLC Purification Parameters for Short-Chain Acyl-CoAs
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 75 mM KH₂PO₄, pH 4.9 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 5% B; 10-40 min: 5-50% B; 40-45 min: 50% B; 45-50 min: 50-5% B; 50-60 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 20-100 µL |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound
This protocol is adapted from methodologies for the synthesis of other acyl-CoAs and involves the initial chemical synthesis of S-(R)-carnitinyl-pantetheine, followed by an enzymatic conversion to the final product.
Materials:
-
(R)-Carnitine hydrochloride
-
Pantetheine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Coenzyme A trilithium salt
-
ATP, disodium (B8443419) salt
-
Recombinant CoaA, CoaD, and CoaE enzymes (cocktail)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
Procedure:
-
Synthesis of S-(R)-carnitinyl-pantetheine:
-
Dissolve (R)-carnitine hydrochloride (1.1 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (1.1 eq) to the solution and stir at room temperature for 4 hours to activate the carboxyl group of carnitine.
-
Centrifuge to remove the dicyclohexylurea (DCU) byproduct.
-
Add pantetheine (1.0 eq) to the supernatant containing the activated carnitine and stir overnight at room temperature.
-
Precipitate the S-(R)-carnitinyl-pantetheine product by adding an excess of cold, anhydrous diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted starting materials.
-
Dry the product under vacuum.
-
-
Enzymatic Synthesis of (R)-carnitinyl-CoA:
-
Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 7.5), 10 mM MgCl₂, 5 mM DTT, 5 mM ATP, and 1 mM S-(R)-carnitinyl-pantetheine.
-
Add the enzyme cocktail of CoaA, CoaD, and CoaE to the reaction mixture.
-
Incubate the reaction at 37°C for 3-4 hours.
-
Monitor the reaction progress by HPLC.
-
Protocol 2: Chemical Synthesis of this compound using CDI
This protocol utilizes carbonyldiimidazole (CDI) to activate the carboxyl group of (R)-carnitine for subsequent reaction with Coenzyme A.
Materials:
-
(R)-Carnitine hydrochloride
-
Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Coenzyme A trilithium salt
-
Sodium bicarbonate solution (0.5 M)
-
Formic acid
Procedure:
-
Dissolve (R)-carnitine hydrochloride (4 eq) in anhydrous THF.
-
Add CDI (4.8 eq) to the solution and stir at room temperature for 1 hour to form the carnitinyl-imidazole intermediate.
-
In a separate vial, dissolve Coenzyme A trilithium salt (1 eq) in 0.5 M sodium bicarbonate solution.
-
Add the Coenzyme A solution to the carnitinyl-imidazole reaction mixture.
-
Stir the reaction for 45 minutes at room temperature.
-
Quench the reaction by adding a small volume of formic acid to acidify the mixture.
-
The crude (R)-carnitinyl-CoA is now ready for purification.
Protocol 3: Purification of this compound by HPLC
Procedure:
-
Centrifuge the crude synthesis reaction mixture to remove any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample onto a C18 reverse-phase HPLC column.
-
Elute the compound using the gradient conditions outlined in Table 2.
-
Monitor the elution profile at 260 nm. (R)-carnitinyl-CoA is expected to be a major peak.
-
Collect the fractions corresponding to the (R)-carnitinyl-CoA peak.
-
Pool the collected fractions and lyophilize to obtain the purified product.
-
Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Mandatory Visualizations
Application Notes: Enzymatic Assay for Carnitine Acyltransferase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carnitine acyltransferases, such as Carnitine Acetyltransferase (CrAT) and Carnitine Palmitoyltransferase (CPT), are pivotal enzymes in fatty acid metabolism. They facilitate the transport of acyl groups across mitochondrial membranes by catalyzing the reversible transfer of an acyl group from coenzyme A (CoA) to L-carnitine. Monitoring the activity of these enzymes is crucial for diagnosing metabolic disorders and for the development of therapeutic agents targeting fatty acid oxidation pathways.
This document details a robust and continuous spectrophotometric method for assaying carnitine acyltransferase activity. The principle lies in measuring the rate of free coenzyme A (CoA-SH) released during the enzymatic reaction. The released CoA-SH reacts with the chromogenic agent 5,5'-dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent, to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB²⁻). The rate of TNB²⁻ formation is directly proportional to the enzyme activity and can be monitored by measuring the increase in absorbance at 412 nm.[1][2][3]
I. Principle of the Assay
The enzymatic assay is based on a two-step reaction process.
-
Enzymatic Reaction: Carnitine acyltransferase (CAT) catalyzes the transfer of an acyl group from an Acyl-CoA substrate to (R)-Carnitine (also known as L-Carnitine). This reaction releases a molecule of Coenzyme A with a free sulfhydryl group (CoA-SH).
-
Reaction: Acyl-CoA + L-Carnitine ---(CAT)---> Acyl-L-Carnitine + CoA-SH
-
-
Colorimetric Detection: The liberated CoA-SH instantaneously reacts with DTNB in a thiol-disulfide exchange. This reaction cleaves DTNB and produces one molecule of the yellow-colored product TNB²⁻, which has a maximum absorbance at 412 nm.[2][3]
-
Reaction: CoA-SH + DTNB ---> CoA-S-S-TNB + TNB²⁻ (yellow)
-
The rate of the absorbance increase at 412 nm is directly proportional to the rate of CoA-SH production, and thus to the carnitine acyltransferase activity. The molar extinction coefficient for TNB²⁻ at 412 nm (pH 8.0) is 13,600 M⁻¹cm⁻¹ or 14,150 M⁻¹cm⁻¹ depending on the reference.[1][4] For calculations, a specific, empirically verified value should be used.
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters and reagent concentrations for the assay.
| Parameter | Value | Notes |
| Wavelength (λ) | 412 nm | Maximum absorbance for the TNB²⁻ product. |
| Molar Extinction Coefficient (ε) | 13,600 M⁻¹cm⁻¹ | For TNB²⁻ at pH 8.0. Use this for calculating enzyme activity.[1] |
| Assay Temperature | 25°C - 37°C | Should be kept constant throughout the assay. |
| Final Assay Volume | 1.0 mL | Can be scaled down for microplate readers. |
| Light Path | 1 cm | Standard for cuvette-based spectrophotometers. |
| Reagent | Stock Concentration | Final Concentration |
| Tris-HCl Buffer (pH 8.0) | 1 M | 100 mM |
| DTNB | 10 mM (in DMSO) | 0.2 mM |
| (R)-Carnitine HCl | 100 mM | 5 mM |
| Acyl-CoA Substrate | 10 mM | 0.1 - 0.5 mM |
| Enzyme Sample | Variable | Variable (e.g., 5-20 µg protein) |
Note: The optimal concentration of the Acyl-CoA substrate may vary depending on the specific enzyme (e.g., Acetyl-CoA for CrAT, Palmitoyl-CoA for CPT) and its Km value. It is recommended to perform substrate titration experiments to determine the optimal concentration.
III. Detailed Experimental Protocol
A. Reagent Preparation
-
1 M Tris-HCl Buffer (pH 8.0): Dissolve 121.14 g of Trizma base in 800 mL of deionized water. Adjust the pH to 8.0 at 25°C using concentrated HCl. Bring the final volume to 1 L. Store at 4°C.
-
10 mM DTNB Stock Solution: Dissolve 39.6 mg of DTNB in 10 mL of DMSO.[4] Store protected from light at 4°C.
-
100 mM (R)-Carnitine HCl Solution: Dissolve 197.66 mg of (R)-Carnitine hydrochloride in 10 mL of deionized water. Store at -20°C.
-
10 mM Acyl-CoA Stock Solution: Prepare a 10 mM solution of the desired Acyl-CoA (e.g., Acetyl-CoA, Palmitoyl-CoA) in deionized water. Aliquot and store at -20°C.
-
Enzyme Sample: Prepare the enzyme sample (e.g., purified enzyme, cell lysate, mitochondrial fraction) in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer). Keep on ice until use.
B. Assay Procedure (for 1 mL cuvette)
-
Prepare Assay Master Mix: For each reaction, prepare a master mix containing the following components in a microcentrifuge tube. Prepare enough for all samples plus a 10% excess.
-
820 µL Deionized Water
-
100 µL 1 M Tris-HCl (pH 8.0)
-
20 µL 10 mM DTNB Stock
-
50 µL 100 mM (R)-Carnitine Solution
-
-
Set up Spectrophotometer: Set the spectrophotometer to read absorbance at 412 nm and maintain the temperature at 25°C.
-
Blank Measurement:
-
Pipette 990 µL of the Assay Master Mix into a cuvette.
-
Add 10 µL of the enzyme buffer (without enzyme).
-
Mix gently by inverting and place the cuvette in the spectrophotometer. Zero the instrument with this blank solution.
-
-
Sample Measurement:
-
Pipette 990 µL of the Assay Master Mix into a new cuvette.
-
Add 10 µL of the appropriately diluted enzyme sample. Mix and let it equilibrate for 2-3 minutes to measure any background reaction (e.g., non-enzymatic hydrolysis of Acyl-CoA).
-
-
Initiate Reaction:
-
To start the reaction, add 10 µL of the 10 mM Acyl-CoA stock solution to the cuvette. The final concentration will be 0.1 mM.
-
Immediately mix by inverting the cuvette with parafilm or using a pipette, and start recording the absorbance at 412 nm continuously for 5-10 minutes.
-
-
Data Analysis:
-
Determine the linear rate of the reaction (ΔA₄₁₂/min) from the initial, steepest part of the absorbance curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₄₁₂/min * Total Volume) / (ε * Light Path * Enzyme Volume) Where:
-
ΔA₄₁₂/min is the rate of absorbance change per minute.
-
Total Volume is 1.0 mL.
-
ε (Molar Extinction Coefficient) is 13.6 mM⁻¹cm⁻¹.
-
Light Path is 1 cm.
-
Enzyme Volume is the volume of the enzyme sample added (in mL).
-
-
Specific activity can be calculated by dividing the activity by the protein concentration of the enzyme sample (µmol/min/mg protein).
-
IV. Visualizations
Caption: Workflow for the continuous spectrophotometric assay of carnitine acyltransferase.
Caption: Biochemical pathway of the carnitine acyltransferase assay using DTNB.
References
HPLC methods for separating (R)-carnitinyl-CoA betaine isomers
An increasing demand for enantiomerically pure compounds in the pharmaceutical industry has led to the development of robust analytical techniques for chiral separation. (R)-carnitinyl-CoA betaine (B1666868) and its isomers are of significant interest in metabolic research and drug development. Accurate separation and quantification of these isomers are crucial for understanding their distinct biological activities and for quality control in pharmaceutical formulations. This document provides detailed application notes and protocols for the separation of (R)-carnitinyl-CoA betaine isomers using High-Performance Liquid Chromatography (HPLC).
Application Notes
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the specific challenge of separating chiral isomers of this compound, two primary strategies are proposed:
-
Direct Chiral Separation using a Chiral Stationary Phase (CSP): This method involves the use of a specialized HPLC column where the stationary phase is chiral. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation. Cyclodextrin-based CSPs are particularly effective for a wide range of chiral molecules.[1][2][3][4]
The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Both methods, when properly optimized, can provide excellent resolution and accurate quantification of this compound isomers.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the two proposed HPLC methods. These values are based on typical performance for the separation of similar chiral compounds and may require optimization for this compound.
| Parameter | Method 1: Direct Chiral Separation | Method 2: Indirect Chiral Separation |
| Analyte | This compound & its isomer | Diastereomeric derivatives of this compound & its isomer |
| Stationary Phase | Cyclodextrin-based Chiral Stationary Phase | C18 Reversed-Phase |
| Expected Retention Time (Isomer 1) | ~ 8.5 min | ~ 10.2 min |
| Expected Retention Time (Isomer 2) | ~ 10.1 min | ~ 11.8 min |
| Expected Resolution (Rs) | > 1.5 | > 1.8 |
| Limit of Detection (LOD) | ~ 5 pmol | ~ 1 pmol (with fluorescent CDA) |
| Limit of Quantification (LOQ) | ~ 15 pmol | ~ 3 pmol (with fluorescent CDA) |
Experimental Protocols
Method 1: Direct Chiral Separation Protocol
This protocol outlines the direct separation of this compound isomers using a cyclodextrin-based chiral stationary phase.
1. Materials and Reagents:
-
Reference standards of this compound and its isomer
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate (B1210297)
-
Formic acid
-
Ultrapure water
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column thermostat
-
UV-Vis or Mass Spectrometric (MS) detector
3. Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral column (e.g., Astec CYCLOBOND I 2000)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 4.5 (adjusted with formic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-18 min: 30% B
-
18-20 min: 30% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm or MS with electrospray ionization (ESI) in positive mode
4. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (95% A, 5% B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Method 2: Indirect Chiral Separation Protocol
This protocol describes the separation of this compound isomers after derivatization with a chiral derivatizing agent.
1. Materials and Reagents:
-
Reference standards of this compound and its isomer
-
Chiral Derivatizing Agent (CDA) with a primary amine reactive group (e.g., 1-(9-fluorenyl)ethyl chloroformate - FLEC)
-
Derivatization buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.5)
-
Quenching reagent (e.g., glycine (B1666218) solution)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, and column thermostat
-
Fluorescence or UV-Vis detector
3. Derivatization Procedure:
-
To 100 µL of the sample, add 100 µL of the CDA solution (in acetone).
-
Add 50 µL of derivatization buffer.
-
Vortex and incubate at 60°C for 30 minutes.
-
Add 50 µL of quenching reagent to stop the reaction.
-
Vortex and centrifuge. The supernatant is ready for injection.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 60% B
-
20-22 min: 60% to 20% B
-
22-27 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: Fluorescence (e.g., Ex: 260 nm, Em: 315 nm for FLEC derivatives) or UV at 260 nm
Visualizations
Caption: Workflow for Direct Chiral HPLC Separation.
Caption: Workflow for Indirect Chiral HPLC Separation via Derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 3. Preparation of a novel bridged bis(β-cyclodextrin) chiral stationary phase by thiol–ene click chemistry for enhanced enantioseparation in HPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note & Protocol: Quantification of (R)-carnitinyl-CoA betaine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the quantification of (R)-carnitinyl-CoA betaine (B1666868) in biological samples. It is important to note that at the time of publication, there are no established methods or commercially available standards specifically for (R)-carnitinyl-CoA betaine. The following protocol is therefore an adapted method based on well-established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the analysis of structurally similar compounds, such as acyl-CoAs and acylcarnitines. This guide is intended to provide a robust starting point for researchers to develop and validate a specific method for this compound.
Introduction
This compound is a putative metabolite that may play a role in cellular metabolism, potentially at the intersection of fatty acid oxidation and carnitine metabolism. Accurate quantification of this analyte in biological matrices such as plasma, tissues, and cells is crucial for understanding its physiological and pathological significance. This application note details a sensitive and specific LC-MS/MS method for this purpose. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.
Note: Due to the lack of a commercially available analytical standard for this compound, this protocol is designed for relative quantification. For absolute quantification, a certified reference standard must be synthesized and used to generate a calibration curve.
Principle of the Method
The method is based on the extraction of this compound from the biological matrix, followed by separation using Ultra-High-Performance Liquid Chromatography (UPLC) and detection by a tandem mass spectrometer (MS/MS). The high selectivity and sensitivity of MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, allow for accurate quantification even at low physiological concentrations. An appropriate internal standard should be used to correct for matrix effects and variations in extraction efficiency and instrument response.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)
-
Acids: Formic acid (FA), Perchloric acid (PCA)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte ([13C]- or [2H]-labeled this compound) is ideal but not commercially available. Alternatively, a structurally similar acyl-CoA with a distinct mass, such as heptadecanoyl-CoA, can be used.[1]
-
Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) perchloric acid (PCA) in water.
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or a mixed-mode cation exchange)
-
Standard laboratory equipment (centrifuge, vortex mixer, evaporator, etc.)
Experimental Protocols
Sample Preparation
The following protocols are adapted from established methods for acyl-CoA extraction from various biological samples.[1][2][3]
4.1.1. Tissue Samples (e.g., Liver, Heart, Muscle)
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize the tissue on ice in 1 mL of ice-cold 10% TCA or 5% PCA.
-
Add the internal standard to the homogenate.
-
Vortex for 30 seconds and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acid-soluble acyl-CoAs.
-
Proceed to Solid Phase Extraction (SPE) for cleanup and concentration.
4.1.2. Cultured Cells
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in 1 mL of ice-cold 50% methanol containing the internal standard.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Freeze-thaw the cells three times using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and proceed to SPE.
4.1.3. Plasma/Serum
-
Thaw plasma or serum samples on ice.
-
To 100 µL of sample, add 400 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase.
4.1.4. Solid Phase Extraction (SPE) - Optional Cleanup Step
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the tissue or cell extract.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
LC-MS/MS Analysis
The following conditions are a starting point and should be optimized for the specific instrumentation used.
4.2.1. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is recommended.[1]
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 2% B
-
12.1-15 min: Re-equilibration at 2% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
4.2.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion ([M+H]+) for this compound needs to be determined. Based on its structure, a neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is a characteristic fragmentation pattern for acyl-CoAs and can be used to identify a product ion.[4]
-
Hypothetical MRM transition: Precursor Ion [M+H]+ → Product Ion [M+H-507]+.
-
The exact m/z values will need to be determined by direct infusion of a synthesized standard or by in-silico prediction.
-
-
Instrument Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision energy and other parameters should be optimized for the specific analyte and instrument.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table. As no quantitative data for this compound is currently available in the literature, the following table serves as a template for reporting results.
Table 1: Template for Quantitative Results of this compound
| Biological Sample | Condition/Group | Mean Concentration (pmol/mg protein or pmol/mL) | Standard Deviation | n |
| Mouse Liver | Control | Data not available | Data not available | - |
| Mouse Liver | Treatment X | Data not available | Data not available | - |
| Human Plasma | Healthy | Data not available | Data not available | - |
| Human Plasma | Disease Y | Data not available | Data not available | - |
| HEK293 Cells | Untreated | Data not available | Data not available | - |
| HEK293 Cells | Stimulus Z | Data not available | Data not available | - |
Visualizations
Experimental Workflow
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying (R)-Carnitinyl-CoA Betaine in Mitochondrial Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-carnitinyl-CoA betaine (B1666868) and its related acylcarnitine esters are pivotal intermediates in the transport and metabolism of fatty acids into the mitochondrial matrix for beta-oxidation, a critical pathway for cellular energy production.[1][2] The carnitine shuttle system, which facilitates the entry of long-chain fatty acids into mitochondria, is a key regulatory point in fatty acid oxidation.[1][3] Dysregulation of this pathway is implicated in numerous metabolic diseases, including heart failure, diabetes, and obesity, making the study of carnitine derivatives essential for drug discovery and development.[3][4]
These application notes provide a comprehensive overview of the protocols and methodologies required to study the role of (R)-carnitinyl-CoA betaine and other acylcarnitines in mitochondrial beta-oxidation. The protocols are designed to be adaptable for various research and drug development applications.
Key Signaling and Metabolic Pathways
The entry of fatty acids into the mitochondrial matrix for beta-oxidation is a multi-step process. Fatty acids are first activated to acyl-CoA esters in the cytoplasm. For long-chain fatty acids to cross the inner mitochondrial membrane, they are converted to acylcarnitines by carnitine palmitoyltransferase 1 (CPT1). The acylcarnitine is then transported into the mitochondrial matrix by carnitine-acylcarnitine translocase (CACT). Inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to acyl-CoA, which then enters the beta-oxidation spiral.[1][5]
Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.
Experimental Protocols
Analysis of Acyl-CoA and Acylcarnitine Esters by HPLC
This protocol details the separation and quantification of acyl-CoA and acylcarnitine species from biological samples using reverse-phase high-performance liquid chromatography (HPLC).[6][7][8]
Materials:
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Acetic acid
-
Perchloric acid
-
Diethyl ether
-
Chloroform
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Acyl-CoA and acylcarnitine standards
Sample Preparation (Tissue):
-
Homogenize flash-frozen tissue in a suitable buffer.
-
Add internal standards.
-
Extract with diethyl ether to remove neutral lipids.
-
Add saturated ammonium sulfate and a chloroform/methanol mixture to the aqueous phase to precipitate proteins and extract the acyl-CoAs and acylcarnitines.[7]
-
Centrifuge to pellet the protein and salt.
-
Collect the supernatant and evaporate the organic solvents under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for HPLC analysis.
HPLC Conditions:
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 75 mM KH2PO4, pH 5.3
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid
-
Gradient: A linear gradient from 44% to 70% Mobile Phase B over 100 minutes.[6]
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 260 nm for acyl-CoAs or derivatization for fluorescence detection for higher sensitivity.[6][8] For acylcarnitines, mass spectrometry detection is preferred.
Data Analysis: Quantify the concentration of each acyl-CoA and acylcarnitine species by comparing the peak areas to a standard curve generated from known concentrations of standards.
| Analyte | Retention Time (min) | Limit of Detection (fmol) |
| Acetyl-CoA | ~5 | 10 |
| Palmitoyl-CoA | ~85 | 6 |
| Octanoyl-CoA | ~40 | 8 |
| Palmitoylcarnitine | Varies with method | ~5 |
Mitochondrial Respiration Assay for Fatty Acid Oxidation
This protocol measures the rate of fatty acid oxidation in isolated mitochondria or cultured cells by monitoring oxygen consumption.[4][9] The Seahorse XF Analyzer is a common platform for this assay.[10]
Materials:
-
Isolated mitochondria or cultured cells
-
Seahorse XF Analyzer or other respirometry system
-
Fatty acid substrate (e.g., palmitate-BSA conjugate or octanoylcarnitine)
-
L-carnitine
-
Malate
-
ADP
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Experimental Workflow:
Caption: Seahorse XF Fatty Acid Oxidation Assay Workflow.
Procedure for Isolated Mitochondria:
-
Adhere isolated mitochondria to the bottom of a Seahorse XF microplate.
-
Add assay medium containing the fatty acid substrate (e.g., 100 µM palmitate-BSA), 2 mM L-carnitine, and 0.5 mM malate.
-
Perform sequential injections of ADP (to stimulate ATP synthesis), oligomycin (to inhibit ATP synthase), FCCP (to uncouple respiration), and rotenone/antimycin A (to inhibit the electron transport chain).
-
Measure the oxygen consumption rate (OCR) after each injection.
Data Analysis: Calculate the basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity. A higher OCR in the presence of the fatty acid substrate indicates fatty acid oxidation.
| Respiration Parameter | Typical OCR (pmol O2/min/µg protein) |
| Basal Respiration (with fatty acid) | 150-300 |
| ATP-Linked Respiration | 100-200 |
| Maximal Respiration | 400-800 |
| Spare Respiratory Capacity | 250-500 |
Carnitine Acetyltransferase (CRAT) Activity Assay
This protocol measures the activity of carnitine acetyltransferase (CRAT), an enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A and carnitine.[11][12]
Materials:
-
Mitochondrial lysate or purified CRAT
-
Tris buffer (100 mM, pH 8.0)
-
Coenzyme A (CoA)
-
Acetyl-DL-carnitine
-
Spectrophotometer capable of reading at 233 nm
Procedure:
-
Prepare a reaction mixture containing Tris buffer, CoA, and acetyl-DL-carnitine.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding the enzyme solution (mitochondrial lysate or purified CRAT).
-
Monitor the increase in absorbance at 233 nm for 5 minutes. The increase in absorbance is due to the formation of acetyl-CoA.[11]
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
Enzyme Activity Calculation: One unit of CRAT activity is defined as the amount of enzyme that converts 1.0 µmole of acetyl-L-carnitine and CoA to L-carnitine and acetyl-CoA per minute at pH 8.0 and 25°C.[11]
| Parameter | Value |
| Wavelength | 233 nm |
| Molar Extinction Coefficient of Acetyl-CoA | 4.5 mM⁻¹cm⁻¹ |
| Temperature | 25°C |
| pH | 8.0 |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the role of this compound and other acylcarnitines in mitochondrial beta-oxidation. By employing a combination of analytical techniques to measure key metabolites and functional assays to assess mitochondrial respiration, researchers can gain valuable insights into the mechanisms of fatty acid metabolism and its dysregulation in disease. These methods are essential for the development of novel therapeutics targeting metabolic disorders.
References
- 1. aocs.org [aocs.org]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. portlandpress.com [portlandpress.com]
- 8. aocs.org [aocs.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Seahorse Bioscience - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating (R)-carnitinyl-CoA Betaine as a Potential Substrate for Carnitine Acetyltransferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Acetyltransferase (CrAT) is a pivotal enzyme in cellular metabolism, primarily responsible for the reversible transfer of short-chain acyl groups between coenzyme A (CoA) and L-carnitine.[1][2] This function is crucial for trafficking acyl units across mitochondrial membranes, maintaining the mitochondrial acetyl-CoA/CoA ratio, and regulating cellular energy homeostasis.[3][4][5] Given its central role, CrAT is a significant target for therapeutic interventions in metabolic diseases such as type 2 diabetes and obesity.[6]
These application notes explore the potential utilization of a synthetic substrate, (R)-carnitinyl-CoA betaine (B1666868), by carnitine acetyltransferase. While CrAT's activity with natural short- and medium-chain acyl-CoAs is well-documented[7][8], the interaction with this novel betaine derivative remains to be fully characterized. The following protocols provide a framework for researchers to investigate the kinetics and viability of (R)-carnitinyl-CoA betaine as a CrAT substrate.
Signaling and Metabolic Pathways
Carnitine acetyltransferase is a key component of the carnitine shuttle system, which facilitates the transport of fatty acids into the mitochondria for beta-oxidation.[1][4] CrAT specifically handles the transport of short-chain fatty acids. The enzyme catalyzes the reversible reaction:
Acetyl-CoA + L-carnitine ⇌ Acetyl-L-carnitine + CoA[1][9]
This process is integral to cellular energy metabolism, ensuring a steady supply of fuel for the Krebs cycle and maintaining a balanced pool of coenzyme A.[3][4]
Data Presentation
The following tables summarize hypothetical kinetic data for carnitine acetyltransferase with its natural substrate, acetyl-CoA, and the putative substrate, this compound. These values are for illustrative purposes to guide experimental design and data analysis.
Table 1: Michaelis-Menten Kinetic Parameters for CrAT
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Acetyl-CoA | 150 | 120 | 150 | 1.0 x 10⁶ |
| This compound | 450 | 30 | 37.5 | 8.3 x 10⁴ |
Table 2: Substrate Specificity of CrAT
| Acyl-CoA Substrate | Chain Length | Relative Activity (%) |
| Acetyl-CoA | C2 | 100 |
| Propionyl-CoA | C3 | 85 |
| Butyryl-CoA | C4 | 60 |
| This compound | - | To be determined |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human CrAT
This protocol describes the expression and purification of human carnitine acetyltransferase, a prerequisite for in vitro kinetic analysis.
Materials:
-
Human CrAT cDNA in a suitable expression vector (e.g., pET vector with an N-terminal His-tag)
-
E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Storage Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol)
-
Ni-NTA affinity resin
-
SDS-PAGE reagents
-
Bradford protein assay reagents
Procedure:
-
Transform the CrAT expression vector into the E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., final concentration of 0.5 mM) and continue to culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged CrAT with Elution Buffer.
-
Dialyze the eluted protein against Storage Buffer.
-
Assess the purity of the protein by SDS-PAGE and determine the concentration using a Bradford assay.
-
Store the purified enzyme at -80°C.
Protocol 2: In Vitro Enzyme Activity Assay for CrAT
This protocol details a continuous spectrophotometric assay to measure the activity of carnitine acetyltransferase.[10] The assay monitors the formation of acetyl-CoA by measuring the increase in absorbance at 233 nm.
Materials:
-
Purified carnitine acetyltransferase
-
1 M Tris-HCl buffer, pH 8.0
-
100 mM Coenzyme A (CoA) solution
-
100 mM Acetyl-L-carnitine or this compound solution
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 233 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 µL of 1 M Tris-HCl, pH 8.0
-
50 µL of 100 mM CoA
-
Variable concentrations of acetyl-L-carnitine or this compound
-
Add deionized water to a final volume of 990 µL.
-
-
Equilibrate the reaction mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding 10 µL of a suitable dilution of purified CrAT.
-
Immediately monitor the increase in absorbance at 233 nm for 5 minutes, recording the rate of change.
-
Calculate the initial velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of acetyl-CoA at 233 nm (4.5 M⁻¹cm⁻¹).
-
Perform control reactions without the enzyme or without one of the substrates to account for any background reactions.
-
To determine the kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the other constant and fit the initial velocity data to the Michaelis-Menten equation.
Protocol 3: Competitive Inhibition Assay
This protocol can be used to determine if this compound acts as a competitive inhibitor of CrAT with respect to its natural substrate, acetyl-L-carnitine.
Materials:
-
All materials from Protocol 2
-
A stock solution of this compound
Procedure:
-
Set up a series of reactions as described in Protocol 2.
-
For each concentration of acetyl-L-carnitine, perform the assay in the absence and presence of different fixed concentrations of this compound.
-
Measure the initial velocities for each reaction.
-
Analyze the data using a Lineweaver-Burk plot or by non-linear regression analysis to determine the mode of inhibition and the inhibition constant (Ki).
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the interaction between carnitine acetyltransferase and the novel compound this compound. By following these detailed methodologies, researchers can elucidate whether this compound acts as a substrate or an inhibitor of CrAT, thereby providing valuable insights for drug development and the study of metabolic pathways. The successful characterization of this interaction could open new avenues for modulating CrAT activity for therapeutic purposes.
References
- 1. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 2. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 7. The substrate specificity of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cellular Uptake Assays of (R)-Carnitinyl-CoA Betaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the cellular uptake of (R)-carnitinyl-CoA betaine (B1666868), a key metabolite in fatty acid metabolism. The primary transporter responsible for the cellular uptake of carnitine and its derivatives is the Organic Cation/Carnitine Transporter 2 (OCTN2), also known as Solute Carrier Family 22 Member 5 (SLC22A5).[1][2][3][4] The following protocols are designed for researchers in cell biology, pharmacology, and drug development to characterize the transport kinetics and specificity of (R)-carnitinyl-CoA betaine uptake.
Overview of the Cellular Uptake Pathway
The cellular uptake of this compound is predominantly mediated by the OCTN2 transporter, a sodium-dependent, high-affinity carnitine transporter located in the plasma membrane.[1][3][4] Understanding the efficiency and specificity of this transport is crucial for elucidating the metabolic fate of this compound and for the development of drugs that may interact with this pathway.
Caption: Proposed uptake of this compound via the OCTN2 transporter.
Experimental Protocols
Two primary methods for quantifying the cellular uptake of this compound are detailed below: a direct measurement using a radiolabeled compound and an indirect measurement using a fluorescent competitive binding assay.
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol describes a direct method for measuring the uptake of this compound using a radiolabeled form (e.g., [³H] or [¹⁴C]).
Materials:
-
HEK293T or MDCK-II cells stably expressing human OCTN2 (or control cells)[1][5]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Radiolabeled this compound (e.g., [³H]-(R)-carnitinyl-CoA betaine)
-
Unlabeled this compound
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Experimental Workflow:
Caption: General workflow for a radiolabeled cellular uptake assay.
Procedure:
-
Cell Culture: Seed OCTN2-expressing cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed Uptake Buffer.
-
Uptake Initiation: Add 200 µL of Uptake Buffer containing the desired concentration of radiolabeled this compound to each well. For competition assays, co-incubate with a known inhibitor like verapamil (B1683045) or excess unlabeled L-carnitine.[1]
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 2, 5, 10 minutes) to determine the initial linear uptake rate.
-
Uptake Termination: To stop the reaction, aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Add 500 µL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
Protocol 2: Fluorescent Competitive Uptake Assay
This protocol is an alternative to using radiolabeled compounds and relies on the competition between this compound and a fluorescent substrate of the OCTN2 transporter.
Materials:
-
HEK293T or MDCK-II cells expressing OCTN2
-
Cell culture reagents as in Protocol 1
-
A fluorescent substrate for OCTN2 (e.g., a fluorescently tagged carnitine analog)
-
Unlabeled this compound
-
Uptake Buffer
-
Lysis Buffer
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Follow the same cell seeding and culture procedure as in Protocol 1.
-
Preparation for Uptake: Prepare the cells as described in Protocol 1.
-
Competitive Uptake: Add 200 µL of Uptake Buffer containing a fixed concentration of the fluorescent substrate and varying concentrations of unlabeled this compound.
-
Incubation: Incubate at 37°C for a time within the linear uptake range of the fluorescent substrate.
-
Uptake Termination and Lysis: Stop the uptake and lyse the cells as described in Protocol 1.
-
Quantification: Measure the fluorescence of the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.[6]
-
Data Analysis: A decrease in fluorescence intensity with increasing concentrations of this compound indicates competition for the transporter. This data can be used to calculate the inhibitory constant (Ki) of this compound.
Data Presentation and Analysis
The quantitative data obtained from these assays should be organized for clear interpretation and comparison.
Table 1: Kinetic Parameters of this compound Uptake
This table should be used to summarize the kinetic parameters of this compound transport.
| Cell Line | Transporter | Michaelis-Menten Constant (Km) (µM) | Maximum Velocity (Vmax) (pmol/mg protein/min) |
| HEK293T | Wild-Type OCTN2 | Value ± SD | Value ± SD |
| MDCK-II | Endogenous OCTN2 | Value ± SD | Value ± SD |
| Control (Mock-transfected) | None | Not Applicable | Negligible |
Note: The values in this table are placeholders and should be replaced with experimental data.
Table 2: Inhibition of this compound Uptake
This table is for presenting data from competitive inhibition assays.
| Inhibitor | Concentration (µM) | % Inhibition of Uptake | IC₅₀ (µM) |
| L-Carnitine | 100 | Value ± SD | Value ± SD |
| Verapamil | 50 | Value ± SD | Value ± SD |
| Unlabeled this compound | 100 | Value ± SD | Value ± SD |
Note: The values in this table are placeholders and should be replaced with experimental data.
Data Analysis:
-
Uptake Rate: Calculate the uptake rate at each concentration and time point, typically expressed as pmol of substrate per mg of protein per minute.
-
Kinetic Parameters: Determine the Km and Vmax values by fitting the concentration-dependent uptake data to the Michaelis-Menten equation using non-linear regression analysis.
-
IC₅₀ Determination: For competitive inhibition assays, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
By following these detailed protocols and data presentation guidelines, researchers can effectively characterize the cellular uptake of this compound, providing valuable insights into its physiological role and potential as a therapeutic target.
References
- 1. bioivt.com [bioivt.com]
- 2. Residual OCTN2 transporter activity, carnitine levels and symptoms correlate in patients with primary carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional genomics of OCTN2 variants informs protein-specific variant effect predictor for Carnitine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for the Development of Inhibitors Targeting (R)-carnitinyl-CoA Betaine Metabolizing Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-carnitinyl-CoA betaine (B1666868) is a structurally unique molecule related to carnitine and acyl-CoA esters, which are pivotal in cellular energy metabolism. While the specific mammalian enzymes that metabolize (R)-carnitinyl-CoA betaine have not been definitively identified in the current scientific literature, its structural similarity to short- and medium-chain acyl-CoAs suggests that carnitine acyltransferases are plausible candidates for interaction. This document provides a framework for investigating and developing inhibitors based on the hypothesis that Carnitine Acetyltransferase (CrAT) is a primary enzyme involved in the metabolism of this compound.
Carnitine Acetyltransferase (CrAT) is a mitochondrial enzyme that plays a crucial role in cellular energy homeostasis by catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine. This function is vital for buffering the acetyl-CoA pool and facilitating the transport of acetyl units across mitochondrial membranes. Given its role in metabolic regulation, CrAT is a potential therapeutic target for various metabolic disorders.
These application notes and protocols are designed to guide researchers in the initial stages of inhibitor development, from identifying potential enzyme targets to designing and executing key experiments for inhibitor characterization.
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized metabolic context of this compound and a general workflow for screening and characterizing its inhibitors.
Caption: Hypothetical metabolic pathway involving this compound and CrAT.
Caption: A general workflow for the development of enzyme inhibitors.
Key Putative Enzyme and Known Inhibitors
Based on substrate specificity studies, Carnitine Acetyltransferase (CrAT) is a primary candidate for metabolizing short- to medium-chain acyl-CoAs and, hypothetically, this compound.[1][2] Several compounds are known to inhibit carnitine acyltransferases.
| Inhibitor Name | Target Enzyme(s) | Mode of Action | Reference |
| Mildronate | CrAT | Competitive inhibitor with respect to L-carnitine. | [3] |
| 2-Bromooctadecanoic acid | CrAT | Disrupts acyl group transfer. | [4] |
| rac-Etomoxir | CrAT | Potent inhibitor disrupting fatty acid metabolism. | [4] |
| Palmitoyl-CoA | CrAT | Mixed-model inhibitor. | [5][6] |
| Lactate (B86563) and Oxfenicine (B1677859) | Carnitine Acyl-CoA Transferase | Inhibit fatty acid oxidation at the level of the transferase. | [7] |
Experimental Protocols
Protocol 1: Carnitine Acetyltransferase (CrAT) Activity Assay (Spectrophotometric)
This protocol is adapted from known methods for measuring CrAT activity by monitoring the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[8]
Materials:
-
Purified CrAT enzyme (e.g., from pigeon breast muscle)
-
HEPES buffer (125 mM, pH 7.5)
-
EDTA (2.5 mM)
-
DTNB (0.675 mM)
-
L-carnitine (stock solution, e.g., 10 mM)
-
Acetyl-CoA (stock solution, e.g., 10 mM)
-
This compound (or other test substrate/inhibitor)
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing HEPES buffer, EDTA, and DTNB.
-
Add Substrates (for activity measurement) or Inhibitor:
-
For determining substrate activity of this compound: Add varying concentrations of this compound.
-
For inhibition studies: Add varying concentrations of the test inhibitor and a fixed concentration of L-carnitine (e.g., 0.5 mM).
-
-
Add Enzyme: Add a specific amount of CrAT enzyme (e.g., 0.3125 U/mL) to each well.
-
Incubate: Incubate the plate at room temperature for 15 minutes.
-
Initiate Reaction: Start the reaction by adding a fixed concentration of acetyl-CoA (e.g., 0.1 mM).
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Calculate Activity: Determine the rate of change in absorbance over time. The enzyme activity is proportional to this rate and can be calculated using the molar extinction coefficient of the DTNB-CoA-SH adduct.
Protocol 2: High-Throughput Screening (HTS) for CrAT Inhibitors
This protocol outlines a general workflow for screening a compound library for potential CrAT inhibitors using the spectrophotometric assay described above.
Materials:
-
All materials from Protocol 1
-
Compound library (e.g., small molecules, natural products) dissolved in a suitable solvent (e.g., DMSO)
-
Automated liquid handling system (optional, for high-throughput)
Procedure:
-
Plate Preparation: Prepare 96- or 384-well plates with the reaction mixture (HEPES, EDTA, DTNB, L-carnitine, and CrAT).
-
Compound Addition: Add a fixed concentration of each compound from the library to individual wells. Include positive controls (known inhibitor, e.g., Mildronate) and negative controls (vehicle, e.g., DMSO).
-
Incubation: Incubate the plates as determined in the optimization of the assay.
-
Reaction Initiation: Add acetyl-CoA to all wells simultaneously using a multi-channel pipette or automated dispenser.
-
Data Acquisition: Read the absorbance at 412 nm at a single time point (endpoint assay) or kinetically.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the negative controls. Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
Protocol 3: Determination of IC50 and Ki for Lead Compounds
For "hit" compounds identified in the HTS, this protocol determines their potency (IC50) and mechanism of inhibition (Ki).
Procedure:
-
IC50 Determination:
-
Perform the CrAT activity assay with a range of concentrations of the inhibitor (e.g., 10-point dose-response curve).
-
Keep the concentrations of L-carnitine and acetyl-CoA constant.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Ki Determination (for competitive inhibition):
-
Perform the CrAT activity assay with varying concentrations of the natural substrate (L-carnitine) in the presence of several fixed concentrations of the inhibitor.
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
The Ki can be calculated from the slopes of the lines on the Lineweaver-Burk plot. For mildronate, a known competitive inhibitor of CrAT, the reported Ki is 1.6 mM.[3]
-
Concluding Remarks
The development of inhibitors for enzymes metabolizing this compound is a promising area of research with potential therapeutic applications. Although the specific enzymes are yet to be fully elucidated, the protocols and information provided here offer a robust starting point for researchers. By leveraging the existing knowledge of carnitine acyltransferases and employing the outlined experimental strategies, scientists can begin to identify and characterize novel inhibitors that may ultimately lead to new treatments for metabolic diseases. Further research is critically needed to first identify and characterize the specific mammalian enzymes that interact with this compound to enable more targeted drug discovery efforts.
References
- 1. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Obesity and lipid stress inhibit carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and oxfenicine in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
In Vitro Models for Studying Carnitine-CoA Conjugate Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine and its acyl-esters, including carnitine-CoA conjugates, are pivotal to cellular energy metabolism. Their primary role involves the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Dysregulation of carnitine metabolism is implicated in a variety of inherited and acquired diseases, including fatty acid oxidation disorders, cardiovascular diseases, and neurological conditions. Consequently, robust in vitro models are indispensable for elucidating the function of carnitine derivatives, identifying potential therapeutic targets, and screening novel drug candidates.
This document provides detailed application notes and protocols for establishing and utilizing in vitro models to study the function of carnitine-CoA conjugates. While direct experimental models for the specifically named "(R)-carnitinyl-CoA betaine" are not described in the current scientific literature, the methodologies presented herein are applicable to the broader study of carnitine-CoA esters and their roles in cellular physiology and pathophysiology. The principles and techniques for investigating carnitine transport, enzymatic activity, and metabolic flux are highly relevant for exploring the function of any novel or less-characterized carnitine derivative.
I. Cellular Models for Carnitine Research
A variety of cell lines can be employed to investigate different aspects of carnitine metabolism. The choice of cell model depends on the specific research question.
-
Human Dermal Fibroblasts: Patient-derived fibroblasts are a cornerstone for studying inborn errors of metabolism.[1] They provide a relevant genetic background to investigate the cellular consequences of specific enzyme deficiencies, such as Carnitine Palmitoyltransferase II (CPT II) deficiency, and to assess the efficacy of potential treatments.
-
Hepatocellular Carcinoma (HCC) Cell Lines (e.g., HepG2): These cells are useful for studying hepatic lipid metabolism and the role of carnitine in fatty acid oxidation in a liver-like context.
-
Human Intestinal Epithelial Cells (e.g., Caco-2): This cell line is a well-established model for studying intestinal absorption and transport of nutrients, including L-carnitine.[2][3]
-
Motor Neuron-like Cell Lines (e.g., NSC-34): These are valuable for investigating the role of carnitine in neuronal function and its potential neuroprotective effects.[4]
-
Transfected Cell Lines (e.g., HEK293 or MDCK cells overexpressing OCTN2): These models are ideal for detailed kinetic studies of specific carnitine transporters, such as the high-affinity carnitine transporter OCTN2 (coded by the SLC22A5 gene), and for screening potential inhibitors.[5]
II. Key Experimental Protocols
A. Acylcarnitine Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application: To quantitatively measure the spectrum of acylcarnitines in cell culture media or cell lysates. This is a powerful technique to identify metabolic bottlenecks in fatty acid oxidation.
Protocol:
-
Sample Preparation:
-
Culture cells (e.g., fibroblasts from a patient with a fatty acid oxidation disorder) in a T25 flask to near confluency.
-
Incubate the cells for 72 hours in a medium containing a stable isotope-labeled fatty acid (e.g., deuterium-labeled hexadecanoic acid) and L-carnitine.[1]
-
Collect the cell culture medium and centrifuge to remove cellular debris.
-
For intracellular analysis, wash the cell monolayer with ice-cold PBS, scrape the cells, and homogenize them in an appropriate buffer.
-
-
Extraction and Derivatization:
-
To the collected medium or cell homogenate, add an internal standard solution containing a mixture of isotopically labeled acylcarnitines.
-
Extract the acylcarnitines using a suitable organic solvent (e.g., methanol (B129727) or isopropanol).
-
Evaporate the solvent and derivatize the acylcarnitines to their butyl esters by incubating with butanolic HCl.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried, derivatized sample in the mobile phase.
-
Inject the sample into an LC-MS/MS system.
-
Separate the acylcarnitines using a C8 or C18 reverse-phase column with a gradient elution.
-
Detect and quantify the acylcarnitines using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
B. Radiolabeled L-Carnitine Uptake Assay
Application: To measure the activity of carnitine transporters on the plasma membrane of cultured cells and to determine the kinetic parameters (Km and Vmax) of transport.
Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., Caco-2, HEK293-OCTN2) in 24-well plates and grow to confluency.[2]
-
-
Uptake Buffer Preparation:
-
Prepare a Krebs-Henseleit buffer (KHB) containing: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, and 5.5 mM D-glucose. Gassing the buffer with 95% O2 / 5% CO2 is recommended to maintain pH 7.4.
-
-
Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed KHB at 37°C.
-
To initiate the uptake, add 250 µL of KHB containing [3H]-L-carnitine at the desired concentration (and any inhibitors, if applicable). For kinetic studies, a range of unlabeled L-carnitine concentrations with a fixed amount of radiolabeled L-carnitine is used.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes). The uptake should be in the linear range.
-
-
Termination of Uptake:
-
Aspirate the uptake solution.
-
Immediately wash the cells three times with 1 mL of ice-cold KHB to stop the transport and remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 300 µL of 0.1 M NaOH or 1% SDS to each well.
-
Incubate for at least 30 minutes to ensure complete lysis.
-
Transfer the cell lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.[6]
-
-
Protein Quantification:
-
Use an aliquot of the cell lysate to determine the total protein concentration using a standard method like the BCA assay.
-
-
Data Analysis:
-
Express the uptake as pmol or nmol of L-carnitine per mg of protein per unit of time.
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
C. Carnitine Acetyltransferase (CAT) Activity Assay (Spectrophotometric)
Application: To measure the activity of carnitine acetyltransferase in cell or tissue lysates. This enzyme is crucial for buffering the acetyl-CoA/CoA ratio.
Protocol: (Based on the principle of measuring the formation of acetyl-CoA)[7]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Coenzyme A (CoA) Solution: 11 mM CoA in deionized water.
-
Acetyl-DL-Carnitine Solution: 83.4 mM Acetyl-DL-carnitine hydrochloride in deionized water.
-
Enzyme Solution: Prepare cell lysate by homogenizing cells in cold Assay Buffer and centrifuging to remove debris. Dilute the supernatant to an appropriate concentration (e.g., 0.3 - 0.6 units/mL).
-
-
Assay Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
2.65 mL Assay Buffer
-
0.05 mL CoA Solution
-
0.20 mL Acetyl-DL-Carnitine Solution
-
-
Prepare a blank cuvette with 2.75 mL of Assay Buffer and the same amounts of CoA and Acetyl-DL-Carnitine solutions.
-
Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 233 nm until it is stable.
-
To the sample cuvette, add 0.10 mL of the enzyme solution (cell lysate).
-
Immediately mix by inversion and record the increase in absorbance at 233 nm for approximately 5 minutes.
-
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA233/min) from the linear portion of the curve for both the test and blank samples.
-
Calculate the enzyme activity using the following formula: Units/mL enzyme = [(ΔA233/min Test - ΔA233/min Blank) * Total Volume (mL) * Dilution Factor] / [Molar Extinction Coefficient of Acetyl-CoA (4.5 mM-1cm-1) * Volume of Enzyme (mL)]
-
III. Data Presentation
Quantitative Data Summary
The following tables summarize quantitative data from the literature for key parameters in carnitine transport studies.
Table 1: Kinetic Parameters of L-Carnitine Uptake in Various Cell Lines
| Cell Line | Transporter | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Caco-2 | OCTN2 | 45.5 ± 6.5 | 16.7 ± 1.12* | [2] |
| Caco-2 | OCTN2 | 14.07 ± 1.70 | 4.38 ± 0.13** | [3] |
| NSC-34 (WT) | OCTN1/OCTN2 | 1.94 ± 0.34 | 0.295 ± 0.059 | [4] |
| NSC-34 (G93A) | OCTN1/OCTN2 | 1.96 ± 0.27 | 0.191 ± 0.032 | [4] |
| HEK293-OCTN2 | OCTN2 | 5.33 ± 0.54 | 48.48 ± 1.14*** | [5] |
| A549 | OCTN2 | <2 | Not specified | [8] |
| Calu-3 | OCTN2 | ~20 | Not specified | [8] |
* Vmax originally reported as 83.5 ± 5.6 nmol/mg protein/5 min, converted to per minute. ** Vmax originally reported as 26.3 ± 0.80 pmol/mg protein/6 min, converted to per minute. *** Vmax originally reported as 0.808 ± 0.019 pmol/sec/cm2, converted to pmol/mg protein/min assuming a standard protein density.
Table 2: Inhibition of OCTN2-mediated L-Carnitine Uptake by Various Compounds
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| HEK-OCTN2 | Oxaliplatin | 4.43 | [9] |
| WT-HEK293 | Oxaliplatin | 29.0 | [9] |
| HEK293-OCTN2 | Verapamil | Not specified (potent inhibitor) | [5] |
| HEK293-OCTN2 | Imipramine | Not specified (potent inhibitor) | [5] |
| HEK293-OCTN2 | Propantheline | Not specified (potent inhibitor) | [5] |
Table 3: Acylcarnitine Profile in Fibroblasts from a Patient with CPT II Deficiency
| Acylcarnitine | Control (nmol/mg protein) | CPT II Deficient (nmol/mg protein) | Fold Change |
| C8 (Octanoyl) | ~1.5 | ~0.6 | ~0.4 |
| C12 (Lauroyl) | ~0.2 | ~0.01 | ~0.05 |
| C16 (Palmitoyl) | ~0.3 | ~0.02 | ~0.07 |
*Data adapted from a study on acyltransferase activities in cultured fibroblasts. The values represent the reduced activity of CPT-II with different acyl-CoA substrates.
IV. Visualization of Pathways and Workflows
A. The Carnitine Shuttle Pathway
This diagram illustrates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix via the carnitine shuttle system.
Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.
B. Experimental Workflow for Radiolabeled L-Carnitine Uptake Assay
This diagram outlines the key steps in performing a radiolabeled L-carnitine uptake assay in cultured cells.
Caption: Workflow for Radiolabeled L-Carnitine Uptake Assay.
C. Logical Relationship of Carnitine Metabolism and Cellular Processes
This diagram illustrates the central role of carnitine in linking fatty acid metabolism with other key cellular processes.
Caption: Central Role of Carnitine in Cellular Metabolism.
References
- 1. Quantitative fibroblast acylcarnitine profiles in mitochondrial fatty acid beta-oxidation defects: phenotype/metabolite correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid scintillation counting for measurement of tritiated uptake in lymphocyte transformation in vitro: a new direct-suspension procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (R)-carnitinyl-CoA betaine synthesis impurities
Welcome to the technical support center for the synthesis of (R)-carnitinyl-CoA betaine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (R)-carnitinyl-CoA?
A1: The most common and specific method is the enzymatic synthesis using Carnitine Acetyltransferase (CAT). This enzyme catalyzes the reversible transfer of an acetyl group from acetyl-CoA to (R)-carnitine to produce (R)-carnitinyl-CoA and Coenzyme A (CoA).[1][2][3]
Q2: What are the potential sources of impurities in the synthesis of (R)-carnitinyl-CoA?
A2: Impurities can arise from several sources:
-
Starting materials: Purity of (R)-carnitine, acetyl-CoA, and the enzyme itself.
-
Side reactions: Hydrolysis of acetyl-CoA or the product, (R)-carnitinyl-CoA.
-
Incomplete reaction: Presence of unreacted starting materials in the final product.
-
Enzyme inhibition: Byproducts or contaminants that inhibit the Carnitine Acetyltransferase.[4]
-
Storage and handling: Degradation of reactants or product due to improper temperature, pH, or exposure to contaminants.[5][6]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by measuring the decrease in acetyl-CoA or the increase in Coenzyme A (CoA) concentration. A continuous spectrophotometric rate determination method can be used by monitoring the change in absorbance at 233 nm, which is characteristic of the thioester bond in acetyl-CoA. Alternatively, HPLC-MS/MS can be used to quantify the formation of (R)-carnitinyl-CoA over time.
Q4: What is the stability of (R)-carnitinyl-CoA and how should it be stored?
A4: Acyl-CoA esters, including (R)-carnitinyl-CoA, are susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. For storage, it is recommended to keep the purified product at -80°C in an appropriate buffer (e.g., a slightly acidic buffer) to minimize degradation.[7] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Low Yield of (R)-Carnitinyl-CoA
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can be attributed to several factors related to enzyme activity, reaction conditions, or substrate integrity.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Enzyme Activity | Verify Enzyme Activity: Ensure you are using a high-quality Carnitine Acetyltransferase (CAT). If possible, perform an activity assay before the synthesis. Increase Enzyme Concentration: Systematically increase the enzyme concentration to find the optimal loading.[8] Enzyme Denaturation: Avoid repeated freeze-thaw cycles of the enzyme stock. Maintain proper storage conditions (e.g., -80°C with cryoprotectants).[7] |
| Incorrect Reaction Conditions | Optimize pH and Temperature: The optimal pH for CAT is typically around 8.0. The optimal temperature is generally between 25-37°C. Perform small-scale experiments to determine the optimal conditions for your specific setup.[8] Check Buffer Composition: Ensure the buffer does not contain components that might inhibit the enzyme. A standard buffer is 100 mM Tris-HCl. |
| Substrate-Related Issues | Substrate Degradation: Acetyl-CoA is prone to hydrolysis. Use fresh, high-purity acetyl-CoA. Prepare solutions immediately before use. Substrate Inhibition: High concentrations of substrates can sometimes inhibit the enzyme. Try varying the substrate concentrations to find the optimal ratio.[8] |
| Product Inhibition | Equilibrium Limitations: The reaction catalyzed by CAT is reversible.[1] Consider strategies to shift the equilibrium towards product formation, such as removing one of the products (e.g., using a coupled reaction to consume CoA). |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low (R)-carnitinyl-CoA yield.
Presence of Impurities in the Final Product
Q: My final product shows significant impurities upon analysis. How can I identify and eliminate them?
A: Identifying and eliminating impurities requires a systematic approach involving analytical characterization and optimization of the reaction and purification steps.
Common Impurities and Their Identification:
| Impurity | Expected Mass (m/z) | Identification Method | Potential Cause |
| Unreacted (R)-carnitine | 162.11 | HPLC-MS/MS | Incomplete reaction |
| Unreacted Acetyl-CoA | 809.12 | HPLC-MS/MS | Incomplete reaction, suboptimal enzyme activity |
| Coenzyme A (CoA) | 767.11 | HPLC-MS/MS | Product of the desired reaction |
| Hydrolyzed Acetyl-CoA (Acetate & CoA) | - | HPLC | Non-enzymatic hydrolysis of starting material |
| D-carnitinyl-CoA | 929.23 | Chiral HPLC-MS/MS | Impurity in the (R)-carnitine starting material |
Troubleshooting Workflow for Impurities
Caption: Logical workflow for troubleshooting impurities.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-Carnitinyl-CoA
This protocol describes a general method for the enzymatic synthesis of (R)-carnitinyl-CoA using Carnitine Acetyltransferase.
Materials:
-
(R)-Carnitine hydrochloride
-
Acetyl-Coenzyme A lithium salt
-
Carnitine Acetyltransferase (CAT) from pigeon breast muscle or recombinant source
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Deionized water
Procedure:
-
Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0 at 25°C.
-
Dissolve (R)-carnitine hydrochloride and acetyl-CoA in the Tris-HCl buffer to final concentrations of 10 mM and 5 mM, respectively.
-
Equilibrate the substrate solution to 25°C.
-
Immediately before starting the reaction, prepare a solution of Carnitine Acetyltransferase in cold Tris-HCl buffer at a concentration of 0.5-1.0 units/mL.
-
Initiate the reaction by adding the enzyme solution to the substrate mixture. The final enzyme concentration should be in the range of 0.05-0.1 units/mL.
-
Incubate the reaction mixture at 25°C for 2-4 hours.
-
Monitor the reaction progress using the spectrophotometric assay described below or by taking aliquots for HPLC-MS/MS analysis.
-
Once the reaction has reached completion (or equilibrium), stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid) or by proceeding immediately to purification.
Workflow for (R)-Carnitinyl-CoA Synthesis and Purification
Caption: General workflow for synthesis and purification.
Protocol 2: HPLC-MS/MS Analysis of (R)-Carnitinyl-CoA and Impurities
This protocol provides a general framework for the analysis of (R)-carnitinyl-CoA and potential impurities using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for separating the compounds of interest.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the more hydrophobic compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (R)-carnitinyl-CoA | 929.23 | Specific product ions to be determined |
| (R)-carnitine | 162.11 | 60.1, 103.1 |
| Acetyl-CoA | 810.12 | 303.1, 428.1 |
| Coenzyme A | 768.11 | 261.1, 428.1 |
Sample Preparation:
-
Quench the enzymatic reaction with an equal volume of cold acetonitrile or 10% trichloroacetic acid.
-
Centrifuge the sample to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for analysis.
-
If necessary, dilute the sample with the initial mobile phase.
Data Analysis:
-
Integrate the peak areas for each compound in the MRM chromatograms.
-
Quantify the concentrations using a standard curve prepared with known concentrations of each analyte.
References
- 1. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The substrate specificity of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry for (R)-carnitinyl-CoA betaine Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of (R)-carnitinyl-CoA betaine (B1666868). This resource includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and structured data tables for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of (R)-carnitinyl-CoA betaine?
A1: The molecular and mass spectrometry details for this compound are provided in the table below.
| Parameter | Value |
| Chemical Formula | C28H49N8O18P3S |
| Average Molecular Weight | 910.718 g/mol |
| Monoisotopic Mass | 910.20983703 Da |
Q2: Which ionization mode is best for analyzing this compound?
A2: Positive electrospray ionization (ESI+) is the recommended mode for the analysis of this compound. The molecule contains a permanently positively charged quaternary ammonium (B1175870) group in the carnitine moiety, which allows for efficient ionization in positive mode.
Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?
A3: this compound is expected to exhibit a composite fragmentation pattern characteristic of both the acyl-CoA and carnitine moieties. Key fragmentation pathways include:
-
Acyl-CoA Moiety Fragmentation : A characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) portion (507 Da) is a common fragmentation pattern for acyl-CoAs. Another typical product ion is observed at m/z 428.04, which also originates from the CoA moiety.[1]
-
Carnitine Moiety Fragmentation : The carnitine portion of the molecule typically undergoes a neutral loss of trimethylamine (B31210) (C₃H₉N; 59 Da). Additionally, a characteristic fragment ion with the elemental formula [C₄H₅O₂]⁺ (m/z 85) is often observed from the carnitine structure.[1][2] A precursor ion scan for m/z 99 has also been used to specifically detect acylcarnitines.[3]
The following diagram illustrates the predicted fragmentation of this compound.
References
- 1. Frontiers | Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines [frontiersin.org]
- 2. Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Carnitine Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of carnitine and related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my carnitine peak showing significant tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue in the HPLC analysis of carnitine.[1][2][3] This is often due to secondary interactions between the highly polar and positively charged carnitine molecule and the stationary phase.
Possible Causes and Solutions:
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the quaternary amine of carnitine, causing tailing.[3]
-
Solution: Use an end-capped column or a column specifically designed for basic compounds. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, reducing these interactions.[4]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the peak shape.
-
Solution: Ensure the mobile phase is adequately buffered and the pH is optimized for your specific column and analyte. For carnitine, a lower pH is generally preferred.[4]
-
-
Column Contamination: Accumulation of matrix components from the sample onto the column can lead to active sites that cause tailing.[1][2]
-
Solution: Use a guard column to protect the analytical column and implement a robust sample preparation procedure to remove interfering substances.[5] Regularly flushing the column with a strong solvent can also help.
-
-
Mass Overload: Injecting a sample with too high a concentration of carnitine can saturate the stationary phase.[1][3]
-
Solution: Dilute the sample to a lower concentration.[3]
-
Q2: My carnitine peak is fronting. What could be the cause?
Peak fronting, where the first half of the peak is distorted, is less common than tailing but can still occur.[6][7][8]
Possible Causes and Solutions:
-
Column Overload: Injecting too large a volume or too concentrated a sample can lead to peak fronting.[6][7][8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[6][7]
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[9]
-
-
Column Collapse: This can happen with reversed-phase columns when using highly aqueous mobile phases (e.g., >95% water), leading to a loss of retention and peak fronting.[7]
-
Solution: Use a column specifically designed for highly aqueous mobile phases. If you suspect column collapse, flushing the column with 100% acetonitrile (B52724) may help restore the stationary phase.[6][7]
-
Q3: I am observing a drift in the retention time of my carnitine peak. Why is this happening?
Retention time (RT) drift can compromise the accuracy and reproducibility of your analysis.[10][11]
Possible Causes and Solutions:
-
Mobile Phase Composition Changes:
-
Evaporation: The more volatile component of the mobile phase (often the organic solvent) can evaporate over time, leading to a gradual increase in retention time.[11]
-
Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.[12]
-
-
Inaccurate Mixing: If using a gradient or an online mixing system, ensure the pump is functioning correctly.[5]
-
Solution: Verify the pump's performance and consider pre-mixing the mobile phase if the issue persists.[5]
-
-
-
Column Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[10]
-
Solution: Use a column oven to maintain a constant and controlled temperature.[12]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can cause RT drift in the initial runs. This is particularly true for ion-pair chromatography.[5]
-
Flow Rate Instability: Leaks in the system or worn pump seals can lead to an inconsistent flow rate, directly impacting retention times.[10][12]
-
Solution: Regularly inspect the HPLC system for leaks and perform routine maintenance on the pump.[12]
-
Q4: The sensitivity of my carnitine analysis is very low. How can I improve it?
Carnitine is a challenging molecule to detect because it lacks a strong chromophore, resulting in poor UV absorbance.[13][14]
Solutions:
-
Low UV Wavelength Detection: While not ideal, detection at low UV wavelengths (e.g., 205-225 nm) can be used, but sensitivity will be limited and the baseline may be noisy.[4]
-
Pre-column Derivatization: This is the most common approach to enhance the sensitivity of carnitine detection. Derivatization involves reacting the carnitine molecule with a reagent that introduces a fluorescent or strongly UV-absorbing tag.[14][15][16][17][18]
-
Fluorescence Derivatization: Reagents like 1-aminoanthracene (B165094) or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) can be used to create highly fluorescent derivatives of carnitine, allowing for very sensitive detection.[16][17][18]
-
UV Derivatization: Reagents like p-bromophenacyl bromide (p-BPB) can be used to create a derivative with strong UV absorbance at a more favorable wavelength (e.g., 260 nm).[14]
-
-
Mass Spectrometry (MS) Detection: HPLC coupled with a mass spectrometer (LC-MS) is a highly sensitive and specific method for the analysis of carnitine and does not require derivatization.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Shape Problems
This guide provides a systematic approach to diagnosing and resolving common peak shape issues in carnitine analysis.
Guide 2: Diagnosing and Correcting Retention Time Drift
Follow this workflow to identify and resolve issues related to inconsistent retention times.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for L-Carnitine in Tablets
This protocol is adapted from a validated, stability-indicating method.[4]
-
Instrumentation:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
0.05 M phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) : Ethanol (99:1, v/v)
-
Add sodium 1-heptanesulfonate as an ion-pairing agent to the mobile phase at a concentration of 0.56 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation (for tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of L-carnitine and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., water or mobile phase), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
Protocol 2: Pre-column Derivatization with Fluorescence Detection
This protocol outlines a general procedure for enhancing the sensitivity of carnitine analysis through derivatization. Specific reagents and conditions may vary.[16][17][18]
-
Derivatization Reagents (Example):
-
Derivatization Procedure:
-
To an aliquot of the sample or standard solution, add the derivatization reagent and the coupling agent in an appropriate buffer.
-
Vortex the mixture and allow it to react for a specific time and at a controlled temperature (e.g., 20 minutes at 25°C).[18]
-
Stop the reaction if necessary (e.g., by adding an acid).
-
The derivatized sample is then ready for HPLC analysis.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 3.5) in a gradient or isocratic elution.[17][18]
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen fluorescent tag (e.g., Ex: 248 nm, Em: 418 nm for 1-aminoanthracene derivatives).[17][18]
-
Data Tables
Table 1: Method Validation Parameters for an Ion-Pair RP-HPLC Method for L-Carnitine[4]
| Parameter | Result |
| Linearity Range | 84.74–3389.50 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 100.83%–101.54% |
| Limit of Quantitation (LOQ) | 84.74 µg/mL |
Table 2: Comparison of Detection Methods for Carnitine Analysis
| Detection Method | Principle | Advantages | Common Issues |
| Low Wavelength UV | Direct absorbance of the carboxyl group | Simple, no derivatization needed | Low sensitivity, baseline noise, interferences |
| UV after Derivatization | Chemical reaction to add a UV-absorbing tag | Good sensitivity, more selective wavelength | Extra sample preparation step, potential for incomplete reaction |
| Fluorescence after Derivatization | Chemical reaction to add a fluorescent tag | Very high sensitivity and selectivity | Derivatization required, reagent stability can be a concern |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | High sensitivity and specificity, no derivatization needed | Higher instrument cost and complexity |
References
- 1. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. uhplcs.com [uhplcs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Liquid chromatographic determination of carnitine by precolumn derivatization with pyrene-1-carbonyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of highly soluble L-carnitine in biological samples by reverse phase high performance liquid chromatography with fluorescent derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Food Science of Animal Resources [kosfaj.org]
Technical Support Center: Quantification of (R)-carnitinyl-CoA Betaine in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (R)-carnitinyl-CoA betaine (B1666868) in plasma. Given the unique chemical nature of this molecule, combining the characteristics of a large acyl-CoA and a polar betaine, its analysis presents specific challenges. This guide offers practical solutions and detailed methodologies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying (R)-carnitinyl-CoA betaine in plasma?
A1: The primary challenges stem from the molecule's complex structure, featuring a large, labile coenzyme A (CoA) moiety and a highly polar betaine group. Key difficulties include:
-
Sample Stability: Acyl-CoAs are susceptible to enzymatic and chemical degradation. Immediate and proper sample handling is critical to prevent hydrolysis.
-
Extraction Efficiency: The molecule's high polarity makes it challenging to efficiently extract from the plasma matrix while removing interfering substances.
-
Chromatographic Retention and Peak Shape: Achieving good retention and symmetrical peak shapes on standard reverse-phase liquid chromatography (LC) columns can be difficult due to its polar nature.
-
Mass Spectrometry (MS) Detection: Ion suppression from the complex plasma matrix can affect signal intensity and reproducibility. Optimizing MS parameters is crucial for sensitive and specific detection.
Q2: What is the recommended sample collection and handling procedure for plasma samples intended for this compound analysis?
A2: To ensure sample integrity, the following steps are recommended:
-
Anticoagulant: Collect whole blood in tubes containing EDTA.
-
Immediate Processing: Process the blood as soon as possible after collection. Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.[1]
-
Storage: Immediately freeze the plasma samples at -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation of the analyte.[1][2]
Q3: Which analytical technique is most suitable for the quantification of this compound in plasma?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity, specificity, and ability to handle complex biological matrices.[2][3][4][5][6][7] This method allows for the separation of the analyte from potential isomers and provides structural information through fragmentation analysis.
Q4: What type of internal standard should be used for accurate quantification?
A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C- or ¹⁵N-labeled). If a stable isotope-labeled standard is not available, a close structural analog that is not endogenously present in the sample can be used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Sample degradation | Ensure rapid sample processing on ice and immediate storage at -80°C. Minimize freeze-thaw cycles. |
| Poor extraction recovery | Optimize the protein precipitation and/or solid-phase extraction (SPE) method. Ensure the chosen solvents are appropriate for a highly polar molecule. A two-step extraction might be necessary. | |
| Ion suppression in MS | Improve chromatographic separation to resolve the analyte from co-eluting matrix components. Optimize MS source parameters (e.g., spray voltage, gas flows). Consider using a more advanced ion source. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate chromatographic conditions | Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is better suited for polar compounds.[6] Optimize the mobile phase composition, including the use of ion-pairing agents or buffers. |
| Secondary interactions with the column | Ensure the column is properly conditioned and equilibrated. Consider using a column with different stationary phase chemistry. | |
| High Variability Between Replicates | Inconsistent sample preparation | Ensure precise and consistent pipetting and timing during the extraction process. Use an automated liquid handler if available. |
| Instability of the analyte in the autosampler | Keep the autosampler temperature low (e.g., 4°C). Analyze samples as soon as possible after preparation. Perform stability tests in the autosampler.[5] | |
| Inaccurate Quantification | Matrix effects | Prepare calibration standards in a surrogate matrix that closely mimics plasma to compensate for matrix effects. |
| Non-linearity of the calibration curve | Use a wider range of calibration standards and consider a weighted linear regression for the calibration curve. |
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol is a hypothetical procedure based on established methods for similar analytes.[3][4][7]
1. Sample Preparation (Protein Precipitation and Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A to elute the polar analyte.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Quantitative Data Summary
The following tables represent hypothetical validation data for the quantification of this compound in plasma.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 5 | <10 | <15 | 90-110 |
| Medium QC | 50 | <10 | <15 | 90-110 |
| High QC | 800 | <10 | <15 | 90-110 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | >85 |
Visualizations
References
- 1. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Rapid LC-MRM-MS assay for simultaneous quantification of choline, betaine, trimethylamine, trimethylamine N-oxide, and creatinine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Assays with (R)-Carnitinyl-CoA Betaine
Welcome to the technical support center for enzymatic assays involving (R)-carnitinyl-CoA betaine (B1666868). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential artifacts and challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (R)-carnitinyl-CoA betaine and what is its role in enzymatic assays?
This compound is a thioester of coenzyme A and the betaine form of (R)-carnitine. In biochemical contexts, it is structurally related to acyl-CoAs and is expected to be a substrate or inhibitor for enzymes involved in fatty acid metabolism, particularly those of the carnitine shuttle system like carnitine acyltransferases.[1][2][3] Carnitine and its derivatives are crucial for transporting fatty acids across the mitochondrial membrane for β-oxidation.[4][5] Assays using this compound likely aim to characterize enzyme kinetics, screen for inhibitors, or study aspects of fatty acid metabolism.
Q2: I am observing high background signal in my spectrophotometric assay even without the enzyme. What could be the cause?
High background signal in the absence of an enzyme often points to the non-enzymatic degradation of a substrate or a component in the reaction mixture. Acyl-CoA thioesters can be chemically labile and may undergo spontaneous hydrolysis.[6] This hydrolysis can release Coenzyme A, which, in a coupled assay monitoring the thiol group, would lead to a false positive signal.
-
Troubleshooting Steps:
-
Run a control reaction with this compound in the assay buffer without the enzyme and monitor the signal over time to determine the rate of non-enzymatic hydrolysis.
-
Evaluate the stability of the compound at the pH and temperature of your assay. Acyl-CoA stability can be pH-dependent.
-
Ensure the purity of your this compound preparation, as contaminants could contribute to the background signal.[7]
-
Q3: My enzyme activity appears to decrease over the course of the reaction. Is this expected?
A decrease in reaction rate over time can be due to several factors:
-
Substrate Depletion: The concentration of this compound or a co-substrate may be falling below the saturating level for the enzyme.
-
Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme.
-
Enzyme Instability: The enzyme itself may be unstable under the assay conditions.
-
Betaine-related Inhibition: The betaine moiety of the substrate might, at certain concentrations, cause a slow, reversible inhibition of the enzyme, as has been observed with other enzymes.[8]
Q4: Are there any known interferences from the betaine structure itself?
While specific data for this compound is limited, betaines are known to interact with enzymes and can have inhibitory effects. For example, betaine has been shown to be a mixed-type inhibitor of NAGase.[8] It is plausible that the betaine component of your substrate could interact with your enzyme of interest, potentially leading to non-standard kinetics or inhibition. It is also worth noting that betaine itself is an antioxidant, which could interfere with assays that have a redox-based readout, although it does not appear to directly scavenge free radicals.[9][10]
Q5: Could non-enzymatic protein modification be a source of artifacts?
Yes, acyl-CoA molecules are known to be reactive and can non-enzymatically acylate proteins, including the enzyme itself or other proteins in the sample like bovine serum albumin (BSA) if it is used as a stabilizer.[11][12] This acylation could lead to a loss of enzyme activity or consumption of the substrate, both of which would be artifacts in the assay. This is particularly relevant in assays with long incubation times or high concentrations of the acyl-CoA substrate.
Troubleshooting Guides
This section provides structured guidance for common problems encountered in enzymatic assays with this compound.
Problem 1: High Assay Variability and Poor Reproducibility
High variability between replicate wells or experiments can obscure true results.
| Potential Cause | Recommended Action |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Substrate Instability | Prepare fresh solutions of this compound for each experiment. Store stock solutions appropriately (typically at -80°C) and minimize freeze-thaw cycles. |
| Temperature Fluctuations | Ensure consistent temperature control of the assay plate and reagents. Pre-warm all components to the reaction temperature. |
| Contaminants in Reagents | Use high-purity water and reagents. Check for contamination in coupling enzymes if used in the assay.[13] |
Problem 2: Low or No Enzyme Activity Detected
The absence of a signal can be as challenging as a high background.
| Potential Cause | Recommended Action |
| Incorrect Assay Conditions | Verify the pH, ionic strength, and temperature of the assay buffer are optimal for the enzyme. |
| Inactive Enzyme | Test the enzyme with a known, standard substrate to confirm its activity. |
| Degraded Substrate | Confirm the integrity of the this compound stock solution using methods like HPLC.[14] |
| Missing Cofactors | Ensure all necessary cofactors for the enzyme are present in the reaction mixture. |
| Inhibition by Assay Components | Check if any buffer components or the betaine moiety itself are inhibitory at the concentrations used. |
General Troubleshooting Workflow
A systematic approach is crucial for identifying the source of artifacts. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting enzymatic assay artifacts.
Experimental Protocols
Due to the limited availability of published protocols specifically for this compound, we provide a generalized protocol for a continuous spectrophotometric assay of a carnitine acyltransferase, which can be adapted.
Protocol: Spectrophotometric Assay for Carnitine Acyltransferase Activity
This protocol is adapted from the principle of measuring the release of Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce 2-nitro-5-thiobenzoate (TNB), a colored product that absorbs at 412 nm.
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
DTNB solution (e.g., 10 mM in buffer)
-
This compound (substrate)
-
Purified carnitine acyltransferase enzyme
-
96-well microplate, clear bottom
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare the Reaction Mixture (Master Mix):
-
In a microcentrifuge tube, prepare a master mix containing the buffer, DTNB, and any other required cofactors. For a final reaction volume of 200 µL, you might mix:
-
160 µL Tris-HCl buffer
-
2 µL DTNB solution (for a final concentration of 100 µM)
-
-
-
Set up the Assay Plate:
-
Add 180 µL of the master mix to each well.
-
Include "No Enzyme" control wells that will receive buffer instead of the enzyme.
-
Include "No Substrate" control wells.
-
-
Initiate the Reaction:
-
Add 10 µL of the this compound solution to each well to reach the desired final concentration.
-
Add 10 µL of the enzyme solution (or buffer for "No Enzyme" controls) to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer pre-set to the assay temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 412 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Subtract the rate of the "No Enzyme" control from the rate of the enzyme-containing wells.
-
Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm), taking into account the path length of the solution in the microplate well.
-
Signaling Pathway Context
The substrate this compound is relevant to the carnitine shuttle system, which is fundamental for cellular energy metabolism. Understanding this pathway is key to interpreting assay results.
The Carnitine Shuttle System
This system transports long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can be broken down through β-oxidation to produce energy.
Caption: Overview of the Carnitine Shuttle for fatty acid transport.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors Affecting Non-Enzymatic Protein Acylation by trans-3-Methylglutaconyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, identification, and synthesis of gamma-butyrobetainyl-CoA and crotonobetainyl-CoA, compounds involved in carnitine metabolism of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory kinetics of betaine on beta-N-acetyl-D-glucosaminidase from prawn (Litopenaeus vannamei) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Class of Reactive Acyl-CoA Species Reveals the Non-enzymatic Origins of Protein Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of (R)- and (S)-Carnitinyl-CoA Betaine Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of (R)- and (S)-carnitinyl-CoA betaine (B1666868) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for resolving the enantiomers of carnitinyl-CoA betaine?
A1: The two primary strategies for resolving chiral compounds like carnitinyl-CoA betaine are direct and indirect chiral High-Performance Liquid Chromatography (HPLC).
-
Direct Methods: These employ a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times and separation.
-
Indirect Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
Q2: Which type of chiral stationary phase (CSP) is recommended for the direct separation of carnitine derivatives?
A2: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used and have shown success in separating carnitine and its acyl derivatives. Columns like Chiralcel OD-R (cellulose tris(3,5-dimethylphenylcarbamate)) have been reported to be effective for similar compounds.[1]
Q3: What are some suitable chiral derivatizing agents (CDAs) for the indirect separation of carnitine and its esters?
A3: For indirect separation, the carboxylic acid group of the carnitine moiety is typically targeted. Effective CDAs include (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC) and L-alanine-β-naphthylamide. These reagents introduce a chromophore or fluorophore, enhancing detection sensitivity.
Q4: How does the large Coenzyme A moiety affect the chiral separation strategy?
A4: The Coenzyme A (CoA) portion of the molecule is large, polar, and achiral. It will significantly influence the molecule's interaction with the stationary phase. For direct methods, the chiral recognition will still primarily depend on the interactions around the chiral center of the carnitine part, but the overall retention and peak shape will be heavily influenced by the CoA tail. In indirect methods, derivatization of the carnitine's carboxylic acid remains the target, but the chromatographic conditions will need to be significantly adjusted to ensure good peak shape and retention of the large, polar diastereomeric products.
Q5: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
A5: SFC is a viable alternative to HPLC and can sometimes offer unique selectivity and faster separations for chiral compounds. Given the polar nature of carnitinyl-CoA betaine, a polar organic co-solvent would be necessary with the supercritical CO2. Screening different chiral columns under SFC conditions is a worthwhile strategy if HPLC methods do not provide adequate resolution.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) (Direct Method) | Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, protein-based). The selection of the CSP is the most critical factor for successful chiral separation. |
| Unsuitable Chiral Derivatizing Agent (CDA) (Indirect Method) | Ensure the CDA is of high enantiomeric purity. Test different CDAs to find one that yields diastereomers with sufficient separation. |
| Suboptimal Mobile Phase Composition | Normal Phase: Adjust the ratio of the alkane (e.g., hexane, heptane) and the alcohol modifier (e.g., isopropanol, ethanol). Small changes can have a large impact on selectivity. Reversed Phase: Vary the organic modifier (e.g., acetonitrile (B52724), methanol) percentage and the pH of the aqueous buffer. The pH can alter the ionization state of the analyte and the stationary phase, affecting interaction. |
| Incorrect Flow Rate | Chiral separations are often more sensitive to flow rate than achiral separations. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[2] |
| Inadequate Temperature Control | Temperature can significantly impact chiral recognition. Use a column oven to maintain a stable temperature. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) as both increasing and decreasing the temperature can improve resolution. |
| Column Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or the concentration of the sample. |
Issue 2: Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | This is common for polar and ionizable compounds like carnitinyl-CoA betaine. Add a competing agent to the mobile phase. For example, a small amount of a basic modifier like diethylamine (B46881) (DEA) or an acidic modifier like trifluoroacetic acid (TFA) can help to block active sites on the silica support. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for dissolution, inject a smaller volume. |
| Column Contamination | Adsorption of sample matrix components can create active sites. Use a guard column and ensure adequate sample cleanup before injection. If contamination is suspected, flush the column with a strong solvent (refer to the column manufacturer's instructions). |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Issue 3: Irreproducible Retention Times and/or Resolution
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate measurement of all components. For buffered mobile phases, ensure the pH is consistent. |
| Column Not Fully Equilibrated | Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition. Ensure a stable baseline before injecting the sample. |
| Temperature Fluctuations | Use a column oven to maintain a constant and uniform temperature. |
| "Memory Effects" from Mobile Phase Additives | If you switch between different mobile phases with acidic or basic additives, flush the column thoroughly with an intermediate solvent (like isopropanol) to prevent carryover of the additives, which can alter the stationary phase surface. |
Data Presentation
Table 1: Reported Chromatographic Parameters for the Chiral Separation of Carnitine and its Derivatives
| Compound | Method | Column | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| Acetyl-carnitine | Indirect (L-alanine-β-naphthylamide derivatization) | ODS | Acetonitrile/Buffer | 1.94 | 1.10 | |
| Carnitine | Direct | Teicoplanin-bonded CSP | Methanol/Buffer | 1.31 - 3.02 | N/A | [3] |
| Carnitine | Indirect ((+)-FLEC derivatization) | Octadecyl | Acetonitrile/Buffer | >1.5 | N/A | [4] |
| Acetyl-carnitine | Direct | Chiralcel OD-R | Sodium perchlorate (B79767)/Acetonitrile | >1.5 | N/A | [1] |
N/A: Not available in the cited source.
Experimental Protocols
Note: The following protocols are adapted from methods for carnitine and acetyl-carnitine and will likely require significant optimization for the analysis of carnitinyl-CoA betaine due to the presence of the large CoA moiety.
Protocol 1: Direct Chiral HPLC Method (Adaptable)
This protocol is based on the direct separation of carnitine derivatives using a polysaccharide-based chiral stationary phase.
1. Materials and Reagents:
-
Chiral HPLC column: Chiralcel OD-R (250 mm x 4.6 mm, 10 µm) or similar polysaccharide-based CSP.
-
HPLC-grade acetonitrile, methanol, and isopropanol.
-
HPLC-grade water.
-
Sodium perchlorate or other suitable buffer salts.
-
(R,S)-Carnitinyl-CoA betaine standard.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: 74:26 (v/v) 0.5 M sodium perchlorate (pH adjusted to 3.8 with phosphoric acid) : acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C (controlled by a column oven).
-
Detection: UV at 260 nm (for the adenine (B156593) ring of CoA).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the (R,S)-carnitinyl-CoA betaine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the Chiralcel OD-R column with the mobile phase at a flow rate of 0.4 mL/min for at least 60 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the separation of the two enantiomers.
-
Optimization: If resolution is not adequate, systematically vary the mobile phase composition (e.g., change the acetonitrile percentage, alter the buffer concentration or pH) and the column temperature.
Protocol 2: Indirect Chiral HPLC Method via Derivatization (Adaptable)
This protocol describes the derivatization of the carnitine moiety with (+)-FLEC followed by separation on a standard reversed-phase column.
1. Materials and Reagents:
-
Reversed-phase HPLC column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
(+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC) derivatizing reagent.
-
HPLC-grade acetonitrile, methanol, and water.
-
Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).
-
(R,S)-Carnitinyl-CoA betaine standard.
-
Reagents for derivatization reaction (e.g., a suitable base like triethylamine).
2. Derivatization Procedure:
-
Dissolve a known amount of (R,S)-carnitinyl-CoA betaine in a suitable solvent.
-
Add a molar excess of the (+)-FLEC reagent and a base to catalyze the reaction.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 10-30 minutes).
-
Quench the reaction if necessary.
-
The resulting solution contains the diastereomeric derivatives.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 6.0).
-
Example Gradient: Start at 30% acetonitrile, ramp to 70% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector (Excitation: 260 nm, Emission: 310 nm).
-
Injection Volume: 20 µL.
4. Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the derivatized sample.
-
Run the gradient program and monitor the separation of the diastereomers.
-
Optimization: Adjust the gradient slope, mobile phase pH, and temperature to improve the resolution between the diastereomeric peaks.
Visualizations
Caption: Workflow for the direct chiral HPLC separation of carnitinyl-CoA betaine isomers.
Caption: Workflow for the indirect chiral HPLC separation via diastereomer formation.
References
Preventing degradation of (R)-carnitinyl-CoA betaine during sample preparation
Welcome to the technical support center for the analysis of (R)-carnitinyl-CoA betaine (B1666868). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and accurate quantification of (R)-carnitinyl-CoA betaine during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, an acyl-CoA thioester, is primarily caused by three factors:
-
Enzymatic Degradation: Thioesterase enzymes present in biological samples can rapidly hydrolyze the thioester bond of the molecule.[1]
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions.
-
Thermal Degradation: Elevated temperatures can accelerate both enzymatic and chemical degradation.
Q2: What is the optimal pH range for maintaining the stability of this compound?
A2: Acyl-CoA esters are most stable in slightly acidic conditions. To minimize chemical hydrolysis, it is recommended to maintain a pH between 4.0 and 6.0 throughout the sample preparation process. The use of acidic extraction buffers, such as potassium phosphate (B84403) buffer at pH 4.9, is highly recommended.[2]
Q3: How should I store my samples to prevent degradation of this compound?
A3: For short-term storage, samples should be kept on ice (0-4°C) at all times during processing. For long-term storage, it is crucial to flash-freeze samples in liquid nitrogen and then store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to significant degradation of acyl-CoAs. Storing extracts as a dry pellet at -80°C is a good practice for long-term stability.[3]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation of this compound involves the hydrolysis of the thioester bond, which would yield Coenzyme A (CoA) and (R)-carnitine betaine. Further degradation of the carnitine moiety can also occur.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Recovery of this compound
| Possible Cause | Recommended Solution |
| Enzymatic Degradation | Immediately quench enzymatic activity upon sample collection. For tissues, flash-freeze in liquid nitrogen. For cell cultures, use a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C). |
| Chemical Hydrolysis | Ensure all buffers and solutions used during extraction are acidic (pH 4.0-6.0). Avoid exposure to neutral or alkaline conditions. |
| Thermal Degradation | Perform all sample preparation steps on ice or in a cold room (4°C). Use pre-chilled tubes, solvents, and equipment. |
| Inefficient Extraction | Optimize the homogenization procedure to ensure complete cell lysis. Use a suitable extraction solvent, such as a mixture of isopropanol (B130326), acetonitrile, and an acidic buffer. |
| Loss during Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is appropriate for the analyte (e.g., mixed-mode cation exchange) and is properly conditioned. Optimize the wash and elution steps to prevent premature elution or incomplete recovery. |
Issue 2: High Variability in Quantification Results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the entire sample collection and preparation workflow to minimize variability between samples. Ensure consistent timing for each step. |
| Matrix Effects in LC-MS/MS | Perform a thorough validation of the analytical method, including an assessment of matrix effects. Use a stable isotope-labeled internal standard that is structurally similar to this compound to compensate for variations. |
| Instability in Autosampler | Minimize the time samples spend in the autosampler. If possible, use a refrigerated autosampler (4°C). Reconstitute dried extracts just before analysis. |
Data Presentation
Table 1: Stability of Acyl-CoAs and Acylcarnitines under Different Storage Conditions
| Compound Class | Matrix | Storage Temperature (°C) | Duration | Observed Change | Reference |
| Acylcarnitines | Dried Blood Spot | Room Temperature | >14 days | Hydrolysis to free carnitine, short-chain hydrolyze faster than long-chain | [4] |
| Acylcarnitines | Dried Blood Spot | -18 | At least 330 days | Stable | [4] |
| Acyl-CoAs | Cell Extract (Dry Pellet) | -80 | Long-term | Relatively stable | [3] |
| Acyl-CoAs | Aqueous Solution | Not specified | Not specified | Unstable, prone to hydrolysis | [5][6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2]
Materials:
-
Tissue sample (e.g., liver, heart, muscle)
-
Liquid nitrogen
-
Pre-chilled 100 mM potassium phosphate buffer (pH 4.9)
-
Pre-chilled isopropanol
-
Pre-chilled acetonitrile
-
Internal standard (e.g., a stable isotope-labeled carnitinyl-CoA analog)
-
Glass homogenizer
-
Centrifuge capable of 4°C and high speeds
Procedure:
-
Sample Collection and Quenching: Immediately after collection, flash-freeze the tissue sample in liquid nitrogen.
-
Homogenization: a. Weigh the frozen tissue (~50-100 mg) and place it in a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing the internal standard. c. Homogenize thoroughly on ice. d. Add 2 mL of ice-cold isopropanol and continue to homogenize until a uniform suspension is achieved.
-
Extraction: a. Transfer the homogenate to a pre-chilled centrifuge tube. b. Add 4 mL of ice-cold acetonitrile, vortex vigorously for 1 minute. c. Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.
-
Storage: Store the dried extract at -80°C until analysis.
-
Reconstitution: Just prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol can be used following the initial extraction to remove interfering substances.
Materials:
-
Mixed-mode cation exchange SPE cartridge
-
Methanol
-
Water
-
5% Ammonium (B1175870) hydroxide (B78521) in water
-
5% Formic acid in water
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
Procedure:
-
Cartridge Conditioning: a. Wash the SPE cartridge with 3 mL of methanol. b. Equilibrate the cartridge with 3 mL of water.
-
Sample Loading: a. Reconstitute the dried extract from Protocol 1 in a small volume of acidic water (e.g., 0.1% formic acid). b. Load the reconstituted sample onto the SPE cartridge.
-
Washing: a. Wash the cartridge with 3 mL of 5% formic acid in water to remove neutral and acidic interferences. b. Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
Elution: a. Elute the this compound with 2 mL of elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Drying and Reconstitution: a. Evaporate the eluate to dryness. b. Reconstitute in a suitable solvent for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Factors leading to the degradation of this compound.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating (R)-carnitinyl-CoA betaine as a Novel Substrate for Carnitine Acyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of (R)-carnitinyl-CoA betaine (B1666868) as a potential novel substrate for the carnitine acyltransferase enzyme family. We present a comparative analysis against known physiological substrates, detailed experimental protocols for kinetic characterization, and a discussion on the interpretation of potential results. This document is intended to guide researchers in objectively assessing the performance of this novel compound.
Introduction to Carnitine Acyltransferases
Carnitine acyltransferases are a family of enzymes crucial for fatty acid metabolism, facilitating the transport of acyl groups across mitochondrial membranes for subsequent β-oxidation and energy production.[1][2][3] These enzymes catalyze the reversible transfer of an acyl group from coenzyme A (CoA) to L-carnitine.[3] They are broadly classified based on their substrate specificity for the acyl-CoA chain length:
-
Carnitine Acetyltransferase (CrAT): Prefers short-chain acyl-CoAs (e.g., acetyl-CoA).[1][4]
-
Carnitine Octanoyltransferase (CrOT): Prefers medium-chain acyl-CoAs.[1][4]
-
Carnitine Palmitoyltransferase (CPT): Prefers long-chain acyl-CoAs (e.g., palmitoyl-CoA). This class has two major isoforms, CPT1 and CPT2.[1][2][4]
The validation of a novel substrate such as (R)-carnitinyl-CoA betaine requires a systematic comparison of its interaction with these enzymes against their established substrates.
Comparative Substrates
To effectively evaluate the substrate potential of this compound, its performance should be benchmarked against a panel of well-characterized acyl-CoA substrates. This allows for the determination of its specificity and efficiency.
| Substrate Class | Standard Comparative Substrate |
| Novel Substrate | This compound |
| Short-Chain Acyl-CoA | Acetyl-CoA |
| Medium-Chain Acyl-CoA | Octanoyl-CoA |
| Long-Chain Acyl-CoA | Palmitoyl-CoA |
Experimental Protocols
The following protocols describe the necessary steps for enzyme purification and subsequent kinetic analysis to validate this compound as a substrate.
Enzyme Expression and Purification
Recombinant human CrAT, CrOT, and CPT2 enzymes should be expressed in a suitable system (e.g., E. coli or baculovirus-infected insect cells) and purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography. Protein concentration should be determined using a reliable method like the Bradford or BCA assay.
Kinetic Enzyme Assay: Continuous Spectrophotometric Method
This method measures the release of free Coenzyme A (CoA-SH) in the reverse reaction (acyl-carnitine + CoA-SH -> acyl-CoA + carnitine). The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product (TNB²⁻) that can be monitored spectrophotometrically at 412 nm.
Materials:
-
Purified enzyme (CrAT, CrOT, or CPT2)
-
Reaction Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4)
-
DTNB solution (1 mM in reaction buffer)
-
Coenzyme A (CoA-SH)
-
Substrates: this compound and standard acyl-carnitines (acetyl-carnitine, octanoyl-carnitine, palmitoyl-carnitine)
Procedure:
-
Prepare a reaction mixture in a 96-well plate or cuvette containing reaction buffer, DTNB, and CoA-SH.
-
Add varying concentrations of the acyl-carnitine substrate to be tested.
-
Initiate the reaction by adding a fixed amount of the purified enzyme.
-
Immediately monitor the increase in absorbance at 412 nm over time using a plate reader or spectrophotometer.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Perform the assay across a range of substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
Kinetic Enzyme Assay: LC-MS/MS Method
This method directly measures the formation of the product (acyl-carnitine) in the forward reaction and is particularly useful for novel substrates where product identity needs confirmation.
Materials:
-
Purified enzyme (CrAT, CrOT, or CPT2)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)
-
L-carnitine
-
Acyl-CoA substrates: this compound and standard acyl-CoAs (acetyl-CoA, octanoyl-CoA, palmitoyl-CoA)
-
Internal standard (e.g., deuterated acyl-carnitine)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with internal standard)
Procedure:
-
Set up reaction tubes containing reaction buffer and L-carnitine.
-
Add the acyl-CoA substrate at various concentrations.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified enzyme.
-
After a fixed time, stop the reaction by adding the quenching solution.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of acyl-carnitine product formed.
-
Determine kinetic parameters by plotting reaction velocity against substrate concentration.
Data Presentation and Comparison
The quantitative data obtained from the kinetic assays should be summarized in tables to facilitate a clear comparison of this compound with standard substrates. The following tables present a hypothetical dataset for illustrative purposes.
Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for this compound and Standard Substrates
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| CrAT | This compound | 150 | 25 | 30 | 2.0 x 10⁵ |
| Acetyl-CoA | 50 | 100 | 120 | 2.4 x 10⁶ | |
| Octanoyl-CoA | 800 | 10 | 12 | 1.5 x 10⁴ | |
| Palmitoyl-CoA | >2000 | <1 | <1.2 | <6.0 x 10² | |
| CrOT | This compound | 80 | 40 | 48 | 6.0 x 10⁵ |
| Acetyl-CoA | 300 | 15 | 18 | 6.0 x 10⁴ | |
| Octanoyl-CoA | 30 | 80 | 96 | 3.2 x 10⁶ | |
| Palmitoyl-CoA | 500 | 5 | 6 | 1.2 x 10⁴ | |
| CPT2 | This compound | 120 | 5 | 6 | 5.0 x 10⁴ |
| Acetyl-CoA | >2000 | <0.5 | <0.6 | <3.0 x 10² | |
| Octanoyl-CoA | 200 | 10 | 12 | 6.0 x 10⁴ | |
| Palmitoyl-CoA | 20 | 50 | 60 | 3.0 x 10⁶ |
Table 2: Hypothetical Relative Activity with this compound
| Enzyme | Relative Activity (%) with this compound(Compared to preferred natural substrate) |
| CrAT | 25% (of Acetyl-CoA) |
| CrOT | 50% (of Octanoyl-CoA) |
| CPT2 | 10% (of Palmitoyl-CoA) |
Visualization of Pathways and Workflows
Diagrams are essential for visualizing the biological context and experimental design. The following are generated using the DOT language.
Caption: The Carnitine Shuttle Pathway and the potential entry point for this compound.
Caption: Experimental workflow for the validation of this compound as an enzyme substrate.
Interpretation of Results and Conclusion
The hypothetical data presented in Tables 1 and 2 would suggest that this compound is a substrate for all three classes of carnitine acyltransferases, but with a preference for CrOT, the medium-chain enzyme.
-
Substrate Efficiency (kcat/Km): The catalytic efficiency for CrOT (6.0 x 10⁵ M⁻¹s⁻¹) is the highest among the three enzymes for the novel substrate, although it is still lower than the efficiency of CrOT with its preferred natural substrate, octanoyl-CoA (3.2 x 10⁶ M⁻¹s⁻¹).
-
Substrate Affinity (Km): The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests higher affinity. In this hypothetical case, CrOT has the lowest Km (80 µM) for the novel substrate, indicating the strongest binding affinity.
-
Relative Activity: The novel substrate shows the highest relative activity with CrOT (50%), further supporting its preference for this enzyme.
References
- 1. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 2. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach [mdpi.com]
- 3. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]
A Comparative Analysis of (R)-carnitinyl-CoA betaine and its Stereoisomer in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biologically active (R)-carnitinyl-CoA betaine (B1666868), more commonly known as L-carnitinyl-CoA, and its inactive stereoisomer, (S)-carnitinyl-CoA or D-carnitinyl-CoA. This document outlines their distinct roles in metabolic pathways, presents supporting experimental data, and provides detailed methodologies for key experiments.
Introduction
L-carnitine and its acyl-derivatives, such as L-carnitinyl-CoA, are quaternary ammonium (B1175870) compounds crucial for energy metabolism in most mammals.[1] L-carnitine's primary function is to transport long-chain fatty acids from the cytosol into the mitochondrial matrix for their subsequent breakdown through β-oxidation to generate metabolic energy in the form of ATP.[2][3] Carnitine exists as two stereoisomers: L-carnitine ((R)-(-)-carnitine) and D-carnitine (B119502) ((S)-(+)-carnitine). While both are chemically similar, only the L-isomer is biologically active in animals.[1] The D-isomer is not only inactive but can also be toxic by competitively inhibiting the functions of L-carnitine.[4][5] This guide will delve into the functional differences between these two stereoisomers, focusing on their impact on lipid metabolism and cellular function.
Comparative Data
The following table summarizes the key differences in the in vivo effects of dietary supplementation with L-carnitine and D-carnitine, based on a study conducted on a low-carnitine Nile tilapia model.[5][6][7]
| Parameter | L-carnitine ((R)-form) Supplementation | D-carnitine ((S)-form) Supplementation | Reference |
| Hepatic Acyl-carnitine Concentration (ng/g) | 10,822 | 5,482 | [5][6] |
| Hepatic Lipid Deposition (%) | 11.97 | 20.21 | [5][6] |
| Physiological Role | Physiologically utilized for fatty acid transport and metabolism. | Metabolized as a xenobiotic, leading to lipotoxicity. | [5][6] |
| Effect on β-oxidation Gene Expression | Promotes efficient mitochondrial β-oxidation. | Increases expression of genes for peroxisomal β-oxidation and detoxification as a compensatory mechanism. | [5][6] |
| Cellular Effects | Supports normal cellular function and energy production. | Induces hepatic inflammation, oxidative stress, and apoptosis. | [5][6] |
Signaling Pathways and Metabolic Roles
L-carnitinyl-CoA is a central molecule in the transport of fatty acids into the mitochondria, a process known as the carnitine shuttle. This pathway is essential for energy production from lipids.
Caption: The L-Carnitine Shuttle for Fatty Acid Transport.
D-carnitinyl-CoA, the (S)-stereoisomer, is not a substrate for the carnitine acyltransferases (CPT1 and CPT2) and the carnitine-acylcarnitine translocase (CACT).[4] Instead, it acts as a competitive inhibitor of these key components of the carnitine shuttle. This inhibition leads to a depletion of free L-carnitine within the cell and an accumulation of fatty acids in the cytoplasm, which can result in lipotoxicity.
Caption: Inhibitory Effect of D-Carnitine on the Carnitine Shuttle.
Experimental Protocols
Measurement of Fatty Acid Oxidation Rate
This protocol describes a common method for measuring the rate of fatty acid oxidation in isolated mitochondria or cultured cells using radiolabeled substrates.
Objective: To quantify the rate of β-oxidation by measuring the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid substrate.
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration buffer (e.g., containing sucrose, Tris-HCl, KH2PO4, EDTA, KCl, MgCl2)
-
[1-14C]-Palmitate or other radiolabeled fatty acid
-
L-carnitine
-
Coenzyme A (CoA)
-
Malate
-
ATP
-
Bovine serum albumin (BSA, fatty acid-free)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing respiration buffer, L-carnitine, CoA, malate, and ATP.
-
Substrate Preparation: Prepare the radiolabeled fatty acid substrate by complexing it with BSA.
-
Incubation: Add the isolated mitochondria or cell suspension to the reaction mixture and pre-incubate for a short period to allow for temperature equilibration.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Reaction Termination and Separation: After a defined incubation period, terminate the reaction (e.g., by adding perchloric acid). Separate the radiolabeled products (CO2 and acid-soluble metabolites) from the unreacted substrate. For CO2 collection, the reaction is often performed in a sealed flask with a center well containing a CO2 trapping agent (e.g., NaOH).
-
Quantification: Measure the radioactivity of the trapped CO2 and the acid-soluble fraction using a liquid scintillation counter.
-
Calculation: Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into the products per unit of time and protein concentration.
Carnitine Acetyltransferase (CAT) Activity Assay
This spectrophotometric assay measures the activity of carnitine acetyltransferase by monitoring the formation of acetyl-CoA.
Objective: To determine the enzymatic activity of CAT in a sample.
Materials:
-
Sample containing CAT (e.g., tissue homogenate, isolated mitochondria)
-
Tris-HCl buffer (pH 8.0)
-
Acetyl-DL-carnitine
-
Coenzyme A (CoA)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, Acetyl-DL-carnitine, and DTNB.
-
Blank Measurement: Measure the background rate of DTNB reduction in the absence of CoA.
-
Reaction Initiation: Initiate the reaction by adding CoA to the cuvette.
-
Spectrophotometric Reading: Immediately monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the free thiol group of CoA, released upon the formation of acetyl-CoA, with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB. One unit of CAT activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetyl-CoA per minute under the specified conditions.
Conclusion
The stereochemistry of carnitinyl-CoA is critical for its biological function. (R)-carnitinyl-CoA, the L-form, is an essential cofactor for fatty acid metabolism, playing a vital role in cellular energy production. In contrast, (S)-carnitinyl-CoA, the D-form, is not only metabolically inert but also acts as an inhibitor of the carnitine transport system, leading to detrimental cellular effects such as lipid accumulation and toxicity. This comparative analysis underscores the stereospecificity of the enzymatic systems involved in fatty acid metabolism and highlights the importance of using the pure L-isomer of carnitine in nutritional and therapeutic applications. The provided experimental protocols offer standardized methods for further investigation into the distinct roles of these stereoisomers in various physiological and pathological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. jasco.pl [jasco.pl]
- 4. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 5. aber.ac.uk [aber.ac.uk]
- 6. ovid.com [ovid.com]
- 7. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Antibody Cross-Reactivity Against Carnitine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody cross-reactivity against L-carnitine and its derivatives. The information is intended to assist researchers in selecting appropriate antibodies for their specific applications and in understanding the potential for off-target binding in immunoassays. Due to the limited availability of specific cross-reactivity percentages in publicly accessible literature, this guide presents a representative comparison based on the principles of antibody-hapten interactions and includes detailed experimental protocols for determining such cross-reactivity.
Introduction to Antibody Specificity for Carnitine and its Derivatives
L-carnitine is a small, quaternary ammonium (B1175870) compound crucial for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Its derivatives, such as acetyl-L-carnitine and propionyl-L-carnitine, are also metabolically important. The development of specific antibodies against these small molecules (haptens) is challenging due to their low immunogenicity. Typically, L-carnitine is conjugated to a carrier protein to elicit an immune response and generate antibodies.
The specificity of these antibodies is paramount for their use in immunoassays. Cross-reactivity occurs when an antibody raised against L-carnitine also binds to its structurally similar derivatives. The degree of cross-reactivity depends on the similarity of the epitope, the specific monoclonal antibody produced, and the assay conditions. Monoclonal antibodies have been developed that specifically bind L-carnitine and, with varying affinities, other related compounds.[1]
Comparative Analysis of Antibody Cross-Reactivity
Table 1: Representative Cross-Reactivity of a Monoclonal Anti-L-Carnitine Antibody
| Compound | Structure | Percent Cross-Reactivity (%)* |
| L-Carnitine | (CH₃)₃N⁺CH₂CH(OH)CH₂COOH | 100 |
| Acetyl-L-carnitine | (CH₃)₃N⁺CH₂CH(OCOCH₃)CH₂COOH | 25 |
| Propionyl-L-carnitine | (CH₃)₃N⁺CH₂CH(OCOCH₂CH₃)CH₂COOH | 10 |
| Butyryl-L-carnitine | (CH₃)₃N⁺CH₂CH(OCO(CH₂)₂CH₃)CH₂COOH | 5 |
| Palmitoyl-L-carnitine | (CH₃)₃N⁺CH₂CH(OCO(CH₂)₁₄CH₃)CH₂COOH | < 1 |
| D-Carnitine | (CH₃)₃N⁺CH₂CH(OH)CH₂COOH (R-isomer) | < 0.1 |
| Choline | (CH₃)₃N⁺CH₂CH₂OH | < 0.01 |
| Acetylcholine | CH₃COOCH₂CH₂N⁺(CH₃)₃ | < 0.01 |
*Percent cross-reactivity is calculated as (Concentration of L-carnitine at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cross-reactivity of antibodies against carnitine derivatives.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common and effective method for quantifying the cross-reactivity of antibodies against small molecules.
Materials:
-
High-binding 96-well microplates
-
Anti-L-carnitine antibody
-
L-carnitine standard
-
Carnitine derivatives to be tested for cross-reactivity
-
L-carnitine conjugated to a carrier protein (e.g., L-carnitine-BSA) for coating
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of L-carnitine-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the L-carnitine standard and each carnitine derivative to be tested.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-L-carnitine antibody with the various concentrations of the standards and test compounds for 1-2 hours at room temperature.
-
Transfer 100 µL of these mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the L-carnitine standard and each of the carnitine derivatives.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity as described in the note under Table 1.
-
Radioimmunoassay (RIA)
RIA is a highly sensitive method that can also be used to determine antibody cross-reactivity.
Materials:
-
Anti-L-carnitine antibody
-
Radiolabeled L-carnitine (e.g., [³H]L-carnitine)
-
L-carnitine standard
-
Carnitine derivatives to be tested
-
Assay buffer (e.g., phosphate (B84403) buffer with 0.1% BSA)
-
Separation reagent (e.g., charcoal-dextran suspension or a secondary antibody for precipitation)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Assay Setup: In reaction tubes, add a fixed amount of anti-L-carnitine antibody and a fixed amount of radiolabeled L-carnitine.
-
Competition: Add varying concentrations of the unlabeled L-carnitine standard or the carnitine derivatives to the tubes.
-
Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 4 hours at room temperature or overnight at 4°C).
-
Separation: Separate the antibody-bound radiolabeled L-carnitine from the free radiolabeled L-carnitine using the chosen separation reagent. For example, add cold charcoal-dextran suspension and centrifuge. The charcoal will adsorb the free radiolabeled L-carnitine.
-
Measurement: Decant the supernatant (containing the antibody-bound fraction) into a scintillation vial, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Plot the percentage of bound radiolabel (%B/B₀) against the log of the concentration of the standard and test compounds.
-
Determine the IC50 values and calculate the percent cross-reactivity as for the ELISA method.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway involving carnitine and a typical experimental workflow for assessing antibody cross-reactivity.
Caption: Carnitine-Dependent Fatty Acid Transport and Oxidation Pathway.
Caption: Workflow for Antibody Cross-Reactivity Assessment.
References
Confirming the Identity of Synthetic (R)-Carnitinyl-CoA Betaine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of synthetic (R)-carnitinyl-CoA betaine (B1666868) is paramount for its use in research and pharmaceutical development. Its structural complexity, featuring a chiral center and a labile thioester bond, necessitates a multi-pronged analytical approach to confirm its identity and purity. This guide provides a comparative overview of the key analytical techniques, their expected outcomes, and detailed experimental protocols. While specific experimental data for (R)-carnitinyl-CoA betaine is not extensively published, this guide draws upon established methodologies for analogous acyl-CoA and carnitine derivatives to provide a robust framework for its characterization.
Comparison of Analytical Techniques
A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification of synthetic this compound. Each technique provides unique and complementary information regarding the molecule's structure, purity, and stereochemistry.
| Analytical Technique | Information Provided | Key Performance Metrics & Expected Results | Potential Alternatives & Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from starting materials, byproducts, and stereoisomers. | Purity: >95% peak area. Retention Time (Rt): Consistent Rt under specific conditions. Chiral Separation: Baseline separation of (R)- and (S)-enantiomers with a suitable chiral stationary phase or derivatization. | Alternatives: Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and better resolution. Capillary Electrophoresis (CE) can also be used for chiral separations[1]. Limitations: Requires a chromophore for UV detection; derivatization may be necessary. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation through fragmentation patterns. | Molecular Ion: Accurate mass measurement of the protonated molecule [M+H]⁺. Fragmentation: Characteristic fragments corresponding to the CoA moiety, the carnitine betaine portion, and the loss of specific functional groups. | Alternatives: High-Resolution Mass Spectrometry (HRMS) for unambiguous elemental composition determination. Limitations: Does not inherently distinguish between stereoisomers without prior chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation, including the connectivity of atoms and stereochemistry. | ¹H NMR: Characteristic chemical shifts and coupling constants for protons in the carnitine, CoA, and betaine moieties. ¹³C NMR: Specific chemical shifts for all carbon atoms, confirming the overall structure. | Alternatives: Two-dimensional NMR techniques (e.g., COSY, HSQC) for more complex structural assignments. Limitations: Lower sensitivity compared to MS; requires higher sample concentrations. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established procedures for similar compounds and should be optimized for this compound.
HPLC Analysis for Purity and Chiral Separation
This method is crucial for assessing the purity of the synthetic compound and for separating the (R)- and (S)-enantiomers.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., cyclodextrin-based) or a standard C18 column if using a chiral derivatizing agent.
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.
Protocol:
-
Prepare a stock solution of the synthetic this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
For chiral separation without a chiral column, derivatize the sample with a chiral derivatizing agent such as L-alanine-β-naphthylamide[2].
-
Inject the sample onto the HPLC column.
-
Run a suitable gradient program to achieve separation.
-
Monitor the elution profile at an appropriate wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA).
-
Calculate the purity based on the peak area of the main component.
-
For chiral analysis, confirm the separation of the two enantiomers and determine the enantiomeric excess.
Mass Spectrometry for Structural Confirmation
MS provides definitive confirmation of the molecular weight and structural information through fragmentation analysis.
Instrumentation:
-
An electrospray ionization (ESI) mass spectrometer, preferably a tandem mass spectrometer (MS/MS) for fragmentation studies.
Protocol:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system.
-
Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform MS/MS analysis on the parent ion.
-
Analyze the fragmentation pattern. Key fragments to expect include those corresponding to the CoA molecule, the carnitine betaine moiety, and neutral losses characteristic of the structure. The fragmentation of acylcarnitines typically yields a prominent product ion at m/z 85[3].
NMR Spectroscopy for Unambiguous Structural Elucidation
NMR is the most powerful technique for determining the precise chemical structure of the synthesized molecule.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Solvent:
-
Deuterated water (D₂O) is a suitable solvent.
Protocol:
-
Dissolve a sufficient amount of the sample in the deuterated solvent.
-
Acquire the ¹H NMR spectrum. Key signals to identify include the methyl protons of the betaine group, the methylene (B1212753) and methine protons of the carnitine backbone, and the characteristic protons of the CoA moiety.
-
Acquire the ¹³C NMR spectrum. This will provide signals for all carbon atoms in the molecule, offering further structural confirmation.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to resolve any ambiguities in the spectral assignments.
Visualizing the Identification Workflow
The following diagrams illustrate the logical workflow for confirming the identity of synthetic this compound.
Caption: Workflow for the synthesis and analytical confirmation of this compound.
Caption: Multi-technique approach for the structural elucidation of synthetic this compound.
By employing this comprehensive analytical strategy, researchers can confidently verify the identity, purity, and stereochemical integrity of synthetic this compound, ensuring the reliability and reproducibility of their scientific investigations.
References
- 1. scite.ai [scite.ai]
- 2. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of (R)- and (S)-Carnitinyl-CoA Betaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the two enantiomers of carnitinyl-CoA betaine (B1666868): (R)-carnitinyl-CoA betaine and (S)-carnitinyl-CoA betaine. The information presented herein is based on established principles of stereospecificity in carnitine metabolism and is supported by data from related studies on carnitine and its derivatives.
Introduction
Carnitine and its esters are crucial for cellular energy metabolism, particularly the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The stereochemistry of carnitine is of paramount importance, with biological systems exhibiting a high degree of selectivity for one enantiomer over the other. This guide elucidates the differences in the biological activity of the (R) and (S) enantiomers of carnitinyl-CoA betaine, a key intermediate in carnitine metabolism.
Data Presentation: A Comparative Overview
The following table summarizes the expected biological activities of this compound and (S)-carnitinyl-CoA betaine based on the known stereospecificity of enzymes involved in carnitine metabolism. In mammalian systems, a stark difference in activity is anticipated.
| Feature | This compound | (S)-Carnitinyl-CoA Betaine |
| Enzyme Substrate Activity | Active substrate for carnitine acyltransferases. | Expected to be inactive or a poor substrate. |
| Metabolic Role | Participates in fatty acid metabolism and acyl group transport. | Not a participant in primary metabolic pathways; may act as an inhibitor. |
| Cellular Uptake | Actively transported into cells and mitochondria. | May competitively inhibit the transport of the (R)-enantiomer.[1] |
| Physiological Effect | Essential for energy production from fatty acids. | Can induce a functional carnitine deficiency by depleting L-carnitine stores.[1] |
| Toxicity | Non-toxic at physiological concentrations. | Potential for cellular toxicity due to inhibition of carnitine-dependent processes.[1] |
Signaling and Metabolic Pathways
The primary role of carnitine and its acyl derivatives is in the transport of fatty acids into the mitochondria, a process known as the carnitine shuttle. This compound is an integral part of this pathway.
Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.
The diagram above illustrates the crucial role of (R)-carnitine in transporting fatty acyl groups into the mitochondrial matrix. (R)-carnitinyl-CoA would be a substrate for carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), while the (S)-enantiomer would not be, and could potentially inhibit these enzymes.
Experimental Protocols
To quantitatively assess the biological activity of (R)- and (S)-carnitinyl-CoA betaine, the following experimental protocols can be employed.
Enzymatic Assay of Carnitine Acyltransferase Activity
This assay measures the rate at which carnitine acyltransferase (e.g., carnitine acetyltransferase, CAT) utilizes the carnitinyl-CoA betaine enantiomers as substrates.
Principle: The forward reaction of CAT involves the transfer of an acyl group from acyl-CoA to carnitine. The activity can be measured by monitoring the formation of the product, acylcarnitine, or the disappearance of the substrate, carnitine. A common method involves a coupled enzyme assay where the release of Coenzyme A (CoA) is detected.
Materials:
-
Purified carnitine acetyltransferase (CAT)
-
This compound
-
(S)-carnitinyl-CoA betaine
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and DTNB.
-
Add a known concentration of either this compound or (S)-carnitinyl-CoA betaine to the reaction mixture.
-
Initiate the reaction by adding a specific amount of CAT enzyme.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA-SH with DTNB to form 2-nitro-5-thiobenzoate (TNB).
-
Calculate the initial reaction velocity (V₀) from the rate of change in absorbance.
-
Perform the assay at various substrate concentrations to determine the kinetic parameters (Km and Vmax).
Expected Outcome: It is expected that this compound will show significant enzymatic activity with typical Michaelis-Menten kinetics. In contrast, (S)-carnitinyl-CoA betaine is expected to show little to no activity as a substrate. It may, however, exhibit competitive inhibition when assayed in the presence of the (R)-enantiomer.
Caption: Workflow for the Enzymatic Assay of Carnitine Acyltransferase.
Cellular Uptake Assay
This assay determines the efficiency of transport of the two enantiomers into cells.
Principle: Radiolabeled enantiomers of carnitinyl-CoA betaine are incubated with cultured cells, and the amount of radioactivity incorporated into the cells is measured over time.
Materials:
-
Cultured cells (e.g., hepatocytes, myocytes)
-
[³H]-(R)-carnitinyl-CoA betaine and [³H]-(S)-carnitinyl-CoA betaine
-
Cell culture medium
-
Scintillation counter
Procedure:
-
Plate cells in a multi-well plate and grow to confluence.
-
Replace the medium with a solution containing a known concentration of either [³H]-(R)-carnitinyl-CoA betaine or [³H]-(S)-carnitinyl-CoA betaine.
-
Incubate for various time points.
-
At each time point, wash the cells thoroughly with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
To test for competitive inhibition, co-incubate a fixed concentration of [³H]-(R)-carnitinyl-CoA betaine with increasing concentrations of non-labeled (S)-carnitinyl-CoA betaine.
Expected Outcome: The uptake of [³H]-(R)-carnitinyl-CoA betaine is expected to be significantly higher than that of the [³H]-(S)-enantiomer. The (S)-enantiomer may reduce the uptake of the (R)-enantiomer in a concentration-dependent manner, indicating competitive inhibition of the transport mechanism.
Conclusion
The biological activity of carnitinyl-CoA betaine is highly dependent on its stereochemistry. The (R)-enantiomer is the physiologically active form that participates in crucial metabolic pathways, including fatty acid oxidation. In contrast, the (S)-enantiomer is biologically inactive in mammalian systems and can act as an antagonist, competitively inhibiting the transport and enzymatic utilization of the active (R)-form. This stereoselectivity is a critical consideration for researchers and professionals in drug development and metabolic research. Any therapeutic or research application involving carnitine or its derivatives must exclusively use the (R)-enantiomer to ensure efficacy and avoid potential adverse effects associated with the (S)-form.
References
Comparing the metabolic fate of (R)-carnitinyl-CoA betaine and other acylcarnitines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of various acylcarnitines, including short-chain derivatives like acetyl-L-carnitine and propionyl-L-carnitine, and long-chain acylcarnitines. A special focus is placed on the theoretical metabolic pathway of (R)-carnitinyl-CoA betaine (B1666868), a compound for which direct metabolic data is currently scarce. This document aims to be a valuable resource by presenting available experimental data, detailing methodologies, and visualizing key metabolic pathways.
Introduction to Acylcarnitine Metabolism
Acylcarnitines are crucial intermediates in cellular energy metabolism, primarily known for their role in the transport of fatty acids into the mitochondria for β-oxidation. The carnitine shuttle system, a series of enzymatic steps, facilitates this transport across the inner mitochondrial membrane. The balance between free L-carnitine and its acylated forms is tightly regulated and serves as an indicator of mitochondrial function. Dysregulation of acylcarnitine metabolism is associated with various metabolic disorders.
Comparative Metabolic Fate of Acylcarnitines
The metabolic journey of an acylcarnitine is largely determined by the length of its acyl chain. Short-chain acylcarnitines can be readily exchanged and utilized in different metabolic pathways, while long-chain acylcarnitines are more specifically channeled towards β-oxidation.
(R)-Carnitinyl-CoA Betaine: A Postulated Metabolic Pathway
It is hypothesized that this compound would first undergo hydrolysis to release carnitine and betaine-CoA. Betaine-CoA would likely be further metabolized, potentially being converted to betaine and Coenzyme A. Betaine itself is a crucial osmolyte and a methyl donor in the methionine cycle.[1] The released carnitine would enter the cellular carnitine pool. The interaction between betaine and carnitine metabolism has been observed in studies where betaine supplementation was found to increase the levels of carnitine and its short-chain esters.[2]
Acetyl-L-Carnitine (ALCAR)
Acetyl-L-carnitine is the most abundant short-chain acylcarnitine in the body. It plays a vital role in buffering the acetyl-CoA pool and is involved in the transport of acetyl units across the mitochondrial membrane.
-
Uptake and Distribution: Following oral administration, acetyl-L-carnitine is partially hydrolyzed in the intestines.[3] The bioavailability of supplemental L-carnitine is generally low (14-18%), and it is distributed into two main compartments: a rapid turnover pool (liver, kidney) and a slow turnover pool (muscle).[3][4]
-
Metabolic Conversion: The acetyl group of ALCAR can be used for energy production via the Krebs cycle or for the synthesis of the neurotransmitter acetylcholine (B1216132) in the brain.
-
Excretion: Acetyl-L-carnitine and free carnitine are primarily excreted by the kidneys, with highly efficient reabsorption mechanisms in place.[3]
Propionyl-L-Carnitine (PLC)
Propionyl-L-carnitine is another significant short-chain acylcarnitine that plays a role in both fatty acid and amino acid metabolism.
-
Uptake and Distribution: Similar to ALCAR, PLC is absorbed and distributed throughout the body.
-
Metabolic Conversion: The propionyl group of PLC can be converted to succinyl-CoA, an intermediate of the Krebs cycle, thus having an anaplerotic effect (replenishing cycle intermediates). This is particularly relevant in cardiac and muscle tissues.
-
Excretion: PLC and its metabolites are excreted via the kidneys.
Long-Chain Acylcarnitines (LCACs)
Long-chain acylcarnitines are formed from long-chain fatty acids and are essential for their transport into the mitochondria for β-oxidation.
-
Formation and Transport: LCACs are synthesized on the outer mitochondrial membrane by the enzyme Carnitine Palmitoyltransferase 1 (CPT1) and then transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT).
-
Metabolic Fate: Inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts LCACs back to long-chain acyl-CoAs, which then enter the β-oxidation spiral to produce acetyl-CoA.
-
Cellular Levels: The levels of long-chain acylcarnitines in tissues and plasma are indicative of the rate of fatty acid oxidation.[5] Elevated levels can suggest a bottleneck in the β-oxidation pathway.[6][7]
Quantitative Data on Acylcarnitine Metabolism
The following tables summarize key quantitative parameters related to the pharmacokinetics and metabolism of different acylcarnitines.
Table 1: Pharmacokinetic Parameters of L-Carnitine and its Esters in Healthy Volunteers after a Single Oral Dose of 2.0 g L-Carnitine [8][9]
| Parameter | L-Carnitine | Acetyl-L-Carnitine (ALC) | Propionyl-L-Carnitine (PLC) |
| Cmax (μmol/L) | 84.7 ± 25.2 | 12.9 ± 5.5 | 5.08 ± 3.08 |
| Tmax (h) | 3.4 ± 0.46 | - | - |
| AUC0-∞ (μmol·h/L) | 2676.4 ± 708.3 | 166.2 ± 77.4 | 155.6 ± 264.2 |
| Half-life (h) | 60.3 ± 15.0 | 35.9 ± 28.9 | 25.7 ± 30.3 |
| 24h Urinary Excretion (μmol) | 613.5 ± 161.7 | 368.3 ± 134.8 | 61.3 ± 37.8 |
Table 2: Tissue Concentrations of Long-Chain Acyl-CoAs and Acylcarnitines in Muscle of Sedentary and Exercised VLCAD-/- Mice [7]
| Analyte | Sedentary (nmol/g wet weight) | Exercised (nmol/g wet weight) |
| C16:0-CoA | 5.95 ± 0.33 | 8.71 ± 0.42 |
| C18:2-CoA | 4.48 ± 0.51 | 9.03 ± 0.93 |
| C18:1-CoA | 7.70 ± 0.30 | 14.82 ± 1.20 |
| C16:0-carnitine | 8.26 ± 3.29 | 17.91 ± 4.62 |
| C18:2-carnitine | 6.22 ± 2.78 | 14.58 ± 3.08 |
| C18:1-carnitine | 11.29 ± 3.27 | 26.50 ± 9.16 |
Experimental Protocols
Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
A common method for the quantitative analysis of acylcarnitines in biological samples involves derivatization followed by flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).[10][11]
1. Sample Preparation:
-
Plasma, serum, or dried blood spots are used as the biological matrix.
-
Proteins are precipitated using a solvent like acetonitrile.[12]
-
The supernatant containing the acylcarnitines is collected.
2. Derivatization:
-
Acylcarnitines are often derivatized to their butyl esters to improve their chromatographic and mass spectrometric properties. This is typically achieved by heating the sample with 3 M HCl in n-butanol.
3. Mass Spectrometry Analysis:
-
An API-3000 tandem mass spectrometer or a similar instrument equipped with an electrospray ionization (ESI) source is used.[12]
-
The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Quantification is achieved by comparing the signal intensity of the target analyte to that of a stable isotope-labeled internal standard.
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways discussed in this guide.
Caption: The Carnitine Shuttle mechanism for transporting long-chain fatty acids into the mitochondria.
References
- 1. mdpi.com [mdpi.com]
- 2. Betaine supplementation causes increase in carnitine metabolites in the muscle and liver of mice fed a high-fat diet as studied by nontargeted LC-MS metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decreases in Circulating Concentrations of Long-Chain Acylcarnitines and Free Fatty Acids During the Glucose Tolerance Test Represent Tissue-Specific Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Chain Fatty Acid Combustion Rate Is Associated with Unique Metabolite Profiles in Skeletal Muscle Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 9. Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 10. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propionyl-L-carnitine Corrects Metabolic and Cardiovascular Alterations in Diet-Induced Obese Mice and Improves Liver Respiratory Chain Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a biomarker panel including (R)-carnitinyl-CoA betaine
A comprehensive review of acylcarnitine profiling for the diagnosis and monitoring of metabolic disorders, with a special note on (R)-carnitinyl-CoA betaine (B1666868).
Introduction
Acylcarnitine profiling has become an indispensable tool in the diagnosis and management of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders and organic acidemias.[1][2][3][4][5][6][7][8] This guide provides a comparative overview of acylcarnitine biomarker panels, their clinical utility, the analytical methodologies employed, and the interpretation of results. It is intended for researchers, scientists, and drug development professionals working in the field of metabolic diseases.
A Note on (R)-carnitinyl-CoA Betaine:
Initial inquiries into a biomarker panel specifically including this compound did not yield information on its inclusion in currently validated and clinically utilized acylcarnitine panels. While this specific compound is a known metabolite, its role as a routine diagnostic biomarker for metabolic disorders is not established in the reviewed scientific literature. The focus of current diagnostic methods remains on a broader profile of acylcarnitines.
Comparison of Acylcarnitine Biomarker Panels
Acylcarnitine panels are not standardized as single commercial kits but are rather a profile of analytes measured, typically by tandem mass spectrometry (MS/MS).[1][3][9][10] The composition of the panel can vary slightly between laboratories but generally includes a range of short-chain, medium-chain, and long-chain acylcarnitines. The primary alternative to a broad acylcarnitine profile is targeted testing for specific acylcarnitines when a particular disorder is strongly suspected. However, the comprehensive profile is often preferred for initial screening due to the overlapping symptoms of many metabolic disorders.[2]
Table 1: Key Acylcarnitines and Their Associated Disorders
| Acylcarnitine | Abbreviation | Associated Disorder(s) | Typical Elevation (in affected individuals) |
| Free Carnitine | C0 | Primary Carnitine Deficiency, Secondary Carnitine Deficiency | Decreased |
| Acetylcarnitine | C2 | - | Variable |
| Propionylcarnitine | C3 | Propionic Acidemia, Methylmalonic Acidemia | Markedly Increased |
| Butyrylcarnitine | C4 | Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency | Increased |
| Isovalerylcarnitine | C5 | Isovaleric Acidemia | Markedly Increased |
| Octanoylcarnitine | C8 | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Markedly Increased |
| Decanoylcarnitine | C10 | MCAD Deficiency | Increased |
| Tetradecanoylcarnitine | C14 | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | Increased |
| Palmitoylcarnitine | C16 | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency, Carnitine Palmitoyltransferase II (CPT-II) Deficiency | Increased |
| Stearoylcarnitine | C18 | LCHAD Deficiency, CPT-II Deficiency | Increased |
Note: This table provides a simplified overview. The interpretation of acylcarnitine profiles is complex and relies on the pattern of multiple analytes and their ratios.[7]
Experimental Protocols
The gold standard for acylcarnitine analysis is electrospray ionization tandem mass spectrometry (ESI-MS/MS).[1][9][10] This method allows for the sensitive and specific quantification of a wide range of acylcarnitines from a small biological sample, typically plasma or a dried blood spot.[1][9]
Protocol: Acylcarnitine Profiling from Plasma using LC-MS/MS
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution containing a mixture of stable isotope-labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.).
-
Precipitate proteins by adding 300 µL of cold acetonitrile (B52724).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[11]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is commonly used.[12]
-
Mass Spectrometry (MS/MS): The analysis is performed on a triple quadrupole mass spectrometer using positive ion electrospray ionization. The instrument is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard.[1][9]
-
-
Data Analysis and Quantification:
-
Peak areas for each analyte and its internal standard are integrated.
-
A calibration curve is generated using known concentrations of acylcarnitine standards.
-
The concentration of each acylcarnitine in the sample is calculated based on the ratio of the native analyte peak area to the internal standard peak area and the calibration curve.
-
Visualizations
Signaling Pathway: Fatty Acid β-Oxidation
The following diagram illustrates the central role of carnitine and the formation of acylcarnitines in the transport of fatty acids into the mitochondria for β-oxidation. Deficiencies in any of the enzymes in this pathway can lead to the accumulation of specific acylcarnitines in the blood.
Experimental Workflow: Acylcarnitine Profiling
The diagram below outlines the key steps involved in the analysis of acylcarnitines from a biological sample.
Conclusion
Acylcarnitine profiling by tandem mass spectrometry is a powerful diagnostic tool for a wide range of inborn errors of metabolism. While the specific analyte this compound is not a component of standard diagnostic panels, the broader acylcarnitine profile provides invaluable information for the diagnosis and monitoring of these complex disorders. The interpretation of these profiles requires expertise and should be done in the context of the patient's clinical presentation and other laboratory findings. Further research may elucidate the role of novel carnitine derivatives, but for now, the established acylcarnitine panel remains the cornerstone of diagnosis for fatty acid oxidation disorders and organic acidemias.
References
- 1. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ep.bmj.com [ep.bmj.com]
- 3. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylcarnitine Profile | Nicklaus Children's Hospital [nicklauschildrens.org]
- 5. Clinical manifestations and management of fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnosis of inborn errors of metabolism by acylcarnitine profiling in blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACRN - Overview: Acylcarnitines, Quantitative, Plasma [mayocliniclabs.com]
- 8. contact.org.uk [contact.org.uk]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for (R)-Carnitinyl-CoA Betaine and Related Acylcarnitines
For researchers, scientists, and drug development professionals, the accurate quantification of (R)-carnitinyl-CoA betaine (B1666868) and other acylcarnitines is crucial for understanding fatty acid metabolism and diagnosing related metabolic disorders. This guide provides a detailed comparison of two predominant analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The selection of an appropriate analytical method is critical and depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. This document outlines the performance characteristics and experimental protocols of these methods to aid in making an informed decision.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of LC-MS/MS and HPLC-UV for the analysis of carnitine and its acyl derivatives. Data presented are compiled from various validated methods reported in the scientific literature.[1][2][3][4][5]
| Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | ~0.5 ng/mL for many acylcarnitines[2] | 12.5 ng for DL-Carnitine Hydrochloride derivative[6] |
| Limit of Quantitation (LOQ) | 5 ng/mL for carnitine and acetylcarnitine; as low as 25 nmol/L for octanoylcarnitine[2][4] | Typically in the µmol/L range[5] |
| **Linearity (R²) ** | >0.994[2] | >0.999[6] |
| Accuracy/Recovery | 88-105%[2][4] | 96.3-98.2%[5] |
| Precision (%RSD) | <18% (day-to-day variation)[4] | Within-assay: 1.97-3.36%; Between-assay: 1.77-3.34%[5] |
| Sample Volume | As low as 0.5 µL of blood/serum[3] | Typically requires larger sample volumes |
| Derivatization | Often not required[2][3] | Generally required for UV detection[5][6] |
| Analysis Time | As short as 7 minutes[2] | Varies, can be longer due to derivatization |
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of acylcarnitines due to its high sensitivity and selectivity.[3] This technique allows for the direct analysis of these compounds in complex biological matrices with minimal sample preparation.
Sample Preparation: A common and straightforward sample preparation method involves protein precipitation.[2]
-
To a small volume of sample (e.g., 10 µL of plasma), add an organic solvent such as methanol (B129727) containing deuterated internal standards.[7]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.[2]
-
The resulting supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.[2][7]
Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is often employed for rapid separation.[1][2] Hydrophilic interaction liquid chromatography (HILIC) columns are well-suited for retaining and separating the polar carnitine and acylcarnitines.[2] A typical mobile phase consists of a gradient of acetonitrile (B52724) and an aqueous buffer containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[7]
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is commonly used.[3] Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte.[8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more widely available and cost-effective technique compared to LC-MS/MS. However, since carnitine and its acyl derivatives lack a strong chromophore, a derivatization step is typically required to enable sensitive UV detection.[5]
Sample Preparation and Derivatization:
-
Deproteinize the sample using an appropriate method, such as precipitation with an organic solvent.[5]
-
The carnitine-containing fraction is then subjected to a derivatization reaction. A common derivatizing agent is p-bromophenacyl bromide (p-BPB), which reacts with the carboxyl group of carnitine to form a UV-active ester.[5] This reaction is often catalyzed by a crown ether.[6]
Chromatographic Separation: Reversed-phase HPLC is commonly used to separate the derivatized analytes.[6] The mobile phase composition will depend on the specific derivative and column used but often consists of a mixture of acetonitrile and an aqueous buffer.[5]
UV Detection: The derivatized carnitines are detected by their absorbance at a specific wavelength, typically around 260 nm for p-bromophenacyl esters.[5]
Visualizing the Methodologies
Below are diagrams illustrating the typical workflows for the analytical methods described.
Caption: General workflow for LC-MS/MS analysis of acylcarnitines.
References
- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.vtt.fi [cris.vtt.fi]
- 3. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of DL-Carnitine Hydrochloride in Pharmaceutical Preparation by HPLC using UV Absorption Derivatives -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Isotopic Labeling Studies for the Validation of (R)-Carnitinyl-CoA Betaine Metabolism
This guide provides a comprehensive comparison of isotopic labeling techniques against other methodologies for validating the metabolic fate of (R)-carnitinyl-CoA betaine (B1666868). It is intended for researchers, scientists, and drug development professionals engaged in metabolic studies. The guide includes detailed experimental protocols, comparative data tables, and visualizations to support the objective assessment of these methods.
Isotopic Labeling for Metabolic Pathway Elucidation
Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By introducing molecules enriched with stable isotopes, such as ¹³C or ¹⁵N, researchers can track the transformation of a substrate into its downstream metabolites.[1][2] This method offers high sensitivity and specificity, making it a gold standard for validating proposed metabolic pathways.
Hypothesized Metabolic Pathway for (R)-Carnitinyl-CoA Betaine
Based on known carnitine metabolism, it is hypothesized that this compound undergoes hydroxylation and subsequent cleavage. The following diagram illustrates this proposed pathway.
Experimental Workflow for Isotopic Labeling Study
The validation of the proposed pathway can be achieved through an isotopic labeling experiment. The general workflow for such a study is depicted below.
Experimental Protocol: Stable Isotope Tracing of this compound Metabolism in Cultured Hepatocytes
This protocol outlines a method to trace the metabolic fate of ¹³C-labeled this compound.
-
Cell Culture and Labeling:
-
Culture human hepatocyte cells (e.g., HepG2) in standard growth medium to ~80% confluency.
-
Replace the standard medium with a medium containing uniformly ¹³C-labeled this compound at a final concentration of 100 µM.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the progression of metabolite labeling.[3]
-
-
Metabolite Quenching and Extraction:
-
At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold 80% methanol (B129727) to quench all enzymatic activity.
-
Scrape the cells and collect the cell lysate/methanol mixture.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples using a high-resolution LC-MS/MS system to separate and detect the labeled metabolites.
-
-
Data Analysis:
-
Identify and quantify the mass isotopologues of the hypothesized downstream metabolites (Hydroxylated Intermediate, Metabolite A, Metabolite B).
-
The detection of these metabolites with the incorporated ¹³C label confirms their origin from the administered this compound.
-
Calculate the Mass Isotopologue Distribution (MID) to determine the fraction of the metabolite pool that contains the ¹³C label.[1]
-
Data Presentation: Expected Isotopic Enrichment in Metabolites
The following table summarizes the expected quantitative data from the LC-MS/MS analysis, demonstrating the incorporation of the ¹³C label over time.
| Metabolite | Time Point (hours) | M+0 (Unlabeled) % | M+n (Labeled) % | Fold Change in Labeled Fraction |
| This compound | 1 | 20 | 80 | - |
| 24 | 5 | 95 | 1.19 | |
| Hydroxylated Intermediate | 1 | 95 | 5 | - |
| 24 | 40 | 60 | 12.0 | |
| Metabolite A | 1 | 99 | 1 | - |
| 24 | 60 | 40 | 40.0 | |
| Metabolite B | 1 | 98 | 2 | - |
| 24 | 55 | 45 | 22.5 |
M+n represents the isotopologue with 'n' heavy isotopes.
Comparison with Alternative Validation Methods
While isotopic labeling is a robust method, other techniques can also provide insights into metabolic pathways. This section compares isotopic labeling with enzyme assays and non-labeled metabolomics.
Comparative Analysis of Methodologies
| Feature | Isotopic Labeling | Enzyme Assays | Non-labeled Metabolomics |
| Primary Output | Dynamic flux and pathway connectivity | In vitro enzyme activity | Static metabolite pool sizes |
| Pathway Validation | Direct evidence of substrate-product conversion | Indirect evidence via enzyme presence/activity | Correlative, does not confirm flux |
| Sensitivity | High, can detect low abundance metabolites | Variable, depends on assay design | Moderate to high |
| Quantitative Nature | Absolute quantification of flux | Relative or absolute enzyme kinetics | Relative quantification of metabolite levels |
| Complexity | High, requires specialized reagents and instruments | Moderate, requires purified enzymes or cell lysates | Moderate, requires robust statistical analysis |
| Cost | High | Moderate | Moderate |
Alternative Method: In Vitro Enzyme Assay
Enzyme assays can be used to demonstrate the activity of the putative enzymes in the metabolic pathway.[4][5]
Protocol: Spectrophotometric Assay for BBOX-like Hydroxylase Activity
This protocol measures the activity of the hydroxylase enzyme proposed to act on this compound.
-
Preparation of Cell Lysate:
-
Homogenize cultured hepatocytes or tissue samples in a suitable lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant containing the cytosolic and mitochondrial enzymes.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the cell lysate, this compound as the substrate, and necessary cofactors (e.g., 2-oxoglutarate, Fe²⁺, ascorbate).[6]
-
Incubate the reaction at 37°C.
-
-
Detection:
-
The hydroxylation reaction can be coupled to a colorimetric or fluorometric detection system. For example, the consumption of a cofactor can be monitored spectrophotometrically.
-
Alternatively, the production of the hydroxylated intermediate can be measured at different time points using LC-MS.
-
-
Data Analysis:
-
Calculate the rate of product formation or substrate consumption to determine the enzyme activity.
-
Compare the activity in the presence and absence of the substrate to confirm specificity.
-
Logical Relationship of Validation Methodologies
The different methodologies provide complementary information for validating a metabolic pathway.
Conclusion
Isotopic labeling studies provide the most direct and robust evidence for validating the metabolism of this compound. By tracing the path of labeled atoms from the precursor to downstream products, this method unequivocally demonstrates metabolic flux and pathway connectivity. While alternative methods like enzyme assays and non-labeled metabolomics offer valuable, complementary information, they lack the definitive power of isotopic tracing for pathway validation. For researchers and drug development professionals seeking to rigorously establish the metabolic fate of novel compounds, stable isotope labeling combined with mass spectrometry is the recommended approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Mammalian hydroxylation of microbiome-derived obesogen, delta-valerobetaine, to homocarnitine, a 5-carbon carnitine analog - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-carnitinyl-CoA Betaine: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of laboratory reagents is paramount to ensuring a safe and compliant research environment. In the absence of a specific Safety Data Sheet (SDS) for (R)-carnitinyl-CoA betaine (B1666868), this guide provides a comprehensive, step-by-step operational plan for its proper disposal. The following procedures are based on general best practices for handling biochemical reagents, including coenzyme A derivatives and quaternary ammonium (B1175870) compounds, and are designed to provide essential, immediate safety and logistical information.
Core Principle: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1][2] The information provided here serves as a general guideline and should be adapted to comply with all local, state, and federal regulations.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle (R)-carnitinyl-CoA betaine with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[3] Adherence to standard laboratory safety protocols is essential to minimize exposure and risk.
Personal Protective Equipment (PPE):
When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against potential splashes or aerosols.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact.[3] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and skin from contamination.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with caution, treating it as potentially hazardous chemical waste in the absence of definitive hazard information.
-
Waste Identification and Segregation:
-
Treat all unused or expired this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) as chemical waste.[4]
-
Do not mix this waste with other waste streams such as general trash, biohazardous waste, or radioactive waste.[1] Keep aqueous and organic solvent waste in separate containers.[5]
-
-
Containerization and Labeling:
-
Place solid this compound waste into a designated, sealable, and clearly labeled hazardous waste container.[3][5]
-
For solutions of this compound, use a compatible, leak-proof container. The container material should be appropriate for the solvent used.[4]
-
The waste container must be clearly labeled with the following information:
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[4]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[1][2]
-
Do not dispose of this compound down the drain unless explicitly permitted by your institution's EHS office and local regulations for small quantities of non-hazardous materials.[2][6] Given the lack of specific hazard data, a conservative approach of treating it as hazardous waste is recommended.
-
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[2]
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[3]
-
Cleanup: Carefully collect the absorbed material or spilled powder using appropriate tools (e.g., scoop, dustpan) and place it into a sealed, labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with soap and water.[2]
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves, paper towels) must be disposed of as hazardous waste in the same container as the spilled chemical.[2][3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Comprehensive Safety and Handling Protocol for (R)-carnitinyl-CoA betaine
Immediate Safety and Personal Protective Equipment (PPE)
When handling (R)-carnitinyl-CoA betaine (B1666868), the use of appropriate personal protective equipment is the first line of defense to minimize exposure. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects eyes from splashes of solutions containing the compound.[1] |
| Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing or explosion.[1][2] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Provides a barrier against skin contact. Glove integrity should be inspected before each use.[1] |
| Double-gloving. | Recommended for handling concentrated solutions or for extended procedures.[1] | |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Chemical-resistant apron. | Recommended when handling larger quantities or when there is a higher risk of splashes.[1] | |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of any aerosols or particulates.[1] |
| NIOSH-approved respirator. | May be required when handling large quantities or if there is a risk of aerosolization outside of a fume hood. |
Operational Plan: A Step-by-Step Guide
A structured approach is crucial when working with a novel compound like (R)-carnitinyl-CoA betaine. The following protocol provides a general workflow for handling this compound safely.
1. Preparation and Planning:
-
Obtain and Review Documentation: Before any work begins, obtain any available safety information from the manufacturer.
-
Designate a Workspace: All handling of the compound should occur in a designated area within a certified chemical fume hood to minimize inhalation risk.[1]
-
Prepare Spill Kit: Ensure a spill kit appropriate for biochemicals is readily accessible.
2. Reconstitution and Aliquoting:
-
Pre-label Tubes: Prepare and label all necessary vials before opening the primary container.
-
Controlled Environment: Perform all weighing and reconstitution of the solid compound within the chemical fume hood to minimize inhalation risk.[1]
-
Use Appropriate Solvents: Utilize solvents as specified by the manufacturer or research protocol.
3. Experimental Procedures:
-
Minimize Exposure: Handle the compound with care to avoid direct contact, inhalation, or ingestion.
-
Avoid Contamination: Use dedicated labware and equipment.
-
Maintain Good Housekeeping: Clean the work area thoroughly after each use.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves) should be placed in a dedicated, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions and experimental liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste bottle.[1] Do not mix with other waste streams unless compatibility is confirmed.
2. Waste Disposal:
-
Follow Institutional Protocols: Dispose of all hazardous waste in accordance with your institution's and local regulations.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
